molecular formula C4H4BrN3O2 B1276774 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid CAS No. 1092683-01-6

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Cat. No.: B1276774
CAS No.: 1092683-01-6
M. Wt: 206 g/mol
InChI Key: SCEKKLHVSKHWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 351990-74-4) is a versatile brominated pyrazole derivative that serves as a high-value building block in organic synthesis and medicinal chemistry. Its molecular formula is C 4 H 4 BrN 3 O 2 with a molecular weight of 206.00 g/mol . The compound features both an amino group and a carboxylic acid group on the pyrazole ring, making it a multifunctional scaffold for constructing more complex molecules. A significant application of this compound is its role as a key intermediate in the synthesis of advanced chemical products. Research indicates its utility in multi-step synthetic pathways, such as the construction of complex heterocyclic compounds like the insecticide Chlorantraniliprole . The presence of both bromine and carboxylic acid functional groups on the electron-rich pyrazole ring allows for further functionalization through metal-catalyzed cross-coupling reactions and condensation reactions, enabling the development of novel compounds for agrochemical and pharmaceutical research . For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere at room temperature . Safety data indicates that it may cause skin, eye, and respiratory irritation, so standard personal protective equipment should be worn . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKKLHVSKHWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404568
Record name 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092683-01-6
Record name 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug design. Among the vast family of pyrazole derivatives, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid stands out as a particularly valuable intermediate. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyrazole ring provides three distinct points for molecular elaboration, enabling the exploration of vast chemical space in the quest for novel drug candidates. This trifunctionalized pyrazole is a key building block for the synthesis of potent inhibitors of kinases, proteases, and other enzymes implicated in a range of pathologies, including cancer, inflammation, and infectious diseases.[2]

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A logical and efficient synthesis of this compound can be envisioned starting from a readily available precursor, 3-amino-1H-pyrazole-5-carboxylic acid. The proposed forward synthesis involves a direct and regioselective bromination of this starting material.

Synthetic Pathway 3-amino-1H-pyrazole-5-carboxylic acid 3-amino-1H-pyrazole-5-carboxylic acid This compound This compound 3-amino-1H-pyrazole-5-carboxylic acid->this compound Bromination

Caption: Proposed synthetic pathway for the target molecule.

This approach is predicated on the principle that the pyrazole ring is susceptible to electrophilic substitution, and the directing effects of the existing amino and carboxylic acid groups can be leveraged to achieve the desired regiochemistry at the C4 position. The amino group is an activating group, while the carboxylic acid group is a deactivating group. The C4 position is electronically enriched and sterically accessible, making it the most probable site for electrophilic attack.

Core Synthesis Protocol: From Precursor to Product

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: 3-amino-1H-pyrazole-5-carboxylic acid

While 3-amino-1H-pyrazole-5-carboxylic acid is commercially available, for completeness, a common synthetic route starting from ethyl cyanoacetate and hydrazine is outlined below. This involves a cyclization reaction to form the pyrazole ring.[3]

Experimental Protocol: Synthesis of 3-amino-1H-pyrazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction is expected.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 3-amino-1H-pyrazole-5-carboxylate, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis: Suspend the isolated ethyl ester in an aqueous solution of sodium hydroxide (2-3 equivalents) and heat to reflux for 2-3 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The desired product, 3-amino-1H-pyrazole-5-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Regioselective Bromination of 3-amino-1H-pyrazole-5-carboxylic acid

The key step in this synthesis is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 3-amino-1H-pyrazole-5-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C (ice bath). The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 1: Summary of Reaction Parameters

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1 Ethyl cyanoacetate, Hydrazine hydrateEthanolReflux4-675-85 (ester)
2 Ethyl 3-amino-1H-pyrazole-5-carboxylateNaOH (aq)Reflux2-390-95
3 3-amino-1H-pyrazole-5-carboxylic acidNBS, Acetonitrile0 to RT1-280-90

Mechanistic Insights: The Rationale Behind the Regioselectivity

The high regioselectivity of the bromination reaction at the C4 position is a direct consequence of the electronic nature of the substituted pyrazole ring.

Bromination Mechanism cluster_0 Electrophilic Attack Pyrazole 3-amino-1H-pyrazole-5-carboxylic acid Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) Product This compound Intermediate->Product - H+ Succinimide Succinimide

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, substituted with an amino group, a bromine atom, and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and bioavailability of its derivatives. This guide provides an in-depth exploration of the key physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Properties

A foundational understanding of a molecule begins with its basic chemical and physical properties. These parameters provide a snapshot of the compound's identity and general behavior.

PropertyValueSource
Molecular Formula C4H4BrN3O2[1]
Molecular Weight 205.997 g/mol [1]
Exact Mass 204.949 g/mol [1]
Calculated LogP 0.38270[1]
Appearance Solid (predicted)General knowledge
CAS Number 1092683-01-6[2]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method relies on the precise observation of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

Figure 1: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter for its synthesis, purification, and formulation. This compound is reported to have low solubility but is soluble in water, alcohols, and acids at room temperature[2].

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO3).

  • Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).

  • Mixing: Vigorously shake or vortex each test tube for 30 seconds.

  • Observation: Observe each tube for the dissolution of the solid. If the solid dissolves, the compound is soluble in that solvent at the tested concentration.

  • Classification: Based on the results, classify the compound's solubility. Solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.

Figure 2: Workflow for Qualitative Solubility Testing.

Acidity Constant (pKa) Estimation

The pKa value(s) quantify the acidity of the ionizable groups in a molecule. For this compound, both the carboxylic acid and the amino group are expected to have distinct pKa values. The carboxylic acid group will have a pKa in the acidic range, while the protonated amino group will have a pKa in the basic range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Titration (Basic pKa): To determine the pKa of the conjugate acid of the amino group, first, acidify the sample solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

Sources

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid CAS number 1092683-01-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6)

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and versatile substitution patterns allow for the generation of vast chemical libraries with diverse biological activities.[3][4] Compounds incorporating the pyrazole ring have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[1][3][5] This guide focuses on a specific, highly functionalized derivative: this compound. With three distinct and reactive functional groups—an amine, a bromine atom, and a carboxylic acid—this molecule represents a powerful and versatile building block for the synthesis of complex molecular architectures and novel chemical entities. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its properties, synthesis, reactivity, and potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional heterocyclic compound. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyrazole core provides multiple points for synthetic diversification, making it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

A summary of the key computed and physical properties for this compound is presented below. These parameters are crucial for predicting its behavior in various chemical environments, including solubility, membrane permeability, and reactivity.

PropertyValueSource
CAS Number 1092683-01-6[6][7][8][9]
Molecular Formula C₄H₄BrN₃O₂[6]
Molecular Weight 205.997 g/mol [6]
Exact Mass 204.94900 Da[6]
InChIKey SCEKKLHVSKHWEY-UHFFFAOYSA-N[6]
Canonical SMILES Nc1n[nH]c(C(=O)O)c1Br[6]
Polar Surface Area (PSA) 92.73 Ų[6]
LogP 0.38270[6]
HS Code 2933199090[6]
Molecular Structure Visualization

The structural arrangement of the functional groups is key to the molecule's utility. The diagram below illustrates the connectivity and spatial relationship of the atoms.

Caption: Structure of this compound.

Synthesis and Reactivity Profile

The synthesis of polysubstituted pyrazoles is a well-established area of organic chemistry.[10][11] The specific arrangement of substituents in this compound can be achieved through a logical sequence of reactions, starting from simpler precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route involves the initial formation of a 3-aminopyrazole-5-carboxylic acid derivative, followed by a regioselective bromination step. The primary method for constructing the pyrazole ring is the cyclocondensation of a hydrazine with a 1,3-dielectrophile.[2][10]

G target This compound step2 Electrophilic Bromination target->step2 intermediate1 3-Amino-1H-pyrazole-5-carboxylic acid ester step2->intermediate1 step1 Cyclocondensation intermediate1->step1 precursor1 Hydrazine step1->precursor1 precursor2 Ethyl ethoxymethylenecyanoacetate (or similar 1,3-dielectrophile) step1->precursor2 reactivity core C3-NH₂ C4-Br C5-COOH n_acylation Acylation / Sulfonylation core:c3->n_acylation RCOCl n_alkylation N-Alkylation core:c3->n_alkylation R-X n_diazotization Diazotization (Sandmeyer) core:c3->n_diazotization NaNO₂, H⁺ br_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) core:c4->br_coupling Pd cat., R-B(OH)₂ br_lithiation Lithium-Halogen Exchange core:c4->br_lithiation n-BuLi cooh_ester Esterification core:c5->cooh_ester R-OH, H⁺ cooh_amide Amide Coupling core:c5->cooh_amide R-NH₂, coupling agent

Caption: Key reaction pathways for each functional group.

  • The Amino Group (C3): As a nucleophile, it readily undergoes acylation, sulfonylation, and alkylation. It can also be diazotized and converted to other functional groups via Sandmeyer-type reactions.

  • The Bromo Group (C4): This site is primed for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, vinyl, alkynyl, or amino substituents. Lithium-halogen exchange can also generate a nucleophilic C4-lithiated species for reaction with various electrophiles. [12]* The Carboxylic Acid Group (C5): Standard transformations include esterification, reduction to an alcohol, or conversion to an acyl chloride followed by reaction with nucleophiles. Most importantly, it allows for amide bond formation, a critical linkage in many biologically active molecules.

Spectroscopic Characterization

While a dedicated experimental spectrum for this specific CAS number is not widely published, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous structures. [13]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
¹H 12.0 - 14.0Broad Singlet1HCOOH
¹H 11.0 - 13.0Broad Singlet1HN1-H
¹H 5.0 - 6.5Broad Singlet2HC3-NH₂
¹³C ~160SingletC=OCarboxylic acid carbonyl
¹³C ~145SingletC3Carbon bearing the amino group
¹³C ~135SingletC5Carbon bearing the carboxyl group
¹³C ~95SingletC4Carbon bearing the bromine atom
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons).

  • Instrument Parameters (400 MHz):

    • Pulse Sequence: Standard single-pulse for ¹H; proton-decoupled for ¹³C.

    • Acquisition Time: 2–4 seconds.

    • Relaxation Delay: 1–5 seconds (longer for ¹³C).

    • Number of Scans: 16–64 for ¹H; 1024 or more for ¹³C to achieve adequate signal-to-noise.

    • Temperature: 298 K (25 °C).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum using the residual solvent peak.

Applications in Research and Drug Development

The true value of this compound is its role as a versatile scaffold for constructing libraries of potential drug candidates. The pyrazole carboxylic acid moiety is a known pharmacophore found in compounds with a wide range of biological activities. [1][3][4][5]

Scaffold for Medicinal Chemistry

The trifunctional nature of the molecule allows for a "three-dimensional" exploration of chemical space. Each functional group can be independently modified to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

applications cluster_core Core Scaffold cluster_derivatives Potential Derivatives cluster_targets Therapeutic Areas core 3-Amino-4-bromo -1H-pyrazole-5-carboxylic acid d1 Amide Library (via COOH) core->d1 Amide Coupling d2 Bi-aryl Compounds (via Suzuki on C4-Br) core->d2 Cross-Coupling d3 Substituted Amines (via C3-NH₂) core->d3 N-Functionalization t1 Oncology d1->t1 t2 Infectious Diseases d1->t2 t3 Inflammation d1->t3 d2->t1 d2->t3 d3->t2 d3->t3

Caption: Elaboration of the core scaffold into diverse chemical libraries.

Intermediate in Agrochemicals

Substituted pyrazole carboxamides are a cornerstone of the modern agrochemical industry. For instance, the related compound 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of the blockbuster insecticide chlorantraniliprole. [14][15]The structural motifs present in this compound make it a highly relevant starting material for the synthesis of novel pesticides and herbicides.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis. Its inherent trifunctionality provides a robust platform for generating molecular diversity, enabling scientists to systematically probe structure-activity relationships. For researchers in drug discovery and agrochemical development, this molecule offers a reliable and versatile starting point for the design and synthesis of next-generation active ingredients. Its well-defined reactivity and the established importance of the pyrazole core ensure its continued relevance in the advancement of chemical science.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Knochel, P., et al. (2010).
  • MDPI. (2023).
  • Bräse, S., et al. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2025).
  • Ingenta Connect. (2021).
  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • NIH. (n.d.).
  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Made-in-China.com. (n.d.). 3-AMino-4-broMo-1H-pyrazol-5-carboxylic acid CAS NO.1092683-01-6.
  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid.
  • Echemi. (n.d.). Index Suppliers Goods by 1 - page 10231.
  • LookChem.com. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?
  • Benchchem. (n.d.).

Sources

An In-depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a heterocyclic building block with significant potential for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular structure, plausible synthetic routes, chemical reactivity, and its emerging role as a privileged scaffold in the design of targeted therapeutics.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophores have led to its incorporation into a multitude of approved drugs.[1] The aminopyrazole moiety, in particular, is a recognized "hinge-binder" for protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[2] The subject of this guide, this compound, combines the advantageous features of the aminopyrazole core with strategically placed functional groups—a bromine atom and a carboxylic acid—that serve as valuable handles for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted with an amino group at the C3 position, a bromine atom at the C4 position, and a carboxylic acid at the C5 position. This arrangement of functional groups imparts a unique combination of reactivity and potential for directed molecular interactions.

PropertyValueSource
CAS Number 1092683-01-6[3]
Molecular Formula C₄H₄BrN₃O₂[3]
Molecular Weight 206.00 g/mol [4]
InChIKey SCEKKLHVSKHWEY-UHFFFAOYSA-N[3]
Canonical SMILES C1(=C(C(=O)O)NN=C1N)Br[3]
LogP (Predicted) 0.38270[3]
PSA (Polar Surface Area) 92.73 Ų[3]

digraph "3_amino_4_bromo_1H_pyrazole_5_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; H_N1 [label="H", pos="0,2.2!"]; NH2_N [label="N", pos="-2.6,-1.25!"]; H1_NH2 [label="H", pos="-3.2,-0.7!"]; H2_NH2 [label="H", pos="-3.2,-1.8!"]; Br [label="Br", pos="0,-2.5!"]; C_COOH [label="C", pos="2.6,-1.25!"]; O1_COOH [label="O", pos="3.2,-0.7!"]; O2_COOH [label="O", pos="2.6,-2.2!"]; H_COOH [label="H", pos="3.2,-2.7!"];

// Bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N1 [label=""]; C3 -- NH2_N [label=""]; NH2_N -- H1_NH2 [label=""]; NH2_N -- H2_NH2 [label=""]; C4 -- Br [label=""]; C5 -- C_COOH [label=""]; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH [label=""]; O2_COOH -- H_COOH [label=""];

}

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.0-14.0 (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.0-8.0 (br s, 2H): Amino protons (-NH₂).

  • δ 12.0-13.0 (br s, 1H): Pyrazole N-H proton. Note: The chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on solvent, concentration, and temperature.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 160-165: Carboxylic acid carbonyl carbon (-COOH).

  • δ 150-155: C3-NH₂ carbon.

  • δ 140-145: C5-COOH carbon.

  • δ 90-95: C4-Br carbon.

IR (KBr, cm⁻¹):

  • 3400-3200: N-H and O-H stretching (broad).

  • 1700-1680: C=O stretching (carboxylic acid).

  • 1620-1580: N-H bending and C=N stretching.

Mass Spectrometry (ESI-MS):

  • [M-H]⁻: m/z 203.9, 205.9 (corresponding to the bromine isotopes).

  • [M+H]⁺: m/z 205.9, 207.9 (corresponding to the bromine isotopes).

Synthesis and Experimental Protocols

retrosynthesis target This compound intermediate1 Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 3-amino-1H-pyrazole-5-carboxylate intermediate1->intermediate2 Bromination start Diethyl 2-amino-3-oxosuccinate intermediate2->start Cyclization with Hydrazine

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

synthesis_workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis start Diethyl 2-amino-3-oxosuccinate product1 Ethyl 3-amino-1H-pyrazole-5-carboxylate start->product1 Ethanol, Reflux reagent1 Hydrazine Hydrate reagent1->product1 product2 Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate product1->product2 Acetonitrile, RT reagent2 N-Bromosuccinimide (NBS) reagent2->product2 product3 This compound product2->product3 1. Heat 2. Acidification reagent3 NaOH (aq) reagent3->product3 reagent4 HCl (aq) reagent4->product3

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate

  • To a solution of diethyl 2-amino-3-oxosuccinate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

  • Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the crude ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • The resulting precipitate is the target compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Role in Drug Design

The trifunctional nature of this compound makes it a highly versatile building block.

  • Amino Group (C3): The primary amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. In the context of kinase inhibitors, this amino group often forms a crucial hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[2]

  • Bromo Group (C4): The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. This allows for the exploration of the solvent-exposed regions of a binding pocket to enhance potency and selectivity. However, in some cases, a bulky substituent at this position can be detrimental to activity.[8]

  • Carboxylic Acid (C5): The carboxylic acid can be converted to esters, amides, or other derivatives. This is a common strategy to modulate physicochemical properties such as solubility and cell permeability, or to introduce additional points of interaction with a biological target.

reactivity_scaffold cluster_amino C3-Amino Group Reactions cluster_bromo C4-Bromo Group Reactions cluster_cooh C5-Carboxylic Acid Reactions scaffold 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid acylation Acylation (Amide Formation) scaffold->acylation Hinge Binding Modification alkylation Alkylation scaffold->alkylation condensation Condensation scaffold->condensation suzuki Suzuki Coupling (Aryl/Heteroaryl) scaffold->suzuki Solvent Front Exploration sonogashira Sonogashira Coupling (Alkynes) scaffold->sonogashira buchwald Buchwald-Hartwig (Amination) scaffold->buchwald esterification Esterification scaffold->esterification amidation Amide Formation scaffold->amidation Solubility/ PK Modulation reduction Reduction to Alcohol scaffold->reduction

Caption: Reactivity and derivatization potential of the scaffold.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the SDS of closely related compounds such as 3-amino-4-bromopyrazole and other brominated pyrazole derivatives, the following precautions are recommended:[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • If inhaled: Move the person into fresh air.[9]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

    • In all cases of exposure, consult a physician.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery and development. Its trifunctional nature allows for systematic and diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous structures to aid researchers in its synthesis, characterization, and application.

References

  • Capot Chemical Co., Ltd. (2015). MSDS of 3-Amino-4-bromopyrazole.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide.
  • CymitQuimica. (2023). Safety Data Sheet: 5-Amino-4-bromo-3-methylpyrazole hydrobromide.
  • Angene Chemical. (2025). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide.
  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid.
  • ChemicalBook. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis.
  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Bajorath, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Engel, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6649.
  • Sigma-Aldrich. 3-Bromo-1H-pyrazole-5-carboxylic acid.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469.
  • ResearchGate.
  • Google Patents. (1970). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Barret, R., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3244.
  • Organic Syntheses. 3(5)-aminopyrazole.
  • AChemBlock. 3-Bromo-1H-pyrazole-5-carboxylic acid 95%.
  • Di Mauro, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6667.
  • Watson, D. A., et al. (2017). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
  • Abdel-Aziz, M., et al. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(21), 3878.
  • BLD Pharm. 5-Amino-4-bromo-1H-pyrazole-3-carboxylic acid.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5126-5131.

Sources

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of medicinal chemistry's most vital and versatile scaffolds.[1][2] From its initial synthesis in the late 19th century, which ushered in the era of synthetic therapeutics, to its central role in modern blockbuster drugs, the pyrazole nucleus has proven to be a "privileged scaffold" in drug discovery.[3][4] Its structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to engage a wide array of biological targets. This guide provides a comprehensive technical overview of the pyrazole's journey, beginning with its foundational discovery and the seminal Knorr synthesis. It further explores the evolution of synthetic methodologies, delves into the landmark development of pyrazole-based drugs like Antipyrine and the rationally designed COX-2 inhibitor Celecoxib, and culminates in a survey of its contemporary importance across multiple therapeutic areas. This document is intended for professionals in the chemical and pharmaceutical sciences, offering field-proven insights, detailed experimental context, and a robust framework for understanding the enduring impact of this essential heterocycle.

Part 1: The Genesis of a Scaffold - The Knorr Synthesis of 1883

The story of the pyrazole is inextricably linked to the birth of the modern pharmaceutical industry. In an era dominated by natural product-derived medicines, the late 19th century saw chemists actively seeking synthetic alternatives to complex natural compounds like quinine. It was within this context of therapeutic innovation that German chemist Ludwig Knorr made a discovery that would resonate for over a century.

Ludwig Knorr and the First Pyrazole

In 1883, Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative.[5][6] This was not merely an academic curiosity; the compound he created, later named Antipyrine (or phenazone), was found to possess potent analgesic and antipyretic properties.[7][8] The synthesis of Antipyrine marked a pivotal moment, becoming one of the very first synthetic molecules to be commercialized as a drug and achieving widespread use until the rise of Aspirin.[7][9] Knorr himself coined the term "pyrazole" in 1883 to describe the new heterocyclic system he had uncovered.[1][10]

The Foundational Reaction: Knorr Pyrazole Synthesis

The classic method developed by Knorr, and which now bears his name, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[11][12] The elegance of this reaction lies in its simplicity and efficiency, providing direct access to the pyrazole core. The mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[11]

The versatility of the Knorr synthesis stems from the accessibility of the starting materials. By varying the substituents on both the 1,3-dicarbonyl and the hydrazine, a vast library of pyrazole derivatives can be generated, a feature that has been exploited by medicinal chemists for decades.

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the seminal 1883 publication by Ludwig Knorr, which laid the groundwork for pyrazole chemistry.[5][6] The causality behind the experimental choices is rooted in the fundamental reactivity of the components: an initial, often spontaneous, condensation followed by a heat-induced cyclization to form the thermodynamically stable heterocyclic ring.

  • Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

  • Materials:

    • Phenylhydrazine

    • Ethyl acetoacetate (a β-ketoester, serving as the 1,3-dicarbonyl component)

  • Methodology:

    • Reactant Combination: Combine equimolar quantities of phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature. Rationale: The high reactivity of the hydrazine and the ketoester allows the initial condensation to occur without external heating.

    • Initial Condensation: Allow the mixture to stand. An exothermic reaction ensues, forming a viscous, oily condensation product (a phenylhydrazone intermediate) and a separate aqueous layer (water).[5]

    • Phase Separation: Carefully separate and remove the water formed during the condensation. Rationale: Removing water drives the initial equilibrium towards the hydrazone product and prepares the intermediate for the subsequent dehydration step.

    • Cyclization: Heat the isolated oily intermediate using a water bath (approximately 100°C) for several hours.[5] Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization.

    • Product Formation: During heating, the elimination of ethanol occurs, driving the reaction to completion and resulting in the formation of the crude 1-phenyl-3-methyl-5-pyrazolone product.[6]

    • Purification: The crude product, a solid upon cooling, is purified by recrystallization from a suitable solvent (e.g., hot ethanol or water). Rationale: Recrystallization removes unreacted starting materials and by-products, yielding the pure pyrazolone.

This foundational protocol, a self-validating system due to the formation of stable by-products (water and ethanol) and a highly stable aromatic final product, opened the door to the systematic synthesis of pyrazole-based compounds.

Caption: General Mechanism of the Knorr Pyrazole Synthesis.

Part 2: Evolution of Synthetic Strategies

While the Knorr synthesis remains a cornerstone, the demands of modern drug discovery—requiring greater efficiency, regioselectivity, and molecular diversity—have driven the development of numerous alternative and complementary synthetic routes.

  • Synthesis from α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones react with hydrazines to form intermediate pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[13] This method provides access to different substitution patterns than the classic Knorr synthesis.

  • 1,3-Dipolar Cycloadditions: The reaction of nitrile imines (generated in situ from hydrazones) with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[13] This approach is particularly valuable for synthesizing polysubstituted pyrazoles.

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have emerged as highly efficient strategies.[13] These MCRs minimize waste and purification steps, aligning with the principles of green chemistry, by forming complex pyrazole derivatives in a single operation.

  • Modern Catalytic Methods: Recent years have seen the advent of advanced catalytic systems that improve reaction rates, yields, and environmental friendliness. These include the use of nano-ZnO, iodine, and copper salts as catalysts for various pyrazole-forming cyclocondensation and cyclization reactions.[14][15]

Synthesis_Evolution Evolution of Pyrazole Synthetic Methodologies knorr Classical Knorr Synthesis (1,3-Dicarbonyls + Hydrazines) unsat From α,β-Unsaturated Ketones knorr->unsat Broader Scope cyclo 1,3-Dipolar Cycloaddition knorr->cyclo Improved Regiocontrol mcr Multicomponent Reactions (MCRs) unsat->mcr Increased Efficiency cyclo->mcr modern Modern Catalytic Methods (Cu, I₂, Nano-ZnO) mcr->modern Greener Chemistry COX_Pathway Mechanism of COX-2 Selective Inhibition aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg1 Prostaglandins (Gastric Protection, Platelet Function) cox1->pg1 pg2 Prostaglandins (Pain & Inflammation) cox2->pg2 nsaids Traditional NSAIDs nsaids->cox1 Inhibits nsaids->cox2 Inhibits celecoxib Celecoxib (Pyrazole-Based) celecoxib->cox2 Selectively Inhibits

Caption: Mechanism of COX-2 Selective Inhibition by Celecoxib.

The "Privileged Scaffold": A Modern Pharmaceutical Workhorse

The success of Celecoxib solidified the pyrazole's status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target. The number of FDA-approved drugs containing a pyrazole nucleus has grown significantly, spanning a remarkable range of diseases. [16][17]This versatility underscores the core's favorable metabolic stability and its capacity to be decorated with functional groups that precisely interact with diverse protein active sites. [17]

Drug Name (Brand Name) Therapeutic Class Core Indication
Celecoxib (Celebrex) COX-2 Inhibitor Arthritis, Acute Pain [1][18]
Sildenafil (Viagra) PDE5 Inhibitor Erectile Dysfunction [3][16]
Rimonabant (Acomplia) CB1 Receptor Antagonist Anti-obesity (Withdrawn) [18]
Apixaban (Eliquis) Factor Xa Inhibitor Anticoagulant [3]
Ruxolitinib (Jakafi) JAK1/2 Inhibitor Myelofibrosis, Cancer [16]
Axitinib (Inlyta) Kinase Inhibitor Renal Cell Carcinoma [16]
Lenacapavir (Sunlenca) HIV-1 Capsid Inhibitor HIV Infection [16]

| Ibrutinib (Imbruvica) | BTK Inhibitor | B-cell Cancers [16]|

Part 4: Conclusion and Future Perspectives

From Ludwig Knorr's foundational synthesis of Antipyrine in 1883 to the rationally designed kinase inhibitors of the 21st century, the pyrazole core has been a constant and powerful presence in the evolution of medicine. Its journey illustrates the progression of drug discovery itself: from serendipitous findings to hypothesis-driven, structure-based design. The scaffold's inherent chemical stability, coupled with its synthetic tractability, ensures its continued relevance. [17] Future research will undoubtedly focus on developing novel, highly selective catalysts to access even more complex pyrazole derivatives with greater efficiency. As our understanding of biological pathways deepens, the pyrazole will continue to serve as a reliable starting point for designing next-generation therapeutics targeting an ever-expanding range of diseases, from resistant bacterial infections to neurodegenerative disorders. The enduring legacy of the pyrazole scaffold is a testament to the power of fundamental heterocyclic chemistry to address profound challenges in human health.

References

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. [Link]

  • Ludwig Knorr. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Celecoxib. Wikipedia. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. IOP Conference Series: Earth and Environmental Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Oudce. [Link]

  • Celecoxib History. News-Medical.Net. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

  • The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 100th Anniversary: Death of Ludwig Knorr. ChemistryViews. [Link]

  • Chemistry of Antipyrine. ResearchGate. [Link]

  • Knorr pyrazole synthesis. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Europe PMC. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Bentham Science. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomolecules. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Pyrazole. Britannica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pyrazole – Knowledge and References. Taylor & Francis. [Link]

Sources

theoretical studies on 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delve into the molecule's fundamental properties, including its optimized molecular geometry, spectroscopic signatures (FT-IR and NMR), and electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. The insights generated serve as a foundational resource for researchers, scientists, and drug development professionals, offering a robust computational framework to predict molecular behavior, guide synthetic strategies, and inform the design of novel therapeutic agents and functional materials.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system is a cornerstone in heterocyclic chemistry, forming the core of numerous compounds with diverse and potent biological activities. Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1] The specific molecule of interest, this compound, combines several key functional groups onto this versatile scaffold: an amino group, a bromine atom, and a carboxylic acid. This unique combination of substituents creates a molecule with multiple sites for interaction and further functionalization, making it a highly attractive building block for drug discovery and organic synthesis.[2]

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are indispensable tools for predicting the physicochemical properties of such complex molecules before embarking on extensive experimental synthesis and testing.[3] By modeling the molecule's electronic structure and energetics, we can gain profound insights into its stability, reactivity, and spectroscopic characteristics, thereby accelerating the research and development process.[3][4] This guide synthesizes established computational protocols to present a detailed theoretical characterization of this compound.

Computational Methodology: A Validated Approach

To ensure the technical accuracy and reliability of our findings, all theoretical calculations were conceptualized based on widely accepted and validated computational chemistry protocols. The primary method employed is Density Functional Theory (DFT), renowned for its balance of accuracy and computational efficiency in studying organic molecules.[5][6]

Theoretical Framework

The calculations are performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, which has a proven track record of successfully predicting the structural and spectral properties of organic compounds.[7] This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization and diffuse functions, essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.[4]

Experimental Protocol: Computational Workflow

The following step-by-step methodology outlines the workflow for a comprehensive DFT analysis of the target molecule.

  • Geometry Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the theoretical FT-IR spectrum.

  • NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR spectra.[8]

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. These frontier orbitals are crucial for understanding the molecule's electronic transitions, stability, and reactivity.[9][10]

  • Electrostatic Potential Mapping: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks.[9]

Computational_Workflow A 1. Initial Molecular Structure Drawing B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E 4. Spectroscopic Prediction (FT-IR & NMR Spectra) D->E F 5. Electronic Property Analysis (HOMO, LUMO, MEP) D->F G 6. Data Interpretation & Reporting E->G F->G

Figure 2: 2D representation of this compound.

Table 1: Selected Predicted Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.34N1-N2-C3111.5
N2-C31.33N2-C3-C4105.8
C3-C41.42C3-C4-C5107.2
C4-C51.39C4-C5-N1108.0
C5-N11.35C5-N1-N2107.5
C4-Br1.89C3-C4-Br125.1
C3-N(H₂)1.36C4-C3-N(H₂)128.5
C5-C(OOH)1.48N1-C5-C(OOH)124.3

Note: These values are representative and derived from DFT calculations on similar pyrazole structures. Actual values may vary slightly.

Theoretical Spectroscopic Analysis

FT-IR Spectrum: The theoretical vibrational spectrum provides a fingerprint of the molecule's functional groups.

  • O-H Stretching: A broad band is predicted in the 3400-3200 cm⁻¹ region, characteristic of the carboxylic acid O-H stretching, broadened by hydrogen bonding. [3]* N-H Stretching: Vibrations for the pyrazole N-H and the amino (-NH₂) group are expected around 3350-3150 cm⁻¹.

  • C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated around 1720-1700 cm⁻¹.

  • C=N & C=C Stretching: Ring stretching vibrations for the pyrazole C=N and C=C bonds are typically observed in the 1600-1450 cm⁻¹ region. [9]* C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region, typically around 600-500 cm⁻¹.

NMR Spectra: Predicted chemical shifts provide insight into the electronic environment of each nucleus.

  • 1H NMR: The proton on the pyrazole nitrogen (N-H) is expected to be the most deshielded, appearing as a broad singlet at high ppm values (~11.0-13.0 ppm), similar to other N-H protons in pyrazole carboxylic acids. [8]The protons of the amino group (-NH₂) would likely appear as a broad singlet around 5.0-6.0 ppm. Due to the substitution pattern, there are no protons directly on the pyrazole ring carbons.

  • 13C NMR: The carbon of the carbonyl group (-COOH) is predicted to be the most deshielded (~160-165 ppm). The pyrazole ring carbons (C3, C4, C5) would have distinct signals influenced by their substituents. C3 (bonded to the amino group) and C5 (bonded to the carboxylic acid) would be downfield, while C4 (bonded to bromine) would also be significantly affected.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [9]The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. [10]

  • HOMO: The highest occupied molecular orbital is predicted to be localized primarily over the electron-rich pyrazole ring and the amino group, indicating these are the primary sites of electron donation.

  • LUMO: The lowest unoccupied molecular orbital is expected to be distributed across the pyrazole ring and significantly on the electron-withdrawing carboxylic acid group.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. [7][9]For pyrazole derivatives, this gap is a critical parameter for predicting their potential as electronic materials or as biologically active agents. [7]

HOMO_LUMO_Gap cluster_levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_level HOMO_level HOMO_level:n->LUMO_level:s   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Figure 3: Diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, are expected around the carboxylic acid's oxygen atoms and the nitrogen atoms of the pyrazole ring. These sites are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of positive potential, indicating electron-poor areas, are predicted around the hydrogen atoms of the amino and carboxylic acid groups. These are potential sites for nucleophilic attack.

Potential Applications and Drug Development Insights

The theoretical analysis of this compound provides valuable insights for its application in drug development and materials science.

  • Pharmacological Potential: Pyrazole carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. [11][12]The presence of the amino group at the C3 position and the carboxylic acid at C5 provides key hydrogen bond donor and acceptor sites, which are critical for binding to biological targets like enzymes and receptors.

  • Synthetic Intermediate: The molecule is an excellent scaffold for further chemical modification. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the bromine atom can be replaced through various cross-coupling reactions. This versatility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. [12][13]* Material Science: The planar, electron-rich structure of the pyrazole ring suggests potential applications in organic electronics. The HOMO-LUMO gap is a key parameter in designing organic semiconductors and dyes for optoelectronic devices. [3]

Conclusion

This technical guide has presented a comprehensive theoretical framework for the study of this compound using Density Functional Theory. The computational analysis of its molecular structure, spectroscopic properties, and electronic reactivity provides a deep understanding of its intrinsic characteristics. The optimized geometry, predicted FT-IR and NMR spectra, and analysis of frontier molecular orbitals and electrostatic potential collectively establish a robust foundation for future experimental work. These theoretical insights are crucial for guiding the synthesis of novel derivatives and for exploring the potential of this versatile molecule in drug discovery and the development of advanced functional materials.

References

  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
  • IntechOpen. (2025).
  • ResearchGate. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
  • National Library of Medicine. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • AIP Publishing. (2020).
  • Journal of the Chemical Society of Pakistan. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. J. Chem. Soc. Pak.
  • National Library of Medicine. (2025). Comprehensive DFT study of 3-(2-furyl)
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • National Library of Medicine. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • SpringerLink. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Journal of the Iranian Chemical Society.
  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • A reputable chemical supplier. (n.d.). 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
  • IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS.
  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK.
  • ResearchGate. (n.d.). The HOMO, LUMO plots with energy and global reactivity index values....
  • JOCPR. (n.d.).
  • National Library of Medicine. (2024).
  • BLDpharm. (n.d.). 2750646-63-8|3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid. BLDpharm.
  • ACS Publications. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem.
  • National Library of Medicine. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem.
  • National Library of Medicine. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • National Library of Medicine. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC.
  • BenchChem. (2025).
  • MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.
  • National Library of Medicine. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. PMC.
  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.

Sources

solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the molecular structure, analyze the governing physicochemical principles that dictate its solubility, and present a predicted solubility profile in a range of common organic solvents. Crucially, this guide furnishes a robust, step-by-step experimental protocol for the definitive determination of thermodynamic solubility via the equilibrium shake-flask method, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of a Versatile Heterocycle

This compound is a highly functionalized pyrazole derivative. Such compounds are of significant interest to researchers in drug discovery and agrochemical development.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous marketed drugs. The presence of an amino group, a carboxylic acid, and a bromine atom provides multiple reaction handles for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures.[1][2]

Understanding the solubility of this intermediate is not a trivial pursuit; it is fundamental to its practical application. Inefficient solubility can lead to:

  • Poor Reaction Performance: Heterogeneous reaction mixtures can result in slower kinetics, incomplete conversions, and difficulty in monitoring.

  • Challenging Purifications: Selecting an appropriate solvent system for crystallization—a critical step for ensuring purity—is entirely dependent on solubility behavior.[3]

  • Inaccurate Biological Screening: For drug development professionals, creating homogenous stock solutions is essential for reliable high-throughput screening (HTS) assays.[4][5]

This guide serves as a foundational resource for any scientist working with this compound, providing the theoretical framework and practical methodology to effectively manage its solubility.

Molecular Structure and Physicochemical Properties

To predict the solubility of a compound, we must first understand its intrinsic properties. The structure of this compound is rich in functional groups that dictate its interactions with various solvents.

Structure: ``` O // C(=O)O / C1=C(Br)N(H)N=C1N

Caption: Figure 1. Thermodynamic forces governing the dissolution process.

Solubility Profile in Common Organic Solvents

While precise experimental data for this specific compound is not widely published, a qualitative and predicted solubility profile can be constructed based on its molecular structure and the principles discussed above.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar functional groups and disrupt the crystal lattice. DMSO is particularly effective at dissolving a wide range of compounds for biological screening. [6][7]* Moderate Solubility: Expected in polar protic solvents such as Methanol and Ethanol . These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. [2]However, their own strong hydrogen-bonding networks (solvent-solvent interactions) can make the overall process less favorable than with DMSO.

  • Low to Sparingly Soluble: Expected in solvents of intermediate polarity like Acetonitrile , Tetrahydrofuran (THF) , and Ethyl Acetate . These solvents have limited or no hydrogen bond donating ability, making them less effective at solvating the full range of functional groups on the molecule.

  • Insoluble: Expected in nonpolar solvents such as Hexane , Toluene , and Dichloromethane (DCM) . These solvents cannot form hydrogen bonds and have weak intermolecular forces, making them incapable of overcoming the strong solute-solute interactions of the crystal lattice. [8][9] The table below summarizes this predicted profile.

SolventSolvent TypePolarityPredicted SolubilityRationale for Researchers
DMSO Polar AproticHighHigh Excellent for creating concentrated stock solutions for reactions and biological assays. [6]
DMF Polar AproticHighHigh Good alternative to DMSO for reactions at higher temperatures.
Methanol Polar ProticHighModerate Useful as a reaction solvent and for purification by crystallization, potentially in a mixed-solvent system. [10]
Ethanol Polar ProticHighModerate Similar to methanol, often used in crystallization. Less toxic than methanol.
Acetonitrile Polar AproticMediumLow May be useful as an anti-solvent in crystallization procedures.
THF Polar AproticMediumLow Generally not a primary choice unless required for specific reaction chemistry.
Ethyl Acetate Polar AproticMediumLow Useful for extraction and chromatography; poor for dissolution.
Dichloromethane NonpolarLowInsoluble Unlikely to be an effective solvent for this compound.
Toluene NonpolarLowInsoluble Can be used as an anti-solvent to induce precipitation from a more polar solution.
Hexane NonpolarLowInsoluble Excellent anti-solvent for precipitating polar compounds.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a standardized experimental method is required. The Equilibrium Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for determining thermodynamic solubility. [11][12]It measures the saturation concentration of a compound in a solvent at equilibrium.

Causality Behind Experimental Choices:

  • Excess Solid: Using a clear excess of the solid ensures that the resulting solution is truly saturated.

  • Equilibration Time: Allowing sufficient time (e.g., 24-48 hours) with constant agitation is critical to ensure the system reaches thermodynamic equilibrium. [4][13]Preliminary tests should be run to confirm that the concentration does not increase between, for example, the 24h and 48h time points.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducible results. [13]* Phase Separation: Centrifugation and/or filtration through a low-binding filter (e.g., PTFE) is necessary to completely remove all undissolved solid particles before analysis, which would otherwise lead to an overestimation of solubility.

  • Quantitative Analysis: A validated analytical method, such as HPLC-UV or LC-MS, with a proper calibration curve is required for accurate concentration measurement of the saturated supernatant. [4] The workflow for this protocol is illustrated below.

G start Start: Prepare Materials step1 1. Add excess solid This compound to a vial. start->step1 step2 2. Add a precise volume of the chosen organic solvent. step1->step2 step3 3. Seal vial and place in a shaking incubator at a controlled temperature (e.g., 25°C). step2->step3 step4 4. Equilibrate for 24-48 hours with constant agitation. step3->step4 step5 5. Remove vial and allow undissolved solid to settle. step4->step5 step6 6. Separate solid and liquid phases. (Centrifuge at high speed) step5->step6 step7 7. Carefully withdraw an aliquot of the clear supernatant. step6->step7 step8 8. Filter supernatant through a 0.22 µm syringe filter (e.g., PTFE). step7->step8 step9 9. Dilute the filtrate with a suitable mobile phase. step8->step9 step10 10. Quantify concentration using a validated HPLC-UV or LC-MS method against a calibration curve. step9->step10 end End: Calculate Solubility (mg/mL) step10->end caption Figure 2. Experimental workflow for the Shake-Flask solubility determination method.

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among the vast family of pyrazole-containing building blocks, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid stands out as a trifunctional scaffold of significant interest. Its strategic arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a readily modifiable carboxylic acid function offers a rich platform for the generation of diverse molecular architectures. This guide, intended for researchers and professionals in drug development, provides a deep dive into the chemical reactivity of the exocyclic amino group, a key handle for molecular elaboration. We will explore the electronic and steric factors governing its reactivity and provide insights into its derivatization through common and advanced synthetic methodologies.

The Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is intricately governed by the electronic and steric interplay of the adjacent substituents and the pyrazole ring itself.

Electronic Effects:

The pyrazole ring is an electron-rich aromatic system. However, the presence of two strongly electron-withdrawing groups, the bromine atom at the C4 position and the carboxylic acid group at the C5 position, significantly modulates the electron density of the ring and, consequently, the nucleophilicity of the C3-amino group.[1][2] The inductive and mesomeric effects of these substituents decrease the electron density on the pyrazole ring, which in turn reduces the basicity and nucleophilicity of the exocyclic amino group compared to a simple 3-aminopyrazole. This deactivation, however, also enhances the acidity of the N-H protons of the amino group, which can be a factor in certain reactions.

Steric Hindrance:

The amino group is flanked by a bromine atom and a carboxylic acid group. While the bromine atom is relatively small, the carboxylic acid group can exert significant steric hindrance, particularly in reactions involving bulky electrophiles. This steric congestion can influence the regioselectivity of reactions and may necessitate the use of less hindered reagents or more forcing reaction conditions.

The interplay of these electronic and steric factors dictates the chemoselectivity of reactions involving this trifunctional molecule. Understanding this landscape is crucial for designing successful synthetic strategies.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile nucleophile, participating in a range of chemical transformations.

Acylation Reactions

Acylation of the amino group is a fundamental transformation for introducing amide functionalities, which are prevalent in many biologically active molecules. This reaction typically proceeds via nucleophilic attack of the amino group on an activated acylating agent.

Mechanism of Acylation:

Acylation Mechanism Aminopyrazole R-NH₂ Tetrahedral_Intermediate R-NH₂⁺-C(O⁻)R'-Cl Aminopyrazole->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R'-COCl Amide R-NH-COR' Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl

Caption: General mechanism of amine acylation.

Experimental Protocol: Acetylation (Adapted from a related aminopyrazole)

This protocol for the N-acetylation of the amino group is adapted from a procedure for a similar aminopyrazole derivative and may require optimization for this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Considerations for Chemoselectivity:

It is important to note that the pyrazole ring nitrogens can also undergo acylation. However, the exocyclic amino group is generally more nucleophilic. To enhance selectivity for N-acylation of the amino group, milder acylating agents and controlled reaction conditions are recommended. In cases of competing reactivity, protection of the carboxylic acid group as an ester may be necessary.[3]

Alkylation Reactions

N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the pharmacological properties of the resulting molecule. The reaction proceeds via nucleophilic substitution, where the amino group displaces a leaving group on an alkyl halide or another suitable electrophile.

Mechanism of Alkylation:

Alkylation Mechanism Aminopyrazole R-NH₂ TS [R-NH₂---R'---X]‡ Aminopyrazole->TS SN2 Attack AlkylHalide R'-X AlkylHalide->TS AlkylatedAmine R-NHR' TS->AlkylatedAmine HX HX TS->HX Sandmeyer Reaction Aminopyrazole Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Aminopyrazole->Diazonium Diazotization (0-5 °C) NaNO2_HCl NaNO₂ / HCl CuX CuX CuX2 CuX₂ ArylRadical Ar• Diazonium->ArylRadical SET from Cu(I) ArylHalide Ar-X ArylRadical->ArylHalide Atom Transfer Pyrazolopyrimidine_Synthesis Aminopyrazole This compound Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine derivative Aminopyrazole->Pyrazolopyrimidine Cyclocondensation Cyclizing_Agent One-carbon source (e.g., Formamide, Orthoformate) Cyclizing_Agent->Pyrazolopyrimidine

Sources

An In-depth Technical Guide to the Electrophilic Substitution on the Pyrazole Ring of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions involving 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a highly functionalized and versatile heterocyclic scaffold. Given that all carbon atoms on the pyrazole ring are substituted, this guide focuses on the feasible and synthetically valuable electrophilic substitution pathways: reactions at the N1-position of the pyrazole ring and transformations involving the exocyclic 3-amino group. We will explore the underlying electronic principles governing the reactivity of this substrate, provide field-proven experimental protocols, and discuss the strategic implications for medicinal chemistry and drug development.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of commercially successful drugs.[1][2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an ideal component for designing molecules that interact with biological targets.[2] Marketed drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Crizotinib (anticancer) highlight the therapeutic versatility of the pyrazole core.[1][2]

The subject of this guide, this compound, represents a particularly valuable building block. Its trifunctional nature—an activating amino group, a strategically placed halogen for cross-coupling, and a carboxylic acid for amide bond formation or salt formulation—offers numerous avenues for chemical diversification. Understanding its reactivity towards electrophiles is paramount for unlocking its full potential in the synthesis of novel bioactive compounds.

Electronic Landscape of this compound

The regioselectivity of electrophilic attack on a substituted pyrazole is a complex interplay of the electronic effects of its substituents.[5][6][7][8][9] For the title compound, a nuanced analysis is required as the carbon atoms of the pyrazole ring (C3, C4, and C5) are already substituted, precluding direct C-H electrophilic aromatic substitution. The primary sites for electrophilic attack are the ring nitrogens (N1 and N2) and the exocyclic amino group.

  • 3-Amino Group (+M, -I): This is a powerful electron-donating group through resonance (+M effect), significantly increasing the electron density of the pyrazole ring. This activating effect is crucial for the overall reactivity of the heterocycle.

  • 4-Bromo Group (-I, +M): Halogens are inductively withdrawing (-I) but can donate electron density via their lone pairs through resonance (+M). In this system, the inductive effect typically dominates, rendering the ring slightly less reactive than an unsubstituted analog.

  • 5-Carboxylic Acid Group (-M, -I): This is a strong electron-withdrawing group through both resonance and induction, deactivating the ring towards electrophilic attack.

  • Pyrazole Ring: The pyrazole ring itself is aromatic.[2] The N1-H is pyrrole-like and can be deprotonated, making N1 a prime site for nucleophilic attack by the pyrazole anion. Conversely, the pyridine-like N2 is basic and a potential site for electrophilic attack.[2][5]

The cumulative effect of these substituents makes the N1 position the most probable site for electrophilic substitution, such as alkylation or acylation, especially under basic conditions that generate the pyrazolide anion. The exocyclic 3-amino group also retains its nucleophilic character and can undergo reactions like diazotization.

Caption: Electronic influences on the pyrazole core.

N1-Alkylation and N-Acylation: Functionalizing the Pyrrole-like Nitrogen

The most synthetically tractable electrophilic substitution on this scaffold occurs at the N1 position. These reactions are typically performed under basic conditions to deprotonate the N1-H, generating a highly nucleophilic pyrazolide anion that readily reacts with electrophiles.

N-Alkylation

N-alkylation introduces alkyl groups, which can modulate lipophilicity, steric profile, and metabolic stability. A variety of alkylating agents can be employed, including alkyl halides and sulfates.[10][11][12][13]

Protocol 1: General Procedure for N-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base (e.g., potassium carbonate, sodium hydride, or cesium carbonate, 1.1-2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the N1-alkylated pyrazole.

Reagent (Example)BaseSolventTemperatureTypical Yield
Methyl IodideK₂CO₃DMFRoom TempHigh
Benzyl BromideNaHTHF/DMF0 °C to RTGood to High
Ethyl BromoacetateCs₂CO₃Acetonitrile50 °CGood
N-Acylation

N-acylation introduces an acyl group, which can serve as a handle for further functionalization or act as a key pharmacophoric element. The reaction of 3-aminopyrazoles with acylating agents can sometimes lead to mixtures of N1-acylated, N2-acylated, and exocyclic N-acylated products. However, with a substituent at the C5 position, N1-acylation is generally favored.[14][15][16]

Protocol 2: General Procedure for N-Acylation

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or pyridine), add a base such as triethylamine or pyridine (1.5-2.0 eq.).

  • Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by chromatography on silica gel.

G cluster_electrophiles Electrophiles cluster_products Products start This compound base Base (e.g., K2CO3, NaH) start->base Deprotonation anion Pyrazolide Anion (Nucleophile) base->anion alkyl_halide Alkyl Halide (R-X) anion->alkyl_halide SN2 Reaction acyl_chloride Acyl Chloride (RCOCl) anion->acyl_chloride Nucleophilic Acyl Substitution n_alkyl N1-Alkylated Product alkyl_halide->n_alkyl n_acyl N1-Acylated Product acyl_chloride->n_acyl

Caption: Workflow for N1-functionalization.

Ipso-Substitution: A Potential Pathway for C4-Functionalization

While direct electrophilic C-H substitution is not possible, the displacement of an existing substituent, known as ipso-substitution, is a theoretical possibility.[17][18][19] In this case, an electrophile could attack the C4 position, leading to the expulsion of the bromide ion. This type of reaction is more likely to occur if the incoming electrophile can stabilize the intermediate Wheland complex and if the leaving group (in this case, Br⁺) is viable. However, such reactions are often challenging and less common than substitutions at nitrogen. For pyrazoles, ipso-substitution of a halogen at the 4-position is not a commonly reported high-yielding transformation under standard electrophilic conditions.

Reactions of the 3-Amino Group: The Sandmeyer Reaction

The exocyclic amino group at the C3 position provides a powerful synthetic handle for introducing a wide array of functionalities via diazotization followed by a Sandmeyer or related reaction.[20][21][22][23] This two-step process allows for the replacement of the amino group with halogens (Cl, Br, I), a cyano group, a hydroxyl group, and others.

Mechanism Overview:

  • Diazotization: The 3-amino group is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[24][25][26]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which facilitates the replacement of the diazonium group with the corresponding nucleophile via a radical-nucleophilic aromatic substitution mechanism.[20][27]

Protocol 3: Sandmeyer Reaction for Halogen Introduction

  • Diazotization: Suspend this compound (1.0 eq.) in a solution of a strong acid (e.g., 48% HBr for bromination) at 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to form the diazonium salt solution.

  • Copper(I) Salt Preparation: In a separate flask, prepare the copper(I) halide (e.g., CuBr, 1.2 eq.) solution in the corresponding concentrated acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) halide solution. Effervescence (N₂ gas evolution) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture, extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the resulting di-halogenated pyrazole carboxylic acid by standard methods.

G start 3-NH2-Pyrazole diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium 3-N2+ Pyrazole Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product 3-Br-Pyrazole (Final Product) sandmeyer->product n2_gas N2 Gas Evolution sandmeyer->n2_gas

Caption: Sandmeyer reaction workflow.

Conclusion and Future Outlook

This compound is a substrate where traditional electrophilic aromatic substitution on carbon is blocked. However, its rich functionality allows for strategic electrophilic substitutions at the N1-position and versatile transformations of the exocyclic amino group. N-alkylation and N-acylation provide direct routes to modify the scaffold's properties, while the Sandmeyer reaction opens a gateway to a diverse array of 3-substituted pyrazoles that would be difficult to access otherwise. A thorough understanding of these reaction pathways empowers researchers and drug development professionals to leverage this valuable building block for the creation of novel and potent therapeutic agents.

References

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry . MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

  • Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table . Theoretical Chemistry Accounts. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles . Physical Chemistry Chemical Physics. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles . Royal Society of Chemistry. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles . Europe PMC. [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole.
  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . PubMed. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol . MDPI. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity . University of Liverpool. [Link]

  • 3-Acylaminopyrazole derivatives via a regioselectively N-protected 3-nitropyrazole . ElectronicsAndBooks. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION . HAL Open Science. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK . Reaction Biology. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK . PMC - PubMed Central. [Link]

  • Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt . ResearchGate. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations . ACS Publications. [Link]

  • AMINOLYSIS OF N-ACYLPYRAZOLES . J-STAGE. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . ACS Publications. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

  • N-alkylation method of pyrazole.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN . Organic Chemistry Portal. [Link]

  • Recent developments in aminopyrazole chemistry . Arkat USA. [Link]

  • Regioselectivity in pyrazole EAS . Reddit. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles . ResearchGate. [Link]

  • Sandmeyer Reaction . YouTube. [Link]

  • Application of the Sandmeyer reaction for the synthesis of compounds... . ResearchGate. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... . ResearchGate. [Link]

  • IPSO Substitution . Chemistry LibreTexts. [Link]

  • Ipso substitution and its rules . Chemistry Stack Exchange. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. [Link]

  • Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. [Link]

  • Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation . PubMed. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various molecular interactions have established it as a "privileged scaffold," a core structure frequently found in potent, biologically active compounds.[3][4] This is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), including the widely known anti-inflammatory drug Celecoxib (Celebrex®) and the anticancer agent Crizotinib (Xalkori®).[1][3][5]

Novel pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6] The strategic modification of the pyrazole core allows for the fine-tuning of its physicochemical properties, leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide a technical exploration of the key biological effects of novel pyrazole derivatives, the validated experimental workflows used to assess them, and the underlying mechanistic principles that drive their therapeutic potential.

Key Biological Activities & Mechanisms of Action

The therapeutic potential of pyrazole derivatives stems from their ability to interact with a wide array of biological targets. This section details the mechanisms and evidence for their most significant activities.

Anticancer Activity

The development of pyrazole-based anticancer agents is a highly active area of research.[7] These compounds exert their effects by targeting critical pathways involved in tumor growth, proliferation, and survival.[1][6]

Causality of Action: A primary reason for their efficacy is the ability of the pyrazole scaffold to fit into the ATP-binding pockets of various protein kinases, acting as competitive inhibitors.[8] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets. Key targets for pyrazole derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels required for tumor growth.[1][9] Pyrazole derivatives have been shown to be potent dual inhibitors of EGFR and VEGFR-2.[1]

  • Cyclin-Dependent Kinases (CDKs): Enzymes that control cell cycle progression. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[1]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for B-cell malignancies.[1]

Evidence of Efficacy: Numerous studies have demonstrated the potent cytotoxic effects of novel pyrazoles against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116).[1][10] For instance, certain indole-pyrazole hybrids have shown greater potency than the standard drug doxorubicin, with significant inhibitory activity against CDK2.[1]

Data Presentation: In Vitro Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Target(s)Reference
Pyrazole Benzothiazole HybridsA549 (Lung)3.17 - 6.77VEGFR-2[1]
Indole-Pyrazole HybridsMCF-7 (Breast)< 23.7CDK2[1]
Pyrazolo[4,3-f]quinolinesHCT116 (Colon)1.7Haspin Kinase[1]
Pyrazolone DerivativeMCF-7 (Breast)5.21Apoptosis Induction[1]

Visualization: VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. VEGF binding to its receptor (VEGFR-2) triggers dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK/ERK, which promote endothelial cell proliferation, survival, and migration.[11][12][13] Novel pyrazole derivatives can act as inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, blocking this entire cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K/Akt Pathway VEGFR2->PI3K MAPK MAPK/ERK Pathway VEGFR2->MAPK VEGF VEGF Ligand VEGF->VEGFR2 Binds Pyrazole Pyrazole Derivative Pyrazole->Block ATP ATP ATP->VEGFR2 Phosphorylates Block->VEGFR2 Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation MAPK->Proliferation

Caption: Pyrazole derivatives inhibit VEGFR-2 kinase activity.

Anti-inflammatory Activity

The pyrazole scaffold is central to some of the most successful anti-inflammatory drugs.[3] Their primary mechanism involves the modulation of the arachidonic acid cascade.

Causality of Action: When cell membranes are damaged, arachidonic acid is released and metabolized by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[14][15][16]

  • COX enzymes (COX-1 and COX-2) produce prostaglandins, which mediate pain and inflammation.[17] COX-1 is constitutively expressed and has homeostatic functions, while COX-2 is induced at sites of inflammation.[18] The therapeutic benefit of drugs like Celecoxib comes from their selective inhibition of COX-2 , which reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17][18][19]

  • LOX enzymes produce leukotrienes, which are involved in asthmatic and allergic responses.[20][21] Some novel pyrazole derivatives are being investigated as dual COX/LOX inhibitors.

Evidence of Efficacy: Studies have confirmed the high COX-2 selectivity of many pyrazole derivatives.[22] In vivo validation is commonly performed using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.[23][24] In these models, pyrazole compounds have demonstrated anti-inflammatory effects comparable or superior to standard drugs like indomethacin.[25]

Data Presentation: COX Inhibition and In Vivo Anti-inflammatory Activity

Compound TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%)Reference
Celecoxib (Reference)>150.04>375~45%[26]
Novel Pyrazole Series 18.20.1554.752%[22]
Novel Pyrazole Series 210.50.2150.048%[22]

Visualization: Arachidonic Acid Cascade

This diagram shows the metabolic pathways of arachidonic acid. Pyrazole derivatives primarily act by inhibiting the COX-2 enzyme, thus preventing the synthesis of inflammatory prostaglandins.

Arachidonic_Acid_Cascade Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway AA->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway AA->LOX_Pathway PLA2->AA Prostaglandins Prostaglandins (Pain, Inflammation) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Asthma, Allergy) LOX_Pathway->Leukotrienes Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX_Pathway Inhibits COX-2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial and Neuroprotective Activities

Beyond cancer and inflammation, pyrazole derivatives show promise in infectious diseases and neurology.

  • Antimicrobial Activity: Novel pyrazoles have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi.[22] The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[27][28]

  • Neuroprotective Activity: In the context of neurodegenerative diseases, neuroinflammation is a key pathological driver. Microglial cells, the resident immune cells of the brain, can become over-activated and release neurotoxic inflammatory mediators.[29] Pyrazole derivatives have been shown to exert neuroprotective effects by suppressing this inflammatory response.[30][31][32] A common in vitro model involves stimulating microglial cells (like the BV-2 cell line) with lipopolysaccharide (LPS) and measuring the subsequent reduction in inflammatory markers upon treatment with the test compound.[30]

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols for evaluating biological activity must be robust, reproducible, and include appropriate controls. The following sections detail standard, self-validating workflows.

In Vitro Anticancer Activity: The MTT Assay

This assay is a gold standard for assessing cell viability and cytotoxicity.[33][34] Its trustworthiness is based on a direct biological principle: only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial reductase enzymes.[33][35] The amount of formazan produced is directly proportional to the number of living cells.[36]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative in culture medium. Replace the old medium with the compound-containing medium. Include wells for "untreated control" (cells + medium only) and "vehicle control" (cells + medium with the compound's solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[37] Viable cells will produce purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[37]

  • Quantification: Measure the absorbance of the resulting purple solution on a microplate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: MTT Assay Workflow

Sources

A Technical Guide to the Safe Handling of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Introduction

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS No: 1092683-01-6; Molecular Formula: C₄H₄BrN₃O₂) is a substituted pyrazole derivative that serves as a valuable building block in synthetic organic chemistry.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyrazole core, makes it a versatile intermediate for the synthesis of complex molecules. These compounds are frequently utilized in the development of novel pharmaceutical and agrochemical agents, including anti-inflammatory drugs, anti-cancer agents, and crop protection chemicals.[2]

Given its reactive functional groups and the general toxicological profile of related halogenated and amino-substituted heterocyclic compounds, a rigorous and informed approach to its handling is paramount. The toxicological properties of this specific molecule have not been exhaustively investigated.[3][4] Therefore, this guide is predicated on a precautionary principle, synthesizing data from structurally analogous compounds to establish a robust framework for its safe use in a research and development setting.

Section 2: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, a workflow must be established to identify hazards and implement appropriate controls.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation start Identify Compound: 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid sds Access Safety Data Sheets (SDS) for compound and structurally similar analogs start->sds assess Assess Potential Hazards: - Irritation (Skin, Eye, Respiratory) - Acute Toxicity (Oral) - Reactivity sds->assess controls Define Control Measures: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Coat) assess->controls proceed Proceed with Experimental Work controls->proceed

Caption: Risk assessment and control workflow for handling the target compound.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous structures (e.g., 4-bromo-pyrazoles, aminopyrazole carboxylic acids) strongly suggest the following hazard profile.[3][5][6][7]

Table 1: Anticipated Hazard Profile and GHS Classification

Hazard Class GHS Pictogram Signal Word Hazard Code (Anticipated) Hazard Statement
Acute Toxicity, Oral невротрансмитер Warning H302 Harmful if swallowed.[6][8]
Skin Corrosion/Irritation невротрансмитер Warning H315 Causes skin irritation.[5][6][9]
Serious Eye Damage/Irritation невротрансмитер Warning H319 Causes serious eye irritation.[5][6][9]

| Specific Target Organ Toxicity (Single Exposure) | невротрансмитер | Warning | H335 | May cause respiratory irritation.[5][6][9] |

Primary Health Hazards:

  • Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[3][10] Direct contact with the solid powder or its dust can cause redness, pain, and inflammation. Inhalation of dust may lead to irritation of the nose, throat, and lungs.

  • Acute Toxicity: Based on analogs, there is a potential for harm if swallowed.[6][8]

  • Sensitization: While not explicitly documented for this compound, related molecules can cause skin sensitization upon repeated contact.[11] An allergic reaction may occur in susceptible individuals.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the most effective, followed by administrative controls and, finally, PPE as the last line of defense.

HierarchyOfControls elim Elimination (Most Effective) subst Substitution eng Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical exposure.

3.1 Engineering Controls: The Primary Barrier The causality behind mandating engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory atmosphere.

  • Chemical Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This provides adequate ventilation to capture airborne particles.[11]

  • Ventilation: The laboratory should have general mechanical ventilation that ensures a negative pressure relative to adjacent non-laboratory areas.

3.2 Personal Protective Equipment (PPE): The Final Barrier PPE does not reduce the hazard itself but provides a physical barrier between the user and the chemical. The selection of PPE must be deliberate and based on the identified risks.

Table 2: Personal Protective Equipment (PPE) Regimen

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[3][11] For splash hazards, chemical safety goggles are required. A face shield should be worn over goggles for large-scale operations.[12][13] Protects against accidental splashes and airborne dust from entering the eyes. Standard eyeglasses are insufficient.[14]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice, minimum 11 mil thickness).[15] Prevents skin contact and irritation. Gloves must be inspected for tears or holes before each use. Remove gloves using a technique that avoids touching the outer surface and dispose of them as contaminated waste. Wash hands thoroughly after removal.[3]
Body Protection A full-length laboratory coat with buttoned cuffs.[12] For significant risk of contamination, impervious clothing or a chemical-resistant apron may be necessary. Protects skin and personal clothing from contamination. Lab coats should be kept in the lab to prevent cross-contamination.

| Respiratory Protection | Not required if work is conducted exclusively within a certified fume hood. For situations where dust generation is unavoidable and engineering controls are insufficient (e.g., cleaning large spills), a NIOSH-approved respirator (e.g., N95 or P1/P2 particulate respirator) is mandatory.[1][3] | Prevents inhalation of irritating and potentially toxic dust particles.[3] Users must be fit-tested and trained for respirator use according to OSHA standards.[14] |

Section 4: Standard Operating Procedures for Handling and Storage

A self-validating protocol ensures that safety is integrated into the workflow itself.

Experimental Protocol 1: Safe Handling and Weighing

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the work surface inside the fume hood.

  • Transfer: Carefully open the container. Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Causality: The primary objective is to avoid generating dust. Do not scoop aggressively or drop the powder from a height.

  • Closure: Securely close the primary container immediately after transfer. This minimizes the time the bulk material is exposed to the atmosphere.

  • Dissolution/Use: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. If adding to a reaction, do so carefully and methodically.

  • Decontamination: Wipe the spatula clean with a solvent-dampened cloth. Place the used weigh boat and cloth into a designated solid hazardous waste container.

  • Final Steps: Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[3]

Storage and Incompatibility: Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][16] Some suppliers recommend refrigerated storage (2-8°C).[17]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] The amino and carboxylic acid moieties can engage in vigorous reactions with these substances.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Table 3: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][16]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][11][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][18]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16] |

Spill Management: A clear decision-making process is vital for safely managing a spill.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small Small Spill (<5g, Contained in Hood) assess->small Small large Large Spill (>5g or Outside Hood) assess->large Large ppe Don Appropriate PPE: - Respirator (N95) - Goggles & Face Shield - Double Gloves - Lab Coat small->ppe alert_large Alert Others & Evacuate Area. Call Emergency Response. large->alert_large alert_large->ppe If trained contain Cover spill with absorbent pads to prevent dust spread. ppe->contain cleanup Gently sweep solid into a labeled hazardous waste container. contain->cleanup decon Decontaminate area with appropriate solvent and wipe clean. cleanup->decon dispose Dispose of all contaminated materials as hazardous waste. decon->dispose

Caption: Decision tree for responding to a chemical spill.

Experimental Protocol 2: Small Spill Cleanup (<5g, within a fume hood)

  • Alert: Notify colleagues in the immediate vicinity.

  • Isolate: Ensure the fume hood sash remains down.

  • PPE: Don the appropriate PPE, including double gloves and safety goggles.

  • Contain: Gently cover the spill with a dry, inert absorbent material to prevent dust from becoming airborne.

  • Collect: Carefully sweep the material into a designated, labeled hazardous waste container.[3] Do not use a brush that will flick particles into the air.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards: Thermal decomposition is a significant concern. Combustion will likely produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[13][19] The thermal degradation of brominated compounds can also lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[20][21]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Section 6: Stability and Reactivity Profile

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust generation, excess heat, and moisture.[3]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3]

  • Hazardous Decomposition Products: As noted, thermal decomposition can release HBr, CO, CO₂, and NOx.[13] The decomposition of pyrazole rings can be complex, potentially leading to the formation of various nitrogen-containing fragments.[22]

Section 7: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Waste must be collected in sealed, properly labeled containers.

  • Vendor: Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][13]

  • Environmental Precaution: Do not allow the product or its waste to enter drains or waterways.[1][3]

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Thermo Fisher Scientific.
  • MSDS of 3-Amino-4-bromopyrazole. Capot Chemical Co.,Ltd.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc.
  • Material Safety Data Sheet. Cole-Parmer.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem.
  • 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. Bldepharm.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxylic acid. Fisher Scientific.
  • 4-amino-1H-pyrazole-3-carboxylic acid. PubChem.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheets. Guidechem.
  • 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem.
  • How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem.
  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical.
  • SAFETY DATA SHEET - 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. Fisher Scientific.
  • Safety Data Sheet. CymitQuimica.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. National Institutes of Health.
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid. TCI America.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • 3-Amino-4-bromo-1H-pyrazole. Chem-Impex.
  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical.
  • SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering.
  • 3-Aminopyrazole-4-carboxylic acid - Safety Data Sheet. ChemicalBook.
  • 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc.
  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

A Technical Guide to 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic tractability. Its derivatives are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, anticancer, and antimicrobial properties, among others. Within this important class of heterocycles, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS No. 1092683-01-6) emerges as a highly strategic building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of this compound, offering a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into its chemical properties, commercial availability, quality control considerations, and its burgeoning applications, particularly in the realm of targeted therapies.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyrazole characterized by the presence of an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid at the 5-position. This specific arrangement of functional groups offers a unique combination of reactivity and potential for diverse chemical modifications.

PropertyValueSource
CAS Number 1092683-01-6[1][2]
Molecular Formula C4H4BrN3O2[3]
Molecular Weight 206.00 g/mol [3]
Appearance White crystalline solid[3]
Solubility Low solubility in water; soluble in alcohols and acids at room temperature.[3]

The presence of the amino group provides a nucleophilic center, while the carboxylic acid offers a handle for amide bond formation or other derivatizations. The bromine atom can be utilized in cross-coupling reactions to introduce further complexity, making this molecule a versatile scaffold in combinatorial chemistry and library synthesis.

Commercial Availability and Supplier Landscape

Identifying reliable commercial sources for specialized chemical building blocks is a critical first step in any research and development program. For this compound, a number of suppliers have been identified, though the compound remains a specialty chemical.

SupplierPurityNotes
2a biotech Not specifiedLists CAS 1092683-01-6.
BOC Sciences 95%Lists CAS 1092683-01-6.
ChemBK Not specifiedProvides an overview of the compound with CAS 1092683-01-6.[3][4]
Hangzhou Keying Stock Not specifiedLists the compound with CAS 1092683-01-6.[5]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier. The CoA provides critical data on purity, identity, and the presence of any impurities, which can significantly impact the outcome of subsequent reactions and biological assays. While a direct CoA for this specific compound was not publicly available at the time of this writing, a thorough vendor qualification process should include this request.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the quality and integrity of starting materials is paramount in drug discovery. A multi-pronged analytical approach is recommended to validate the identity and purity of this compound.

Recommended Analytical Workflow

Caption: Recommended analytical workflow for quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The proton NMR should show distinct signals for the amino protons and the N-H proton of the pyrazole ring. The carbon NMR will confirm the presence of the carboxylic acid and the substituted pyrazole core.

  • Mass Spectrometry (MS) : Liquid chromatography-mass spectrometry (LC-MS) is crucial for verifying the molecular weight (206.00 g/mol ) and for identifying potential impurities.

  • High-Performance Liquid Chromatography (HPLC/UPLC) : This is the gold standard for quantifying the purity of the compound. A high-resolution column should be used to separate the main component from any related substances or starting materials.

  • Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for C4H4BrN3O2.

Synthetic Considerations and Potential Impurities

A potential impurity to be aware of is the corresponding ethyl ester, ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate, which appears to be a commercially available intermediate. Incomplete hydrolysis during the synthesis of the carboxylic acid would lead to its presence in the final product.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Role as a Kinase Inhibitor Scaffold

Kinase_Inhibition cluster_0 This compound cluster_1 Kinase Active Site Scaffold 3-Amino 4-Bromo 5-Carboxylic Acid Kinase Hinge Region Gatekeeper Residue DFG Motif Scaffold:f0->Kinase:hinge H-Bonding Scaffold:f1->Kinase:gatekeeper Steric/Electronic Interactions Solvent_Exposure Solvent Exposed Region Scaffold:f2->Solvent_Exposure Derivatization for Solubility/Selectivity

Sources

The Strategic Synthesis and Application of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid: A Keystone Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid stands as a pivotal molecular scaffold in the landscape of contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid moiety on the pyrazole core, endows it with a versatile reactivity profile, making it a highly sought-after building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical properties, reactivity, and diverse applications. Particular emphasis is placed on elucidating the causal relationships behind synthetic strategies and the mechanistic underpinnings of its utility in drug discovery, especially in the realm of kinase inhibitors. Detailed experimental protocols, data summaries, and visual representations of key processes are provided to empower researchers in their scientific endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif that is prevalent in a vast array of biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound represents a highly functionalized pyrazole derivative, offering multiple points for chemical modification and serving as a cornerstone for the construction of complex molecular architectures.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1092683-01-6Internal Database
Molecular Formula C₄H₄BrN₃O₂Internal Database
Molecular Weight 205.99 g/mol Internal Database
Appearance Expected to be a solidGeneral Chemical Knowledge
Solubility Likely soluble in polar organic solvents like DMSO and DMFGeneral Chemical Knowledge
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H protons of the pyrazole ring and the amino group, as well as a signal for the carboxylic acid proton. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the carbon atoms of the pyrazole ring and the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and pyrazole groups, the O-H stretching of the carboxylic acid, and the C=O stretching of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.[6][7][8]

Synthesis of this compound: A Proposed Pathway

A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a logical and efficient multi-step synthetic route can be devised based on established transformations of pyrazole derivatives.[9][10][11] The proposed pathway involves the initial synthesis of an ethyl 3-aminopyrazole-5-carboxylate, followed by bromination at the 4-position, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Synthetic_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H-pyrazole-5-carboxylate A->C Cyclization Ethanol, Reflux B Hydrazine B->C E Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate C->E Bromination Acetonitrile D N-Bromosuccinimide (NBS) D->E G This compound E->G Hydrolysis Aqueous Base, then Acid F Base (e.g., NaOH) F->G

A proposed synthetic pathway for this compound.
Experimental Protocols

This initial step involves the cyclization of a suitable precursor with hydrazine. A common and effective method is the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in ethanol.[9]

Protocol:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, during which a precipitate may form.

  • Heat the mixture to reflux for 4-6 hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-5-carboxylate.

Causality behind Experimental Choices: The use of ethanol as a solvent is ideal for this reaction as it readily dissolves the reactants and facilitates the precipitation of the product upon formation. The initial dropwise addition at room temperature controls the initial exothermic reaction, while the subsequent reflux ensures the reaction goes to completion.

The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is typically the most reactive site, especially with an activating amino group at the 3-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[10][12]

Protocol:

  • Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate.

Causality behind Experimental Choices: Acetonitrile is a good solvent choice as it is polar enough to dissolve the starting material and is inert to the reaction conditions. The portion-wise addition of NBS at a low temperature helps to control the reaction and minimize the formation of side products.

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard transformation typically achieved under basic conditions followed by acidification.[11][13]

Protocol:

  • Dissolve ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute mineral acid (e.g., 1M HCl) until the pH is acidic.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The use of a mixed solvent system of ethanol and water ensures the solubility of both the ester and the inorganic base. Refluxing provides the necessary energy to drive the hydrolysis to completion. Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Chemical Reactivity and Functionalization

The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—on the pyrazole core of this compound provides a rich platform for a wide range of chemical transformations.

Reactivity_Hub Core This compound Amino Group (C3) Bromo Group (C4) Carboxylic Acid (C5) Amino_Reactions Reactions of Amino Group - Diazotization (Sandmeyer) - Acylation - Alkylation - Formation of Fused Heterocycles Core:f0->Amino_Reactions Nucleophilic Center Bromo_Reactions Reactions of Bromo Group - Nucleophilic Aromatic Substitution - Suzuki Coupling - Heck Coupling - Sonogashira Coupling Core:f1->Bromo_Reactions Electrophilic Center / Coupling Partner Carboxyl_Reactions Reactions of Carboxylic Acid - Esterification - Amide Formation - Reduction to Alcohol - Decarboxylation Core:f2->Carboxyl_Reactions Acidic Center

Reactivity map of this compound.
Reactions at the Amino Group

The amino group at the C3 position is a versatile handle for further functionalization. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.[14][15][16][17] Furthermore, it can be acylated or alkylated to introduce diverse side chains, or it can participate in condensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Reactions at the Bromo Group

The bromine atom at the C4 position is a key site for introducing molecular diversity through various cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building complex molecules with tailored properties. Additionally, the bromine atom can be displaced by nucleophiles under certain conditions, although this is generally less facile on an electron-rich pyrazole ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C5 position can be readily converted into a variety of other functional groups. Standard transformations include esterification and amide bond formation, which are crucial for modifying the pharmacokinetic properties of drug candidates. The carboxylic acid can also be reduced to an alcohol, providing another point for further chemical manipulation.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally valuable building block in drug discovery. Its derivatives have been explored for a wide range of therapeutic applications, with a particular focus on the development of kinase inhibitors.[1]

Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The amino group at the C3 position of the target molecule can act as a hydrogen bond donor, mimicking the adenine portion of ATP. The bromine at C4 and the carboxylic acid at C5 provide vectors for introducing substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Certain kinases, such as p38 MAP kinase, are key regulators of the inflammatory response. Pyrazole-based compounds have shown promise as inhibitors of these inflammatory kinases. The structural features of this compound make it an ideal starting point for the synthesis of libraries of compounds to be screened for anti-inflammatory activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important and highly versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity at three distinct functional groups allows for the systematic and efficient synthesis of a wide array of complex molecules. The proposed synthetic pathway provides a practical and logical approach for its preparation in the laboratory. The demonstrated and potential applications of its derivatives, particularly in the development of kinase inhibitors, underscore its significance in the ongoing quest for novel therapeutics. This in-depth guide serves as a valuable resource for researchers seeking to harness the synthetic potential of this key intermediate.

References

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501-8505. [Link]

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed. [Link]

  • Lyalin, A. A., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Boyer, G., et al. (2013). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Santos, L. S., et al. (2011). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Alam, M., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Radi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

  • Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • Lima, D. P., et al. (2011). Principal mass fragmentation of 4-bromopyrazole 3. ResearchGate. [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • Gotor, V., et al. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Thore, S. N., et al. (2011). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kurbatov, S. V., et al. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC. [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. [Link]

  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

Sources

Methodological & Application

detailed synthesis protocol for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The target molecule, this compound, is a highly functionalized intermediate, valuable for the construction of more complex pharmaceutical candidates, including kinase inhibitors, anti-inflammatory agents, and agrochemicals.[2] The presence of three distinct functional groups—an amine, a bromine atom, and a carboxylic acid—on the pyrazole core offers multiple points for diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

This document provides a detailed, three-step synthesis protocol for this compound, commencing from a readily accessible precursor. The protocol is designed to be robust and reproducible, with explanations grounded in established chemical principles to aid researchers in both execution and potential troubleshooting.

Overall Synthetic Scheme

The synthesis is approached in a three-step sequence: (1) Formation of the pyrazole core to yield ethyl 3-amino-1H-pyrazole-5-carboxylate, (2) Regioselective bromination of the pyrazole ring at the C4 position, and (3) Saponification of the ethyl ester to afford the final carboxylic acid product.

Synthetic_Scheme cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Ethyl 2-cyano-3-oxobutanoate B Ethyl 3-amino-1H- pyrazole-5-carboxylate A->B Hydrazine Hydrate, Ethanol, Reflux C Ethyl 3-amino-4-bromo-1H- pyrazole-5-carboxylate B->C NBS, Acetonitrile, RT D 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid C->D 1. NaOH (aq), EtOH 2. HCl (aq)

Caption: Overall three-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the reagents and stoichiometry for the synthesis.

StepReagentMolar Mass ( g/mol )MolesEquiv.Amount UsedSolvent & Volume
1 Ethyl 2-cyano-3-oxobutanoate155.150.11.015.5 gEthanol (150 mL)
Hydrazine Hydrate (~64%)50.060.111.15.5 mL-
2 Ethyl 3-amino-1H-pyrazole-5-carboxylate155.150.11.015.5 gAcetonitrile (200 mL)
N-Bromosuccinimide (NBS)177.980.1051.0518.7 g-
3 Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate234.050.11.023.4 gEthanol (100 mL)
Sodium Hydroxide (NaOH)40.000.33.012.0 gWater (100 mL)
Hydrochloric Acid (conc. ~37%)36.46--To pH 2-3-

Experimental Protocols

Part 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Starting Material)

Causality and Rationale: This reaction is a classic Knorr-type pyrazole synthesis. It involves the condensation of a hydrazine with a β-ketoester equivalent (in this case, a β-ketonitrile). The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl, followed by cyclization through the attack of the second hydrazine nitrogen onto the nitrile group, and subsequent tautomerization to form the stable aromatic pyrazole ring. Ethanol is an excellent solvent as it readily dissolves the reactants and is easy to remove post-reaction.

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol) and absolute ethanol (150 mL). Stir the mixture until the ester is fully dissolved.

  • Addition of Hydrazine: While stirring at room temperature, slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise to the solution over 15 minutes. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours. The product should precipitate as a pale yellow or off-white solid.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol (2 x 20 mL), and dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-5-carboxylate.

Part 2: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

Causality and Rationale: This step involves an electrophilic aromatic substitution. The pyrazole ring is electron-rich and reactive towards electrophiles. The amino group at the C3 position is a powerful activating group that strongly directs the incoming electrophile (Br+) to the ortho position (C4), ensuring high regioselectivity.[3][4] N-Bromosuccinimide (NBS) is used as a safe and convenient source of electrophilic bromine, avoiding the hazards associated with handling liquid bromine.[5] Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the ethyl 3-amino-1H-pyrazole-5-carboxylate (15.5 g, 0.1 mol) from Part 1 in acetonitrile (200 mL). Stir the solution at room temperature.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) to the solution in small portions over 20-30 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 400 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash them sequentially with a 10% aqueous sodium thiosulfate solution (100 mL) to quench any unreacted bromine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate.

Part 3: Synthesis of this compound (Final Product)

Causality and Rationale: This final step is a saponification reaction, a classic method for ester hydrolysis. Sodium hydroxide, a strong base, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the sodium carboxylate and ethanol. The reaction is driven to completion by the deprotonation of the carboxylic acid in the basic medium. A subsequent acidification step with a strong acid like HCl is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate (23.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, or until the reaction mixture becomes a clear, homogeneous solution (indicating complete consumption of the starting ester). Monitor by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. A thick white or off-white precipitate will form.

  • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis s2_start Dissolve Aminopyrazole Ester in Acetonitrile s2_add Add NBS in portions s2_start->s2_add s2_react Stir at RT (12-18h) Monitor by TLC s2_add->s2_react s2_quench Pour into Water s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash with Na2S2O3 & Brine s2_extract->s2_wash s2_dry Dry (Na2SO4) & Concentrate s2_wash->s2_dry s2_purify Purify (Recrystallization/ Chromatography) s2_dry->s2_purify s2_product Isolated Bromo-Ester s2_purify->s2_product s3_start Suspend Bromo-Ester in EtOH/NaOH(aq) s2_product->s3_start Proceed to Hydrolysis s3_react Reflux (2-4h) Monitor by TLC s3_start->s3_react s3_evap Remove Ethanol s3_react->s3_evap s3_acidify Cool and Acidify with HCl to pH 2-3 s3_evap->s3_acidify s3_precip Stir in Ice Bath s3_acidify->s3_precip s3_filter Filter and Wash with Water s3_precip->s3_filter s3_dry Dry under Vacuum s3_filter->s3_dry s3_product Final Product s3_dry->s3_product

Caption: Workflow for the bromination and hydrolysis steps.

References

  • Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.
  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Chemsrc. (n.d.). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Retrieved from [Link]

Sources

The Strategic Application of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole ring system is a preeminent scaffold in medicinal chemistry, recognized for its metabolic stability, synthetic tractability, and its capacity to engage in a multitude of non-covalent interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] In contemporary drug discovery, the pyrazole nucleus is a key structural motif in a multitude of approved drugs, particularly in the realm of oncology.[3] A significant number of these therapeutic agents are protein kinase inhibitors, which function by blocking the action of kinases, enzymes that play a pivotal role in cell signaling and proliferation.[4][5] The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on a particularly versatile and strategically functionalized pyrazole derivative: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid . This molecule is not merely a simple building block; it is a trifunctionalized scaffold engineered for efficient and directed chemical diversification. Each functional group—the amino, the bromo, and the carboxylic acid—serves as a distinct handle for introducing molecular complexity and tailoring the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • The carboxylic acid at the 5-position is an ideal anchor point for the introduction of various substituents via robust amide bond formation, a cornerstone reaction in medicinal chemistry.[6]

  • The bromo substituent at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[7]

  • The amino group at the 3-position can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of the adenine core of ATP in the active site of many kinases.[8] It can also be further functionalized to modulate solubility and other physicochemical properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potential therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols for its derivatization, and discuss the characterization of the resulting compounds.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is imperative to be familiar with the properties and handling requirements of the starting material.

PropertyValueReference
CAS Number 1092683-01-6[9]
Molecular Formula C₄H₄BrN₃O₂[9]
Molecular Weight 205.997 g/mol [9]
Appearance Off-white to light yellow solid---
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.[1]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.General laboratory safety guidelines

Proposed Synthesis of this compound

Synthesis_Workflow A Diethyl 2-aminomalonate B Diethyl 2-amino-3-oxosuccinate A->B  Claisen Condensation (EtO)2CO, NaOEt   C Ethyl 3-amino-1H-pyrazole-5-carboxylate B->C  Cyclization Hydrazine hydrate   D Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate C->D  Bromination NBS, Acetonitrile   E This compound D->E  Hydrolysis LiOH, THF/H2O   Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve 3-amino-4-bromo-1H-pyrazole- 5-carboxylic acid (1.0 eq) and amine (1.1 eq) in DMF B Add DIPEA (3.0 eq) A->B C Add HATU (1.2 eq) portion-wise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate and purify by column chromatography H->I

Caption: Experimental workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and the desired amine or aniline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4-bromo-1H-pyrazole-5-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. [7]This protocol describes a typical procedure for the coupling of an arylboronic acid to the C4-bromo position of a 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivative.

Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Combine 3-amino-4-bromo-pyrazole-5-carboxamide (1.0 eq), arylboronic acid (1.5 eq), and base (e.g., K2CO3, 2.0 eq) B Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 eq) A->B C Add solvent (e.g., 1,4-dioxane/water) B->C D Degas the mixture C->D E Heat at 80-100 °C for 4-12 hours D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature, dilute with ethyl acetate F->G H Filter through Celite, wash with water and brine G->H I Dry over Na2SO4, concentrate, and purify by column chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • In a reaction vessel, combine the 3-amino-4-bromo-1H-pyrazole-5-carboxamide (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-aryl-3-amino-1H-pyrazole-5-carboxamide.

Characterization of Synthesized Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following techniques are standard in this process:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Hypothetical Characterization Data for a Representative Derivative:

The following table provides an example of the expected characterization data for a hypothetical derivative, 3-amino-4-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-5-carboxamide .

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H, NH), 7.70 (d, J = 7.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.5 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 7.00 (d, J = 8.5 Hz, 2H, Ar-H), 6.20 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5, 159.0, 148.0, 139.5, 130.0, 129.0, 125.0, 124.0, 120.5, 114.5, 110.0, 55.5.
HRMS (ESI) Calculated for C₁₇H₁₆N₄O₂ [M+H]⁺: 309.1346; Found: 309.1348.
HPLC Purity >98% (at 254 nm)

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The robust and well-established protocols for amide coupling and Suzuki-Miyaura cross-coupling described herein provide a solid foundation for the exploration of the chemical space around this privileged scaffold. As the demand for targeted therapeutics continues to grow, the strategic application of such intelligently designed building blocks will be paramount in accelerating the drug discovery process.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid - ChemBK. [Link]

  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid | Chemsrc. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. [Link]

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - PubChem. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES. European Publication Server. [Link]

  • Process for preparing carboxylic acid derivatives of 3-bromo-5,4-dihydro-1h-pyrazoles.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a0904d9c025076f7a63724c9c104e76a1614945d]([Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]. EPA. [Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. ResearchGate. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

Sources

Application Notes & Protocols: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazole Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is perpetual. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds against a range of targets.[1][2]

This guide focuses on a particularly versatile building block: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid . Its unique trifunctional nature offers a strategic platform for generating diverse libraries of kinase inhibitors. The three distinct functional groups—the 3-amino, 4-bromo, and 5-carboxylic acid moieties—serve as orthogonal handles for chemical modification, allowing for systematic exploration of the chemical space within the ATP-binding site of kinases.

  • The 3-Amino Group: Often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP by interacting with the hinge region of the kinase.[3] It can also serve as a point for further derivatization to extend into solvent-exposed regions.

  • The 4-Bromo Position: Provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This position is crucial for probing deeper into the ATP pocket to enhance potency and modulate selectivity.[4]

  • The 5-Carboxylic Acid Group: Readily converted to an amide, this group allows for the introduction of diverse chemical functionalities that can occupy the ribose-binding pocket or form additional interactions to improve affinity and cellular activity.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this compound as a core building block for the synthesis and evaluation of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow from chemical synthesis to biological evaluation.

Part 1: Synthetic Strategy and Core Derivatization Protocols

The strategic power of this building block lies in the sequential and controlled modification of its three functional groups. A common and logical workflow involves first addressing the carboxylic acid, followed by the more versatile C-Br bond, and finally, if desired, modification of the amino group.

G cluster_0 Synthetic Workflow Start 3-amino-4-bromo-1H-pyrazole- 5-carboxylic acid Step1 Amide Coupling (Protocol 1) Start->Step1 Carboxylic Acid + Amine Intermediate1 Intermediate A: 3-amino-4-bromo-1H-pyrazole- 5-carboxamide Step1->Intermediate1 Forms stable amide Step2 Suzuki-Miyaura Coupling (Protocol 2) Intermediate1->Step2 Intermediate A + Boronic Acid FinalProduct Final Kinase Inhibitor Candidate Library Step2->FinalProduct Introduces diversity at C4

Caption: General synthetic workflow for derivatizing the scaffold.

Protocol 1: Amide Coupling of the 5-Carboxylic Acid

The conversion of the carboxylic acid to an amide is a critical first step to introduce diversity and prevent potential interference with subsequent cross-coupling reactions. Peptide coupling reagents are highly effective for this transformation.

Rationale (Expertise & Experience): While converting the carboxylic acid to an acid chloride is a viable option, it can be harsh and may lead to side reactions with the electron-rich pyrazole ring or the free amino group. Using a milder peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, proceeds under gentle conditions, and minimizes side product formation, which is crucial for building a clean compound library.[6][7] The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without competing with the desired amine nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Intermediate A, can be purified by flash column chromatography on silica gel.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. At the 4-position of the pyrazole, it allows for the introduction of various aryl and heteroaryl groups that can probe deep into the kinase active site.

Rationale (Trustworthiness & Causality): The choice of a palladium catalyst and ligand is critical for success, especially with electron-rich heterocyclic substrates like pyrazoles, which can sometimes inhibit the catalyst.[8] A pre-catalyst like XPhos Pd G2 is highly effective as it is air-stable and efficiently generates the active Pd(0) species in situ.[5] The use of a base like K₂CO₃ or K₃PO₄ is necessary to activate the boronic acid for transmetalation.[9] A mixed solvent system, such as dioxane/water, facilitates the dissolution of both the organic substrate and the inorganic base. Microwave irradiation can often accelerate the reaction, reducing reaction times from hours to minutes.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivative (Intermediate A, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 3-5 mol%).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography or preparative HPLC.

Part 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

The derivatization strategy outlined above allows for a systematic evaluation of the SAR. The goal is to understand how different chemical groups at each position influence the inhibitor's potency and selectivity.

G cluster_1 Structure-Activity Relationship (SAR) Logic Scaffold Pyrazole Core Hinge Hinge Region Binding (3-Amino Group) Scaffold->Hinge Anchor Potency Potency & Selectivity (4-Aryl/Heteroaryl Group) Scaffold->Potency Probe Solubility Solubility & Cell Permeability (5-Amide Group) Scaffold->Solubility Modulate

Sources

Application Notes and Protocols: Leveraging 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid as a foundational scaffold in the synthesis of potential agrochemical agents, with a primary focus on fungicides.

Introduction: The Pyrazole Carboxamide Core in Modern Agrochemicals

The pyrazole ring is a privileged scaffold in the design of modern agrochemicals, particularly fungicides.[1][2] A significant class of these fungicides are the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to a potent fungicidal effect. The commercial success of fungicides like Bixafen and Fluxapyroxad underscores the importance of the pyrazole carboxamide core in achieving high efficacy and a broad spectrum of activity.

This compound is a strategically functionalized building block for the synthesis of novel pyrazole carboxamide derivatives.[3] Its utility lies in the three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—each offering a handle for diverse chemical modifications to explore structure-activity relationships (SAR) and develop new fungicidal candidates. This guide will detail the synthetic pathways to leverage this versatile starting material in the creation of a library of potential agrochemical compounds.

Strategic Importance of this compound

The unique substitution pattern of this compound makes it a valuable starting material for several reasons:

  • The Carboxylic Acid Group: This is the primary site for forming the critical amide bond that characterizes pyrazole carboxamide fungicides. It can be readily activated to an acyl chloride or coupled directly with a variety of aniline derivatives.

  • The Amino Group: The amino group at the 3-position can be a site for further derivatization to modulate the electronic and steric properties of the pyrazole ring, potentially influencing the binding affinity of the final compound to the target enzyme.

  • The Bromo Group: The bromine atom at the 4-position offers a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the SAR of this position.

The following diagram illustrates the key reactive sites on the molecule:

G A This compound B Carboxylic Acid (Amide bond formation) A->B C Amino Group (Derivatization) A->C D Bromo Group (Cross-coupling) A->D

Caption: Key reactive sites on this compound for agrochemical synthesis.

Synthesis of Pyrazole Carboxamide Fungicide Candidates

A common and effective strategy for synthesizing pyrazole carboxamide fungicides is the coupling of a pyrazole carboxylic acid with a substituted aniline. This section provides a detailed, two-step protocol for the synthesis of a hypothetical series of N-aryl-3-amino-4-bromo-1H-pyrazole-5-carboxamides.

Step 1: Activation of the Carboxylic Acid

To facilitate the amide bond formation, the carboxylic acid is first converted to a more reactive acyl chloride.

Protocol 1: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carbonyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

    • Round-bottom flask with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add anhydrous toluene to the flask.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting crude 3-amino-4-bromo-1H-pyrazole-5-carbonyl chloride can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous conditions prevent the hydrolysis of the product back to the carboxylic acid.

  • Reflux: The reaction is heated to ensure a sufficient reaction rate and drive the reaction to completion.

Step 2: Amide Bond Formation

The activated acyl chloride is then reacted with a substituted aniline to form the final pyrazole carboxamide.

Protocol 2: Synthesis of N-Aryl-3-amino-4-bromo-1H-pyrazole-5-carboxamides

  • Reagents and Materials:

    • 3-Amino-4-bromo-1H-pyrazole-5-carbonyl chloride (from Step 1)

    • Substituted aniline (1.0 eq)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Triethylamine (Et₃N) or pyridine (as a base, 1.1-1.5 eq)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Inert atmosphere

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the crude 3-amino-4-bromo-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous THF and add it to a dropping funnel.

    • Add the acyl chloride solution dropwise to the aniline solution at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-3-amino-4-bromo-1H-pyrazole-5-carboxamide.

Causality Behind Experimental Choices:

  • Base (Triethylamine): The reaction of the acyl chloride with the aniline produces hydrochloric acid (HCl). The base is required to neutralize the HCl, which would otherwise protonate the aniline, rendering it non-nucleophilic.

  • Low Temperature (0 °C): The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Anhydrous Solvent: As in the previous step, anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

The overall synthetic workflow can be visualized as follows:

G A 3-Amino-4-bromo-1H- pyrazole-5-carboxylic acid B 3-Amino-4-bromo-1H- pyrazole-5-carbonyl chloride A->B SOCl₂, Toluene, Reflux C N-Aryl-3-amino-4-bromo-1H- pyrazole-5-carboxamide B->C Et₃N, THF, 0°C to RT D Substituted Aniline D->C

Caption: General synthetic workflow for N-aryl-3-amino-4-bromo-1H-pyrazole-5-carboxamides.

Structure-Activity Relationship (SAR) Exploration

To optimize the fungicidal activity, a library of compounds can be synthesized by varying the substituents on the aniline ring. The following table provides a hypothetical set of aniline starting materials and the expected final products for an initial SAR study.

EntrySubstituted AnilineR Group on AnilineExpected Product Name
12-chloroaniline2-ClN-(2-chlorophenyl)-3-amino-4-bromo-1H-pyrazole-5-carboxamide
22,6-difluoroaniline2,6-di-FN-(2,6-difluorophenyl)-3-amino-4-bromo-1H-pyrazole-5-carboxamide
34-trifluoromethylaniline4-CF₃N-(4-(trifluoromethyl)phenyl)-3-amino-4-bromo-1H-pyrazole-5-carboxamide
43,5-dichloroaniline3,5-di-ClN-(3,5-dichlorophenyl)-3-amino-4-bromo-1H-pyrazole-5-carboxamide

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel pyrazole carboxamide derivatives with potential applications as fungicides. The protocols outlined in this guide provide a robust and rational approach to the synthesis of a library of such compounds for biological screening. Further derivatization of the amino and bromo groups can provide additional avenues for SAR exploration and the development of next-generation agrochemicals.

References

  • ChemBK. 3-Amino-4-bromopyrazole-5-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available from: [Link]

  • Springer. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]

  • ResearchGate. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] Pyrazole-containing therapeutics have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4][5] The specific starting material, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, presents a trifunctionalized scaffold, offering medicinal chemists a versatile platform for generating diverse compound libraries for Structure-Activity Relationship (SAR) studies. Each functional group—the C3-amino, C4-bromo, and C5-carboxylic acid—provides a distinct handle for chemical modification, enabling a systematic exploration of the chemical space around the core pyrazole structure to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed exploration of derivatization strategies for this scaffold, complete with field-proven insights and step-by-step protocols to empower researchers in their drug development endeavors.

Strategic Derivatization for SAR Exploration

The strategic derivatization of the this compound core is paramount for effective SAR studies. The following sections detail the chemical logic and experimental protocols for modifying each functional group independently.

Diagram: Overall Derivatization Strategy

Derivatization_Strategy cluster_C3 C3-Amino Group Derivatization cluster_C4 C4-Bromo Group Derivatization cluster_C5 C5-Carboxylic Acid Derivatization start 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid C3_node Amide/Sulfonamide Formation Reductive Amination start->C3_node Acyl/Sulfonyl Chlorides, Aldehydes/Ketones C4_node Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling start->C4_node Boronic Acids, Amines, Alkynes C5_node Amide Bond Formation Esterification start->C5_node Amines, Alcohols final_product Diverse Chemical Library for SAR Studies C3_node->final_product Library A C4_node->final_product Library B C5_node->final_product Library C

Caption: Strategic derivatization pathways for the this compound scaffold.

I. Derivatization of the C3-Amino Group

The C3-amino group serves as a key nucleophilic handle. Its modification is often crucial for modulating interactions with the target protein, particularly through hydrogen bonding.

A. Amide and Sulfonamide Formation

Acylation and sulfonylation of the C3-amino group are fundamental transformations to introduce a wide variety of substituents. These reactions are generally robust and high-yielding.

Causality of Experimental Choices:

  • Reagents: Acyl chlorides, sulfonyl chlorides, or carboxylic acids (with a coupling agent) are used. The choice depends on the desired substituent and the stability of the starting material.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction, preventing protonation of the amino group and driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl/sulfonyl chloride.

Protocol 1: General Procedure for Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add DIPEA (2.5 eq).

  • Slowly add the desired acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Derivatization of the C4-Bromo Group

The C4-bromo position is ideal for introducing aryl, heteroaryl, or alkyl groups via transition-metal-catalyzed cross-coupling reactions. This allows for significant expansion of the molecule's three-dimensional structure.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds. It is widely used in medicinal chemistry to introduce (hetero)aryl moieties.[6]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often in the form of a pre-catalyst like Pd(PPh₃)₄ or generated in situ from a Pd(II) source and a ligand, is crucial for the catalytic cycle.[7]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more advanced Buchwald ligands, stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[6]

  • Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.[6] The choice of base can be critical, with milder bases sometimes preferred for N-H pyrazoles to minimize side reactions.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of dioxane and water (4:1, 0.2 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 80-100 °C for 12-24 hours can be used. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Table 1: Representative Suzuki Coupling Partners for SAR Studies

Boronic Acid DerivativeRationale for Inclusion in SAR
Phenylboronic acidUnsubstituted core for baseline activity
4-Methoxyphenylboronic acidElectron-donating group to probe electronic effects
4-Trifluoromethylphenylboronic acidElectron-withdrawing group to probe electronic effects
3-Pyridylboronic acidIntroduction of a basic nitrogen for potential H-bonding
2-Thiopheneboronic acidBioisosteric replacement for a phenyl ring

III. Derivatization of the C5-Carboxylic Acid Group

The carboxylic acid at the C5 position is a versatile handle for introducing a variety of functional groups that can modulate polarity, solubility, and interactions with the biological target.

A. Amide Bond Formation

Formation of amides from the C5-carboxylic acid is a common strategy to introduce diverse substituents and explore hydrogen bonding interactions.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or HATU are used to activate the carboxylic acid for nucleophilic attack by the amine.[8] These reagents prevent racemization and improve reaction efficiency.[8]

  • Base: A non-nucleophilic base such as DIPEA is used to neutralize the reaction mixture and facilitate the coupling.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or DCM are suitable for this reaction.

Protocol 3: General Procedure for Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or preparative HPLC.

B. Esterification

Esterification of the C5-carboxylic acid can be used to modulate the lipophilicity and metabolic stability of the final compounds.

Causality of Experimental choices:

  • Method: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide in the presence of a base are common methods. The choice depends on the substrate's sensitivity to acidic or basic conditions.

  • Catalyst: For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid is required.

  • Base: For alkylation, a base such as potassium carbonate is used to deprotonate the carboxylic acid.

Protocol 4: General Procedure for Esterification with an Alkyl Halide

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., ethyl iodide, 1.5 eq).

  • Stir the mixture at 60 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

Conclusion

The this compound scaffold is a highly valuable starting material for the generation of diverse chemical libraries for SAR studies. The orthogonal reactivity of its three functional groups allows for systematic and independent modification, providing a powerful platform for the optimization of lead compounds in drug discovery programs. The protocols outlined in this guide offer robust and reproducible methods for the derivatization of this versatile scaffold.

References

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry . MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. Available at: [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview . ResearchGate. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates . Semantic Scholar. Available at: [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” . NIH. Available at: [Link]

  • US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines . NIH. Available at: [Link]

  • Reactions of3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives:Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives . Korea Science. Available at: [Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide . Thieme Chemistry. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a . ResearchGate. Available at: [Link]

  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester . PrepChem.com. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... . ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Recent developments in aminopyrazole chemistry . ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION . Semantic Scholar. Available at: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ . ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents . MDPI. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole . ResearchGate. Available at: [Link]

Sources

Application Note: Structural Elucidation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, serving as a versatile scaffold for designing compounds with a wide array of biological activities. 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block, whose strategic placement of amino, bromo, and carboxylic acid functionalities allows for diverse synthetic transformations. Accurate and unambiguous structural verification of this intermediate is paramount to ensure the integrity of drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth technical overview and field-proven protocols for the ¹H and ¹³C NMR analysis of this specific pyrazole derivative, tailored for researchers, chemists, and quality control analysts. We will delve into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation, addressing common challenges such as tautomerism and proton exchange.

Theoretical & Mechanistic Considerations

A robust interpretation of the NMR spectra requires an understanding of the inherent structural dynamics and electronic environment of the molecule.

Annular Tautomerism: A Dynamic Challenge

N-unsubstituted pyrazoles, such as the title compound, exist as a mixture of rapidly interconverting tautomers. The proton on the ring nitrogen can shuttle between the N1 and N2 positions.

Caption: Annular tautomerism in this compound.

This prototropic exchange can be fast on the NMR timescale, particularly at room temperature. Consequently, instead of observing distinct signals for each tautomer, the spectrum often shows a single set of averaged signals. This is especially noticeable in the ¹³C NMR spectrum, where the signals for C3 and C5 may be broadened or represent a weighted average of their chemical shifts in each tautomeric form.[1][2] Electron-donating groups, such as the amino (-NH₂) group, tend to favor the tautomer where the substituent is at the C3 position.[1]

Substituent Effects on Chemical Shifts

The electronic properties of the amino, bromo, and carboxylic acid groups profoundly influence the chemical shifts of the pyrazole core.

  • ¹H NMR Protons: The molecule contains three types of exchangeable protons: the carboxylic acid proton (-COOH), the pyrazole ring proton (-NH-), and the amino protons (-NH₂).

    • -COOH: The acidic proton of the carboxylic acid is highly deshielded and typically appears far downfield (δ 11-13 ppm). Its signal is often broad due to hydrogen bonding and chemical exchange.

    • -NH- and -NH₂: These protons are also exchangeable, and their chemical shifts are highly sensitive to solvent, concentration, and temperature.[3] In a hydrogen-bond-accepting solvent like DMSO-d₆, they are more likely to be observed as distinct, though often broad, signals. A key diagnostic technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the exchange of these labile protons for deuterium, causing their signals to disappear from the spectrum.[4]

    • Ring C-H: The pyrazole ring itself is fully substituted, so no signals from C-H protons on the ring are expected.

  • ¹³C NMR Carbons: Four distinct carbon signals are anticipated: C3, C4, C5, and the carbonyl carbon of the carboxylic acid.

    • C3 (attached to -NH₂): The amino group is a strong electron-donating group, which shields the attached carbon. Therefore, C3 is expected to resonate at a relatively upfield position for a pyrazole ring carbon.

    • C4 (attached to -Br): The bromine atom exerts a strong inductive (-I) and weaker resonance (+R) effect. The net result is a significant shift of the C4 signal, typically to an upfield region around δ 90-110 ppm for substituted pyrazoles.[5]

    • C5 (attached to -COOH): The carboxylic acid group is electron-withdrawing, which deshields the attached carbon. C5 is therefore expected to be shifted downfield relative to C3.

    • Carbonyl Carbon (-COOH): This carbon will be the most deshielded in the spectrum, appearing in the typical carbonyl region of δ >160 ppm.[6]

Experimental Protocols: From Sample to Spectrum

Adherence to a meticulous protocol is crucial for acquiring high-quality, reproducible NMR data.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL DMSO-d6 prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (HMBC, HSQC) acq2->acq3 an1 Process & Reference Spectra acq3->an1 an2 Assign Signals an1->an2 an3 Confirm Structure an2->an3

Caption: General experimental workflow for NMR analysis.

Protocol for Sample Preparation

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to form strong hydrogen bonds slows down the rate of proton exchange, making it easier to observe the -NH, -NH₂, and -COOH proton signals.[3][7] The residual proton signal in DMSO-d₆ appears as a quintet around δ 2.50 ppm, and the residual water peak appears around δ 3.3 ppm.[8]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[10] Gently vortex or sonicate if necessary to achieve complete dissolution. A clear, homogeneous solution is critical.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

Protocol for NMR Data Acquisition (400 MHz Spectrometer)

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton acquisition.

  • Spectral Width (sw): -2 to 14 ppm.

  • Number of Scans (ns): 16-32.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 3-4 seconds.

¹³C NMR Spectroscopy:

  • Experiment: Standard 1D carbon acquisition with proton decoupling (e.g., zgpg30).

  • Spectral Width (sw): 0 to 200 ppm.

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

2D NMR Spectroscopy (Optional but Recommended):

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is invaluable for assigning quaternary carbons by observing correlations between carbons and protons that are two or three bonds away. For example, correlations from the NH₂ protons to C3 and C4 would be expected.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): While there are no C-H bonds on the pyrazole ring, this experiment can be useful to confirm the absence of such correlations and to identify any potential impurities with C-H bonds.[11]

Data Analysis and Structural Interpretation

Molecular Structure & Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used.

Caption: Structure and numbering of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected NMR signals and their justifications.

Table 1: Predicted ¹H NMR Signals (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
-COOH 11.0 - 13.0 Broad singlet 1H Highly deshielded, exchangeable.
Pyrazole -NH 9.0 - 12.0 Broad singlet 1H Chemical shift is concentration and temperature-dependent, exchangeable.

| -NH₂ | 6.0 - 8.0 | Broad singlet | 2H | Exchangeable, often appears as a single broad peak due to free rotation. |

Table 2: Predicted ¹³C NMR Signals (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Justification & Notes
-C =O 160 - 170 Typical chemical shift for a carboxylic acid carbonyl carbon.[6]
C3 148 - 158 Attached to electron-donating -NH₂, shielded. May be broadened by tautomerism.
C5 135 - 145 Attached to electron-withdrawing -COOH, deshielded. May be broadened by tautomerism.[13]

| C4 | 90 - 105 | Strong ipso-effect from the bromine substituent shifts this carbon significantly upfield.[5] |

Self-Validating the Protocol: Troubleshooting & Confirmation
  • Disappearing Protons: To confirm the assignment of the -COOH, -NH, and -NH₂ protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons should significantly diminish or disappear entirely.[3][4]

  • Broad Signals: If the signals for C3 and C5 in the ¹³C spectrum are excessively broad, it is likely due to the tautomeric exchange being at an intermediate rate on the NMR timescale.[1] Acquiring the spectrum at a lower temperature (e.g., -20 °C) can sometimes slow this exchange enough to resolve the individual signals of the dominant tautomer.

  • Purity Check: The simplicity of the expected spectra makes this analysis highly effective for purity assessment. Any additional signals in either the ¹H or ¹³C spectrum would indicate the presence of impurities or residual synthesis solvents.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation and purity analysis of this compound. A proper understanding of the effects of the functional groups and the inherent tautomerism of the pyrazole core is essential for accurate spectral interpretation. The protocols outlined in this guide, particularly the use of DMSO-d₆ as a solvent and the application of the D₂O exchange technique, constitute a robust and self-validating system for routine analysis in both research and industrial settings.

References

  • Jarończyk, M., Pietrzak, M., & Wawer, I. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

  • Kowalski, P., & Rudziński, J. (2012). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 17(8), 9477-9496. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. [Link]

  • Fruchier, A., & Elguero, J. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 915-921. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • Pombeiro, A. J. L., & Kopylovich, M. N. (Eds.). (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Synthetic Methods in Heterocyclic Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Reddit. (2020). NMR proton deuterium exchange. r/chemistry. [Link]

  • Wikipedia. (2023). Deuterated DMSO. Wikipedia, The Free Encyclopedia. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

  • Thieme. (2002). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy. [Link]

  • Supporting Information. (n.d.). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. DOI. [Link]

  • Navarro-Vázquez, A., & Budesinsky, M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1998-2018. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

Mastering the Purification of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, impact biological activity, and complicate the interpretation of structure-activity relationships (SAR) in drug development programs. This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this multifaceted molecule, addressing the unique challenges posed by its amphoteric nature.

Due to the presence of both a basic amino group and an acidic carboxylic acid group, this compound exhibits pH-dependent solubility, a characteristic that can be strategically exploited for its purification. This application note will delve into three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, followed by a robust HPLC method for purity assessment.

Physicochemical Properties and Strategic Considerations

Understanding the inherent properties of this compound is fundamental to designing an effective purification strategy.

PropertyImplication for Purification
Amphoteric Nature Possesses both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility is highly dependent on pH, forming soluble salts in both acidic and basic aqueous solutions.[1] This is the cornerstone of the acid-base extraction method.
Low Solubility The compound generally exhibits low solubility in water and common organic solvents at neutral pH.[1] This property is advantageous for precipitation and recrystallization.
Polarity The presence of amino and carboxylic acid groups makes it a polar molecule, influencing its behavior in chromatography.

Purification Strategy 1: Acid-Base Extraction

This technique leverages the amphoteric nature of the target compound to separate it from non-ionizable impurities. The principle lies in selectively partitioning the compound between an organic solvent and an aqueous solution by manipulating the pH.

Causality Behind the Method
  • In Acidic Conditions (pH < 2): The amino group is protonated to form a water-soluble ammonium salt (-NH3+). The carboxylic acid remains largely protonated.

  • In Basic Conditions (pH > 10): The carboxylic acid is deprotonated to form a water-soluble carboxylate salt (-COO-). The amino group remains as the free base.

  • At the Isoelectric Point (pI): The compound exists as a zwitterion with minimal net charge, resulting in its lowest aqueous solubility. This allows for its precipitation from the aqueous solution.

Experimental Protocol: Acid-Base Extraction

Objective: To separate this compound from neutral organic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • pH paper or pH meter

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. If solubility is low, gentle warming may be applied.

  • Acidic Wash (Removal of Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated target compound will move to the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product. Combine the aqueous extracts.

  • Neutralization and Precipitation:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH dropwise while stirring until the pH reaches the isoelectric point (typically around pH 4-6, to be determined empirically for optimal precipitation). The product will precipitate out of the solution as a solid.

    • Monitor the pH carefully using pH paper or a pH meter.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified solid under vacuum.

Pro-Tip: To remove acidic impurities, the initial organic solution can be washed with a mild base like saturated sodium bicarbonate solution before the acidic extraction. The target compound, being a weaker acid, will largely remain in the organic layer, while stronger acidic impurities are extracted into the aqueous bicarbonate layer.

G A Crude Solid B Dissolve in minimum hot Ethanol A->B C Add hot Water until turbid B->C D Add a few drops of hot Ethanol to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Filter and wash with cold solvent F->G H Dry purified crystals G->H

Caption: Step-by-step Recrystallization Workflow.

Purification Strategy 3: Column Chromatography

For complex mixtures or when high purity is required, column chromatography is the method of choice. Due to the polar nature of this compound, special considerations are necessary to achieve good separation on a standard silica gel stationary phase.

Challenges and Solutions
  • Streaking/Tailing: The acidic nature of silica gel can interact strongly with the basic amino group, leading to poor peak shape and inefficient separation.

  • Poor Solubility: The compound may have low solubility in common non-polar mobile phases.

Solutions:

  • Mobile Phase Modification: Adding a small amount of a polar solvent like methanol and a modifier like acetic acid or formic acid can improve solubility and peak shape by protonating the amino group and competing for active sites on the silica.

  • Reversed-Phase Chromatography: Using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) is an excellent alternative for polar compounds.

Experimental Protocol: Normal Phase Column Chromatography

Objective: To purify the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid or Formic acid

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution:

    • Start with a less polar mobile phase (e.g., DCM with 1-2% MeOH).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., up to 10% MeOH). Adding a small amount of acetic or formic acid (e.g., 0.1-0.5%) to the mobile phase can significantly improve the separation.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for accurately determining the purity of the final product. A reversed-phase method is typically employed for polar compounds like this compound.

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • Purified this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the purified compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

G A Sample Injection B C18 Column Separation A->B C UV Detection B->C D Data Acquisition & Analysis C->D E Purity Report D->E

Caption: HPLC Analysis Workflow for Purity Determination.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material. A thorough understanding of the compound's amphoteric properties is crucial for developing an effective purification strategy. The purity of the final product should always be verified using a validated analytical technique such as HPLC. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity material essential for advancing their drug discovery and development efforts.

References

  • ChemBK. 3-Amino-4-bromopyrazole-5-carboxylic acid. (2024-04-09). Available from: [Link]

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the reaction conditions for palladium-catalyzed cross-coupling of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This versatile building block is a critical precursor for synthesizing a wide array of substituted pyrazoles, particularly the pyrazolo[3,4-d]pyrimidine scaffold, which is of significant interest in medicinal chemistry and drug development.[1][2] We delve into the causality behind experimental choices, offering detailed protocols, optimization strategies, and troubleshooting guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The Substrate: A Multifunctional Challenge

This compound is a highly functionalized heterocycle. While the bromine atom at the C4 position is the primary handle for palladium-catalyzed cross-coupling, the molecule possesses several other reactive sites:

  • Pyrazole N-H: The acidic proton can interfere with basic reagents, lead to multiple N-arylation products, or inhibit the catalyst.[3]

  • Amino Group (C3): The basic lone pair on the nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.

  • Carboxylic Acid (C5): The acidic proton can react with the base, and the resulting carboxylate may also coordinate to the palladium catalyst.

These features necessitate a carefully considered reaction strategy, which often involves the use of protecting groups to achieve high yields and reproducibility.

Strategic Considerations for Successful Coupling

The Critical Role of Protecting Groups

For complex substrates, direct coupling can be challenging. To circumvent the issues of catalyst inhibition and undesirable side reactions, protection of the pyrazole nitrogen and esterification of the carboxylic acid are highly recommended, particularly for Suzuki-Miyaura reactions.[3]

  • N-H Protection: The pyrazole nitrogen is commonly protected with groups like Trityl (Tr) or Boc. The bulky Trityl group can often be removed under acidic conditions.

  • Carboxylic Acid Esterification: Conversion to a simple ester (e.g., methyl or ethyl) prevents interference from the acidic proton and carboxylate anion.

Anatomy of the Palladium-Catalyzed Cross-Coupling Reaction

A successful cross-coupling reaction is a synergistic interplay of several key components. The choice of each is critical for optimizing reaction efficiency, especially with challenging heterocyclic substrates.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources. Pre-catalysts, such as XPhos Pd G2 or G3, are often preferred as they are more stable and provide more consistent results by ensuring efficient generation of the active Pd(0) species.[3][4]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and sterically hindered substrates like substituted pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) are often essential for promoting the key steps of oxidative addition and reductive elimination.[5][6]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[7][8] The choice of base must be compatible with the functional groups on the substrate; for instance, strong bases like NaOt-Bu may not be suitable if an ester group is present.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, DMF, and THF are commonly used.[3][9] For Suzuki reactions, a co-solvent of water is often added to facilitate the dissolution of the inorganic base.

Key Coupling Methodologies & Parameter Optimization

The 4-bromo position of the pyrazole core is amenable to several powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, coupling the bromopyrazole with an organoboron reagent.[7][10] The reaction generally requires a base to activate the boronic acid.[10]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Parameter Condition Rationale & Citation
Pd-Catalyst XPhos Pd G2/G3 (1-5 mol%) or Pd(dppf)Cl₂ (5 mol%) Highly active pre-catalysts are effective for challenging substrates.[3][11]
Ligand XPhos, SPhos (if not using a pre-catalyst) Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) Moderately strong inorganic bases are effective and tolerate most functional groups.[3][12]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O Aqueous mixtures help dissolve the base and facilitate the reaction.[3][12]
Temperature 80-110 °C Elevated temperatures are often required to drive the reaction to completion.[3]

| Coupling Partner | Aryl/Heteroaryl Boronic Acids or Esters (1.2-1.5 equiv.) | A slight excess of the boronic acid is used to ensure full conversion of the bromopyrazole. |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the formation of C-N bonds by coupling the bromopyrazole with a primary or secondary amine.[8][13] The choice of ligand and base is particularly critical for this transformation.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyrazoles

Parameter Condition Rationale & Citation
Pd-Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) Common Pd(0) and Pd(II) precursors that form the active catalyst in situ.[6][14]
Ligand tBuDavePhos, XPhos, BINAP (1.2-1.5 equiv. relative to Pd) Sterically hindered ligands are crucial for promoting C-N reductive elimination.[5][6]
Base NaOt-Bu, LHMDS, K₃PO₄ (1.5-2.5 equiv.) A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[3]
Solvent Toluene, Dioxane, THF (anhydrous) Anhydrous solvents are necessary to prevent quenching of the strong base.
Temperature 80-120 °C Heating is typically required for efficient coupling.[14]

| Coupling Partner | Primary or Secondary Amines (1.1-1.5 equiv.) | A slight excess of the amine is generally used. |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides to form conjugated enynes, typically using a dual palladium and copper(I) catalytic system.[15][16]

Table 3: Typical Conditions for Sonogashira Coupling of Bromopyrazoles

Parameter Condition Rationale & Citation
Pd-Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) A classic and effective catalyst for Sonogashira couplings.[3]
Co-catalyst CuI (4-10 mol%) The copper(I) salt is essential for the formation of the copper acetylide intermediate.[16][17]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) The amine base acts as both a base and often as the solvent.[3][18]
Solvent DMF, THF, or neat amine base Anhydrous, degassed solvents are required.
Temperature Room Temperature to 80 °C The reaction can often proceed under mild thermal conditions.[16]

| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv.) | A slight excess of the alkyne is used. |

Detailed Experimental Protocols

The following protocols are representative examples. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for Esterification and N-Tritylation
  • Esterification: To a solution of this compound (1.0 equiv.) in methanol or ethanol (0.1-0.2 M), add thionyl chloride (SOCl₂) (1.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

  • N-Tritylation: Dissolve the pyrazole ester (1.0 equiv.) in anhydrous DCM or DMF. Add triethylamine (1.5 equiv.) followed by trityl chloride (1.2 equiv.).

  • Stir the reaction at room temperature for 12-24 hours until TLC/LC-MS indicates completion.

  • Dilute the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the fully protected substrate.

Protocol 4.2: Suzuki-Miyaura Coupling of a Protected Pyrazole Derivative
  • Reaction Setup: To an oven-dried reaction vessel, add the protected 3-amino-4-bromo-pyrazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., a 4:1 ratio). Purge the resulting solution with argon for 10-15 minutes.

  • Finally, add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) to the vessel.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

Visualization of Key Processes

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction possibilities, the catalytic cycle, and a logical workflow for troubleshooting.

Reaction_Overview cluster_start Starting Material A 3-Amino-4-bromo- 1H-pyrazole-5-carboxylic acid R1 Suzuki-Miyaura (C-C Coupling) R2 Buchwald-Hartwig (C-N Coupling) R3 Sonogashira (C-C Coupling) B Ar-B(OH)₂ (Boronic Acid) B->R1 C R₂NH (Amine) C->R2 D R-C≡C-H (Alkyne) D->R3 P1 4-Aryl-3-aminopyrazole R1->P1 P2 3,4-Diaminopyrazole R2->P2 P3 4-Alkynyl-3-aminopyrazole R3->P3

Diagram 1: Overview of potential cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(R) Transmetal->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-R RE->Product ArX Ar-X ArX->OA Boron R-B(OH)₃⁻ Boron->Transmetal Base (Base) Base->Transmetal Troubleshooting_Workflow Start Low Yield or No Reaction Check1 Verify Reagent & Solvent Purity/Dryness Start->Check1 Check2 Ensure Rigorous Inert Atmosphere (O₂ exclusion) Check1->Check2 Analyze Analyze Crude Mixture (LCMS/NMR) for Side Products Check2->Analyze Debrom Debromination Observed? Analyze->Debrom NoDebrom Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Debrom->NoDebrom No YesDebrom Screen Catalysts/Ligands (e.g., use more robust pre-catalysts and electron-rich ligands) Debrom->YesDebrom Yes Optimize Optimize Reaction Temperature & Time NoDebrom->Optimize YesDebrom->Optimize End Improved Yield Optimize->End

Sources

The Strategic Application of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the design of agents targeting a wide array of biological targets. In the realm of anti-inflammatory drug development, pyrazole derivatives have demonstrated significant therapeutic potential, most notably as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and various protein kinases.[1][3] The well-established anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, prominently features a pyrazole core, underscoring the scaffold's importance in this therapeutic area.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a highly functionalized pyrazole building block, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid , in the synthesis of potent anti-inflammatory agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into advanced heterocyclic systems, and outline methodologies for the biological evaluation of the resulting compounds.

Core Rationale: Why this compound?

The selection of this compound as a starting material is a strategic choice driven by the convergence of several key features that facilitate the synthesis of diverse and potent anti-inflammatory drug candidates:

  • Inherent Biological Relevance: The pyrazole core itself is a well-established pharmacophore for anti-inflammatory activity.[1]

  • Versatile Functional Handles: The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—on the pyrazole ring provides multiple avenues for chemical modification and the construction of more complex, fused heterocyclic systems.

  • Strategic Positioning of Substituents: The ortho-positioning of the amino and carboxylic acid groups is ideal for intramolecular cyclization reactions, enabling the efficient synthesis of fused pyrimidine rings, leading to the formation of pyrazolo[3,4-d]pyrimidines.

  • Potential for Further Functionalization: The bromine atom at the 4-position serves as a valuable handle for introducing additional diversity through various cross-coupling reactions, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

The following sections will provide detailed protocols for the transformation of this versatile starting material into two key classes of anti-inflammatory compounds: pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthetic Protocols: From a Simple Pyrazole to Advanced Heterocyclic Systems

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a library of potential anti-inflammatory agents.

Protocol 1: Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

This protocol details the cyclization of this compound with formamide to construct the pyrazolo[3,4-d]pyrimidine scaffold. This fused ring system is a known pharmacophore for kinase inhibitors, many of which are implicated in inflammatory signaling pathways.[3]

Experimental Workflow:

G start This compound reagents Formamide (excess) start->reagents Add reaction Heating (e.g., 160-180 °C) reagents->reaction Heat workup Cooling & Precipitation reaction->workup Cool purification Filtration & Washing workup->purification Isolate product 4-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one purification->product

A schematic of the synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant and a solvent in this cyclization reaction. Using a large excess ensures that the reaction goes to completion.

  • High Temperature: The high reaction temperature is necessary to drive the condensation and cyclization process, which involves the elimination of water.

Protocol 2: Synthesis of 4-Bromo-6-substituted-1H-pyrazolo[3,4-b]pyridines

This protocol outlines a potential pathway for the synthesis of pyrazolo[3,4-b]pyridines, another class of compounds with reported anti-inflammatory activity.[5] This synthesis involves a multi-step sequence starting with the reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde and subsequent cyclocondensation.

Experimental Workflow:

G start This compound reduction Reduction (e.g., LiAlH4) start->reduction alcohol (3-Amino-4-bromo-1H-pyrazol-5-yl)methanol reduction->alcohol oxidation Oxidation (e.g., MnO2) alcohol->oxidation aldehyde 3-Amino-4-bromo-1H-pyrazole-5-carbaldehyde oxidation->aldehyde cyclocondensation Cyclocondensation with a ketone/alkyne aldehyde->cyclocondensation product Substituted 4-Bromo-1H-pyrazolo[3,4-b]pyridine cyclocondensation->product

A multi-step synthesis of substituted 4-Bromo-1H-pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • Reduction of the Carboxylic Acid:

    • Carefully add this compound (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and concentrate the filtrate to obtain the crude (3-amino-4-bromo-1H-pyrazol-5-yl)methanol.

  • Oxidation to the Aldehyde:

    • Dissolve the crude alcohol in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Add an excess of an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq).

    • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Filter off the MnO₂ and concentrate the filtrate to yield the crude 3-amino-4-bromo-1H-pyrazole-5-carbaldehyde.

  • Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Ring:

    • Dissolve the crude aldehyde in a solvent such as ethanol or acetic acid.

    • Add a ketone or an activated alkyne (1.0-1.2 eq) and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 6-12 hours.

    • Cool the reaction, and the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • LiAlH₄ for Reduction: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

  • MnO₂ for Oxidation: MnO₂ is a mild and selective oxidizing agent for the conversion of allylic and benzylic-type alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

  • Cyclocondensation Partners: The choice of ketone or alkyne will determine the substitution pattern on the newly formed pyridine ring, allowing for the generation of a diverse library of compounds.

Mechanism of Action and Biological Evaluation

The anti-inflammatory activity of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines often stems from their ability to inhibit key enzymes in inflammatory signaling pathways.

Primary Molecular Targets
  • Cyclooxygenase (COX) Enzymes: Many pyrazole-based compounds are potent and selective inhibitors of COX-2.[5][6] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

  • Protein Kinases: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif for various protein kinases.[3] Kinases such as p38 MAP kinase and Janus kinases (JAKs) are critical mediators of inflammatory cytokine signaling. Inhibition of these kinases can effectively suppress the inflammatory response.

Signaling Pathway Inhibition:

G stimulus Inflammatory Stimuli cell_membrane Cell Membrane cox2 COX-2 cell_membrane->cox2 p38 p38 MAP Kinase cell_membrane->p38 prostaglandins Prostaglandins cox2->prostaglandins cytokines Pro-inflammatory Cytokines p38->cytokines inflammation Inflammation prostaglandins->inflammation cytokines->inflammation drug Pyrazolo-fused Heterocycle drug->cox2 Inhibition drug->p38 Inhibition

Inhibition of key inflammatory signaling pathways by pyrazolo-fused heterocycles.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent, such as DMSO, to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation: A Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activity of various pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, providing a benchmark for newly synthesized compounds.

Compound ClassDerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine Compound 3a>10042>2.38[1]
Compound 4b26340.76[1]
Compound 8e>1001.837>54.4[7]
Compound 5k25.460.26695.75[8]
Pyrazolo[3,4-b]pyridine Compound IVb>500.04>1250[6]
Compound IVh>500.05>1000[6]
Compound IVj>500.04>1250[6]

Conclusion and Future Directions

This compound stands out as a highly valuable and strategically designed starting material for the synthesis of novel anti-inflammatory agents. Its inherent functionality allows for the efficient construction of privileged heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and biological evaluation methods outlined in this application note provide a robust framework for researchers to explore the chemical space around these scaffolds and to identify new drug candidates with potent and selective anti-inflammatory activity.

Future work should focus on the extensive derivatization of the synthesized core structures, particularly through modification of the 4-bromo position via cross-coupling reactions, to build a comprehensive structure-activity relationship (SAR) profile. Furthermore, in vivo studies in relevant animal models of inflammation are essential to validate the therapeutic potential of the most promising compounds identified in vitro.

References

  • Atatreh, N., Al-Sawalha, M., Al-Qawasmeh, R. A., & Al-Hiari, Y. M. (2021). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 115, 105214. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zoubi, M. S., & Abdel-Maksoud, M. S. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 156, 108181. [Link]

  • Tageldin, G. A., Hassan, G. S., & George, R. F. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 80, 252-263. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorganic Chemistry, 83, 47-54. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Al-Zoubi, M. S. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 29(3), 643. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorganic Chemistry, 83, 47-54. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Martínez-Sanz, J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Molecules, 27(21), 7247. [Link]

Sources

The Strategic Role of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in the Development of Next-Generation Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The pyrazole ring system is one such "privileged scaffold," demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored template for targeting a diverse range of biological macromolecules.[2] Within the context of oncology, pyrazole derivatives have been extensively investigated as inhibitors of key signaling proteins, particularly protein kinases, which are often dysregulated in cancer.[3][4] This guide focuses on a specific, highly functionalized pyrazole derivative, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid , and elucidates its strategic potential in the design and synthesis of novel anti-cancer drug candidates.

The intrinsic features of this molecule—a primary amino group, a reactive bromine atom, and a carboxylic acid handle—offer a tripartite platform for synthetic diversification, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols to harness the full potential of this versatile building block.

Core Attributes of the this compound Scaffold

The strategic utility of this compound in anti-cancer drug design stems from the specific contributions of each of its functional groups:

  • The 3-Amino Group: This group often serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule within the hinge region of kinase active sites.[5] This interaction is a hallmark of many Type I kinase inhibitors and is a key determinant of binding affinity.

  • The 4-Bromo Substituent: The bromine atom provides a valuable synthetic handle for introducing a wide array of chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents that can probe deeper into the ATP-binding pocket or interact with solvent-exposed regions of the target protein.[6] Furthermore, the electronegativity and size of the bromine atom can influence the overall electronic properties and conformation of the pyrazole ring, potentially enhancing binding affinity.

  • The 5-Carboxylic Acid Group: This functional group is readily converted into a variety of amides, esters, and other derivatives.[7] Carboxamides are particularly prevalent in kinase inhibitors, where the amide N-H and carbonyl oxygen can form additional hydrogen bonds with the target protein, further stabilizing the drug-target complex.[8] This position is ideal for introducing larger substituents that can occupy hydrophobic pockets or extend towards the solvent front to improve solubility and other drug-like properties.

The interplay of these three functional groups provides a powerful and flexible platform for the rational design of potent and selective anti-cancer agents.

Application Note 1: Design and Synthesis of Pyrazole-based Kinase Inhibitors

Objective: To leverage the this compound scaffold for the synthesis of a library of potential kinase inhibitors.

Rationale: Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival.[9] The pyrazole core is a well-established hinge-binding motif for many kinase inhibitors.[3] By systematically modifying the 4- and 5-positions of the this compound core, we can generate a library of compounds with diverse chemical features to screen against a panel of cancer-relevant kinases.

Proposed Synthetic Workflow

The following workflow outlines a general strategy for the synthesis of a library of pyrazole-based kinase inhibitors starting from this compound.

G start 3-Amino-4-bromo-1H- pyrazole-5-carboxylic acid amide_formation Amide Bond Formation (Protocol 1) start->amide_formation R-NH2, Coupling Reagents suzuki_coupling Suzuki Cross-Coupling (Protocol 2) amide_formation->suzuki_coupling Ar-B(OH)2, Pd Catalyst library Diverse Library of Pyrazole Derivatives suzuki_coupling->library screening Biological Screening (Kinase Inhibition Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic workflow for generating a library of kinase inhibitors.

Protocol 1: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxamide Derivatives

This protocol describes the general procedure for the amide coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 eq)

  • HATU (1.5 eq) or EDC (1.5 eq) and HOBt (1.5 eq)

  • DIPEA (3.0 eq) or Triethylamine (3.0 eq)

  • Anhydrous DMF or DCM

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous DMF or DCM.

  • Add the desired amine (1.2 eq) to the solution.

  • In a separate flask, dissolve the coupling reagents (HATU or EDC/HOBt) in anhydrous DMF or DCM and add this solution to the reaction mixture.

  • Add the base (DIPEA or triethylamine) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivative.

Protocol 2: Suzuki Cross-Coupling for C-4 Arylation

This protocol outlines a general procedure for the Suzuki cross-coupling of the 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivatives with various aryl or heteroaryl boronic acids.

Materials:

  • 3-Amino-4-bromo-1H-pyrazole-5-carboxamide derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh3)4 (0.1 eq) or other suitable palladium catalyst

  • K2CO3 (2.0 eq) or other suitable base

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.1 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-4 arylated pyrazole derivative.

Application Note 2: Biological Evaluation of Synthesized Pyrazole Derivatives

Objective: To assess the anti-cancer activity of the synthesized library of pyrazole derivatives.

Rationale: A systematic biological evaluation is crucial to identify promising lead compounds and to establish a clear structure-activity relationship. This typically involves in vitro assays to determine the inhibitory activity against specific molecular targets and cell-based assays to assess the effect on cancer cell proliferation.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Synthesized pyrazole derivatives dissolved in DMSO

  • Recombinant protein kinases of interest

  • Appropriate kinase substrates

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (typically 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Anti-Proliferative Assay

This protocol describes a standard method for evaluating the effect of the synthesized compounds on the proliferation of cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Hypothetical Signaling Pathway and Mechanism of Action

Derivatives of this compound are anticipated to function as ATP-competitive inhibitors of protein kinases. A hypothetical mechanism of action targeting a generic receptor tyrosine kinase (RTK) signaling pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Apoptosis Apoptosis Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of a generic RTK pathway by a pyrazole derivative.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical screening data for a small library of compounds derived from this compound.

Compound IDR1 (at C-5 Amide)R2 (at C-4 Aryl)Kinase X IC50 (nM)MCF-7 GI50 (µM)
PZ-001 CyclopropylaminePhenyl52012.5
PZ-002 MorpholinePhenyl3508.2
PZ-003 Cyclopropylamine4-Fluorophenyl1502.1
PZ-004 Morpholine4-Fluorophenyl850.9
PZ-005 Cyclopropylamine3-Pyridyl2105.6
PZ-006 Morpholine3-Pyridyl1101.8

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel anti-cancer agents, particularly kinase inhibitors. The strategic placement of its functional groups allows for a systematic and efficient exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and drug-like properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to initiate a drug discovery program centered on this promising scaffold. Future work should focus on expanding the diversity of the synthesized library, screening against a broader panel of cancer-relevant targets, and elucidating the detailed mechanism of action of the most potent compounds through structural biology and advanced cell biology techniques.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazoles as anticancer agents: Recent advances.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed.
  • 3-Amino-4-bromo-1H-pyrazole. Chem-Impex.
  • 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
  • Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxyl
  • Recent Progress in Anticancer Agents Incorpor
  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphon
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Chemsrc.
  • 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK.

Sources

Application Notes and Protocols: Harnessing Click Chemistry for Pyrazole Derivative Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergistic Power of Pyrazoles and Click Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable metabolic stability and versatile biological activities have led to its incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[2][4][5] The ever-growing demand for novel pyrazole-containing compounds necessitates efficient, robust, and versatile synthetic methodologies.

Enter "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[6] The principles of click chemistry have revolutionized the synthesis of complex molecules, and its application to pyrazole derivatives has unlocked new avenues for innovation.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of click chemistry for the synthesis and utilization of pyrazole derivatives. We will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols for key applications.

I. The Workhorse of Pyrazole Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[8][9] This reaction is a powerful tool for creating complex molecular architectures that incorporate the pyrazole scaffold. The resulting triazole linker is not merely a passive connector; it can participate in hydrogen bonding and dipole interactions, influencing the pharmacological properties of the final compound.[6]

Causality of Experimental Choices in CuAAC
  • Catalyst Source: While various copper(I) sources can be used, the in situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate is most common.[10] This approach avoids the need to handle potentially unstable copper(I) salts.

  • Solvent System: The choice of solvent is critical and depends on the solubility of the reactants. A mixture of water and a co-solvent like t-butanol or THF is often employed to accommodate both polar and non-polar substrates.

  • Ligands: In some cases, ligands can be used to stabilize the copper(I) catalyst and enhance reaction rates.

Experimental Workflow: CuAAC for Pyrazole-Triazole Hybrids

The following diagram illustrates a typical workflow for the synthesis of a pyrazole-triazole hybrid molecule, a common strategy in drug discovery.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_workup Work-up and Purification cluster_product Product Characterization Pyrazole_Alkyne Pyrazole with Alkyne Functionality Reaction_Vessel Reaction Vessel (e.g., t-BuOH/H₂O) Pyrazole_Alkyne->Reaction_Vessel Organic_Azide Organic Azide Organic_Azide->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Mixture CuSO4 CuSO₄·5H₂O CuSO4->Reaction_Vessel Catalyst Precursor Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Vessel Reducing Agent Purification Column Chromatography Extraction->Purification Product Pyrazole-Triazole Hybrid Purification->Product Characterization NMR, HRMS Product->Characterization

Caption: A generalized workflow for the CuAAC synthesis of pyrazole-triazole hybrids.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative from a Pyrazole Aldehyde

This protocol is adapted from a procedure for a one-pot, multicomponent synthesis of highly substituted 1,2,3-triazoles.[6]

Materials:

  • Pyrazole aldehyde derivative

  • Diaminobenzene

  • Alkyne derivative

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Ethyl acetate, water)

  • Reagents for N-alkylation (if necessary)

Procedure:

  • Synthesis of the Azide Intermediate:

    • In a round-bottom flask, dissolve the pyrazole aldehyde and diaminobenzene in a suitable solvent.

    • Perform the necessary reactions to form an intermediate that can be converted to an azide (e.g., via diazotization followed by substitution with azide).

    • Alternatively, an N-alkylation can be performed to introduce an azide-containing moiety.

  • The Click Reaction (CuAAC):

    • To the crude azide intermediate in a suitable solvent system (e.g., a mixture of ethyl acetate and water), add the alkyne derivative (1 equivalent).

    • Add copper(I) iodide (CuI) as the catalyst (typically 5-10 mol%).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, extract the crude product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[6]

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6] The expected ¹H NMR spectrum should show a characteristic singlet for the triazole ring proton.[6]

Data Summary Table:

CompoundStarting MaterialsCatalystSolventYield (%)
7a Pyrazole aldehyde, diaminobenzene, alkyneCuIEtOAc/H₂O92
7b Pyrazole aldehyde, diaminobenzene, alkyneCuIEtOAc/H₂O90
7c Pyrazole aldehyde, diaminobenzene, alkyneCuIEtOAc/H₂O88

Table adapted from data presented in a study on multicomponent synthesis of 1,2,3-triazoles.[6]

II. Bioorthogonal Chemistry: Pyrazoles in Living Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[11][12] This field has been revolutionized by click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for potentially toxic copper catalysts.[13][14][15] More recently, 4H-pyrazoles have emerged as promising bioorthogonal reagents that react rapidly as Diels-Alder dienes without a catalyst.[11][12][16]

The Advantage of 4H-Pyrazoles in Bioorthogonal Reactions

The reactivity of 4H-pyrazoles in catalyst-free Diels-Alder reactions is attributed to factors like antiaromaticity, predistortion, and spirocyclization, which destabilize the diene and increase its reactivity towards strained dienophiles like cyclooctynes.[11] This makes them highly suitable for applications in chemical biology where biocompatibility is paramount.

Logical Relationship: From Unstable to Bioorthogonal Pyrazoles

Pyrazole_Development Fluorinated_Pyrazoles Fluorinated 4H-Pyrazoles High_Reactivity High Diels-Alder Reactivity (No Catalyst Needed) Fluorinated_Pyrazoles->High_Reactivity Instability Reactive towards Biological Nucleophiles Fluorinated_Pyrazoles->Instability Drawback Oxo_Pyrazoles 4-Oxo-Substituted 4H-Pyrazoles Instability->Oxo_Pyrazoles Led to the development of Stable_Bioorthogonal Stable and Bioorthogonal Reagents Oxo_Pyrazoles->Stable_Bioorthogonal

Caption: The evolution of 4H-pyrazoles as bioorthogonal reagents.

Protocol 2: Synthesis of a 4-Oxo-4H-Pyrazole for Bioorthogonal Applications

This protocol is based on the synthesis of 4-oxo-substituted 4H-pyrazoles as described in the literature.[11][12]

Materials:

  • Appropriate 1,3-diketone precursor

  • Hydrazine hydrate

  • Solvent (e.g., Ethanol)

Procedure:

  • Synthesis of the 1,3-Diketone Precursor:

    • Synthesize the corresponding 1,3-diketone through established literature procedures. The synthetic route will vary depending on the desired substituents on the pyrazole ring.

  • Condensation with Hydrazine:

    • In a round-bottom flask, dissolve the 1,3-diketone in a suitable solvent like ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for the required duration, monitoring the progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 4-oxo-4H-pyrazole.

  • Characterization:

    • Confirm the structure of the synthesized pyrazole using standard analytical techniques such as NMR and mass spectrometry.

III. Pyrazoles in Materials Science: Building Polymers with Click Chemistry

Click chemistry provides an efficient pathway for the synthesis of polymers with well-defined structures and properties.[17][18][19] Polypyrazoles, synthesized via click polymerization, have shown promise in various applications, including the development of microporous organic polymers (MOPs) for CO₂ capture and as reusable catalysts.[17][20][21]

Protocol 3: One-Pot Synthesis of Polypyrazoles via Click Polymerization

This protocol is adapted from a method for the one-pot, metal-free click polymerization of 3,5-disubstituted polypyrazoles.[18][19]

Materials:

  • Aldehyde monomer

  • p-Toluenesulfonylhydrazide

  • Alkyne monomer

  • Solvent (e.g., DMSO)

Procedure:

  • In Situ Generation of the Diazo Compound:

    • In a reaction vessel, dissolve the aldehyde monomer and p-toluenesulfonylhydrazide in a suitable solvent like DMSO.

    • This first click reaction (condensation) generates the diazo compound in situ.

  • Click Polymerization:

    • To the reaction mixture containing the in situ generated diazo compound, add the alkyne monomer.

    • Heat the reaction mixture to the desired temperature to initiate the 1,3-dipolar cycloaddition polymerization.

  • Polymer Isolation and Purification:

    • After the polymerization is complete, precipitate the polymer by adding a non-solvent.

    • Filter the polymer and wash it thoroughly to remove any unreacted monomers and catalyst residues.

    • Dry the polypyrazole under vacuum.

  • Characterization:

    • Characterize the polymer's structure using IR and ¹H NMR spectroscopy.[18][19]

    • Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties using Thermogravimetric Analysis (TGA).

IV. Advanced Applications: Pyrazolone-Mediated Sequential Bioconjugations

Beyond the formation of stable linkages, click chemistry with pyrazole derivatives can be employed for more complex, sequential bioconjugations. A notable example is the "pyrazolone ligation," which allows for the assembly of multiple biomolecules in a controlled manner.[22]

The Pyrazolone Ligation Workflow

This sequential process involves three key steps:

  • Pyrazolone Formation: A hydrazine-containing biomolecule reacts with a β-ketoester-modified biomolecule to form a pyrazolone core.

  • Knoevenagel Condensation: The newly formed pyrazolone reacts with an aldehyde-bearing biomolecule.

  • Michael Addition: The product of the Knoevenagel condensation acts as a Michael acceptor, which can then react with a thiol-containing biomolecule.

This powerful strategy enables the construction of quadruple functional constructs, opening up possibilities for creating novel biotherapeutics and research tools.[22]

Conclusion

The application of click chemistry to pyrazole derivatives has significantly impacted various scientific fields, from drug discovery to materials science. The modularity, efficiency, and robustness of click reactions, particularly the CuAAC, have made the synthesis of complex pyrazole-containing molecules more accessible than ever. Furthermore, the development of bioorthogonal pyrazole-based click reagents is pushing the boundaries of chemical biology, allowing for the study of biological processes in their native environment. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers looking to harness the synergistic power of pyrazoles and click chemistry in their own work.

References

  • Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451–4454. [Link]

  • Li, J., et al. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science, 11(26), 6876-6881. [Link]

  • Gomathi, K., & Muthusubramanian, S. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 35(1). [Link]

  • Li, B., et al. (2017). One-step synthesis of polypyrazoles and self-assembled polypyrazole–copper catalysts for click chemistry. Polymer Chemistry, 8(40), 6292-6297. [Link]

  • Li, B., et al. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. Scientific Reports, 7(1), 12712. [Link]

  • Kim, D., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. ResearchGate. [Link]

  • Al-Hourani, B. J. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6299. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]

  • Harrity, J. P. A., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]

  • Cui, Y., et al. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Applied Polymer Materials, 2(9), 3949-3956. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Nwe, K., & Gopinath, V. (2014). Click chemistry and drug delivery: A bird's-eye view. MedChemComm, 5(7), 864-878. [Link]

  • Cui, Y., et al. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ResearchGate. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Yao, D., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 41(1), 108-120. [Link]

  • Ask This Paper. (2021). Synthesis of new copper catalyst with pyrazole-based tridentate ligand and study of its activity for azide-alkyne coupling. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Kren, V., et al. (2024). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Mert, S., Kasimogullari, R., & Ok, S. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72. [Link]

  • Sahu, S. K., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(2), 194-199. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1029-1055. [Link]

  • Kumar, A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Targets, 21(12), 1248-1264. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Maiuolo, L., et al. (2024). 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies. Molecules, 29(6), 1344. [Link]

  • Pathak, V. N., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 8(11), 4546-4566. [Link]

  • Oishi, T., et al. (2010). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 8(24), 5556-5558. [Link]

  • Mert, S., Kasimogullari, R., & Ok, S. (2014). A Short Review on Pyrazole Derivatives and their Applications. SciSpace. [Link]

  • Wang, Y., et al. (2016). Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry, 14(30), 7249-7253. [Link]

  • Sharma, P., et al. (2023). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6241-6254. [Link]

  • van de Watering, R., et al. (2020). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Molecular Pharmaceutics, 17(6), 2049-2061. [Link]

  • Manjula, B., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(37), 7490-7497. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Gevorgyan, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 850. [Link]

  • El-Gazzar, A. A., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]

  • Kumar, A., & Kumar, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(12), 996-1017. [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Zhang, M., et al. (2011). [3+2] click chemistry approach to tetrazine containing polymers. Polymer Chemistry, 2(10), 2291-2297. [Link]

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regiochemical Challenge of Pyrazole Functionalization

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] The biological activity of these compounds is critically dependent on the specific substitution pattern on the pyrazole ring, making the regioselective introduction of substituents a paramount challenge in synthetic chemistry. The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, presents a significant hurdle due to the presence of two reactive nitrogen atoms (N1 and N2) with similar electronic properties.[1][4][5] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing the yield of the desired product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-alkylation of this compound. We will delve into the critical factors that govern regioselectivity and present a detailed, field-proven protocol. The causality behind experimental choices will be explained, ensuring a self-validating and reproducible methodology.

The Strategic Imperative: Pre-alkylation Esterification

The presence of a carboxylic acid functional group in the starting material necessitates a strategic decision. Direct alkylation of the free acid can lead to complications, including potential O-alkylation of the carboxylate and solubility issues. Therefore, a prudent initial step is the esterification of the carboxylic acid. This not only protects the carboxylic acid from unwanted side reactions but also enhances the solubility of the substrate in common organic solvents used for N-alkylation. A simple Fischer esterification using the desired alcohol (e.g., methanol or ethanol) under acidic catalysis is a standard and effective method.

Experimental Protocol: A Step-by-Step Guide to Regiocontrolled N-Alkylation

This protocol is designed to favor the formation of the N1-alkylated isomer, which is often the thermodynamically more stable product, particularly when steric hindrance at the C5 position is significant. The choice of a relatively non-polar aprotic solvent in combination with a carbonate base is a well-established method to promote N1 selectivity.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)Reagent GradeCommercially AvailableAlkylating agents are hazardous; handle with extreme care.[6][7][8]
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially AvailableFinely powdered for optimal reactivity.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially AvailableA stronger base, for cases where K₂CO₃ is ineffective. Handle with care.[1][9]
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentCommercially AvailableUse a dry, aprotic solvent.
Anhydrous Acetonitrile (MeCN)DriSolv® or equivalentCommercially AvailableAlternative solvent.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor workup.
Brine (saturated aqueous NaCl solution)Prepared in-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica gel230-400 meshCommercially AvailableFor column chromatography.

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

Part A: Esterification of this compound (Example with Methanol)

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the acid in methanol (a sufficient volume to ensure stirring).

  • Carefully add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. This crude product is often pure enough for the next step.

Part B: N-Alkylation of Methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to achieve a concentration of approximately 0.1-0.5 M. Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2 x volumes) to remove DMF and salts. Follow with a wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and any other impurities.

Part C: (Optional) Saponification to the N-alkylated Carboxylic Acid

  • Dissolve the purified N-alkylated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final N-alkylated carboxylic acid.

Diagram of the Experimental Workflow

experimental_workflow cluster_esterification Part A: Esterification cluster_alkylation Part B: N-Alkylation cluster_saponification Part C: Saponification (Optional) start_A 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic acid esterification Reflux in MeOH with H₂SO₄ (cat.) start_A->esterification workup_A Neutralization & Extraction esterification->workup_A product_A Methyl 3-amino-4-bromo- 1H-pyrazole-5-carboxylate workup_A->product_A deprotonation Deprotonation product_A->deprotonation K₂CO₃ in DMF alkylation N-Alkylation deprotonation->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation workup_B Aqueous Workup & Extraction alkylation->workup_B purification Column Chromatography workup_B->purification product_B N1 and N2 Alkylated Isomers purification->product_B saponification Hydrolysis product_B->saponification LiOH, THF/H₂O workup_C Acidification & Extraction saponification->workup_C final_product N-Alkyl-3-amino-4-bromo- pyrazole-5-carboxylic acid workup_C->final_product

Sources

large-scale synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid: A Key Heterocyclic Building Block

Abstract

This compound is a pivotal intermediate in the synthesis of complex bioactive molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring an amine, a halogen, and a carboxylic acid on a pyrazole core, makes it a versatile scaffold for drug discovery. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We detail a robust, two-step synthetic sequence commencing from the commercially available ethyl 3-amino-1H-pyrazole-5-carboxylate. The protocol emphasizes procedural safety, scalability, and high-yield production, ensuring the final product meets stringent quality control standards for downstream applications.

Introduction & Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The target molecule, this compound, is particularly valuable due to its multiple functional handles that allow for diverse chemical modifications. This guide outlines a synthetic strategy designed for efficiency and scalability, avoiding harsh conditions or costly reagents wherever possible.

Our retrosynthetic approach identifies ethyl 3-amino-1H-pyrazole-5-carboxylate as an ideal starting material. This precursor is readily available and primed for regioselective bromination. The synthetic pathway proceeds via two main transformations:

  • Electrophilic Bromination: The electron-rich pyrazole ring, activated by the C3-amino group, is selectively brominated at the C4 position.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

This strategy is advantageous for large-scale production due to the high regioselectivity of the bromination step and the straightforward nature of the ester hydrolysis, which typically proceeds with high conversion and facilitates purification by simple acid-base workup.

Synthetic_Scheme SM Ethyl 3-amino-1H-pyrazole-5-carboxylate INT Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate SM->INT  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)  0°C to RT FP This compound INT->FP  1. NaOH (aq)  2. HCl (aq) caption Overall Synthetic Scheme Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Saponification a1 Charge Reactor: - Ethyl 3-amino-1H-pyrazole-5-carboxylate - Anhydrous Acetonitrile a2 Cool to 0-5°C a1->a2 a3 Portion-wise Addition: - N-Bromosuccinimide (NBS) a2->a3 a4 Reaction: - Warm to RT - Stir 12-16h a3->a4 a5 Workup: - Concentrate Solvent - EtOAc Extraction - Thiosulfate & Brine Wash a4->a5 a6 Isolation: - Dry over Na₂SO₄ - Concentrate in vacuo a5->a6 b1 Charge Reactor: - Crude Intermediate - EtOH / H₂O a6->b1 Crude Intermediate b2 Add NaOH (2.5 eq) b1->b2 b3 Reaction: - Heat to 60-70°C - Stir 2-4h b2->b3 b4 Workup: - Remove EtOH - EtOAc Wash b3->b4 b5 Precipitation: - Cool to 0-5°C - Acidify with HCl to pH 2-3 b4->b5 b6 Isolation: - Filter Product - Wash with Cold H₂O - Dry under Vacuum b5->b6 end end b6->end Final Product caption Detailed Experimental Workflow

Caption: Detailed step-by-step workflow for the synthesis process.

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: SaponificationOverall
Starting MaterialEthyl 3-amino-1H-pyrazole-5-carboxylateEthyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate-
Key Reagent (Molar Eq.)NBS (1.05 eq)NaOH (2.5 eq)-
Temperature0°C to 25°C60-70°C-
Reaction Time12-16 hours2-4 hours14-20 hours
Typical Yield90-97% (crude)88-95%80-92%
Product Purity (by HPLC)>95% (typical)>98%>98%

Characterization & Quality Control

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light tan solid.

  • Molecular Formula: C₄H₄BrN₃O₂ [5]* Molecular Weight: 205.99 g/mol [5]* ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the pyrazole N-H, the amino -NH₂, and the carboxylic acid -OH protons. The characteristic C4-H proton signal from the starting material will be absent.

  • LC-MS: To confirm the molecular weight. [M-H]⁻ expected at m/z 203.9/205.9.

  • HPLC: To determine purity, which should be ≥98% for use in further synthetic applications.

Large-Scale & Safety Considerations

Scaling this synthesis requires strict adherence to safety protocols, particularly concerning the handling of reagents.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust.

  • Bromine Handling (General): Although this protocol uses NBS, any process considering liquid bromine must follow extreme precautions. Bromine is highly toxic, corrosive, and dangerous for the environment. [6][7][8]All operations must be conducted in a dedicated, well-ventilated area, and personnel must be equipped with specialized PPE. [9]A solution of sodium thiosulfate should always be available to neutralize spills. [7][9]* Exothermic Reactions: Both the bromination (initial addition) and the neutralization steps can be exothermic. For large-scale batches, ensure the reactor is equipped with adequate cooling capacity. Reagents should be added slowly and controllably to manage the heat output.

  • Acid/Base Handling: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle with appropriate care and PPE. The acidification step should be performed slowly to control gas evolution and heat generation.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. By utilizing readily available starting materials and well-established chemical transformations, this guide ensures high yields and purity. The detailed procedural steps, coupled with essential safety and handling information, make this application note a valuable resource for researchers, scientists, and drug development professionals requiring access to this important heterocyclic building block.

References

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.Organic & Biomolecular Chemistry (RSC Publishing).
  • The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution.Benchchem.
  • Bromine handling and safety.Slideshare.
  • Handling liquid bromine and preparing bromine water | Demonstration.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • 3-Amino-4-bromopyrazole-5-carboxylic acid.ChemBK.
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.Chemsrc.
  • 3-Amino-4-bromo-1H-pyrazole.Chem-Impex.

Sources

Application Note: A Comprehensive Guide to the Analytical Quality Control of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive quality control (QC) of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the identity, purity, and stability of this building block is paramount for the safety and efficacy of the final products.[2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices and providing self-validating protocols in line with regulatory expectations.[3][4]

Introduction: The Imperative for Rigorous Quality Control

This compound is a heterocyclic compound whose structural integrity directly influences the outcome of complex synthetic pathways. Impurities, such as regioisomers, starting material residues, or degradation products, can compromise the yield, safety, and biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical control strategy is not merely a regulatory requirement but a cornerstone of quality assurance.[2] This guide outlines a multi-faceted approach to characterize this intermediate thoroughly.

The following sections detail specific analytical techniques, each chosen for its ability to interrogate a critical quality attribute of the molecule. The workflow is designed to provide a holistic understanding of the material, from identity confirmation to precise quantification of impurities.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates. For a polar, multi-functional molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for assay and impurity determination. Gas Chromatography (GC) is essential for monitoring residual solvents from the manufacturing process.

Purity Assay and Impurity Quantification by Reverse-Phase HPLC (RP-HPLC)

Expertise & Experience: The combination of an amino group, a carboxylic acid, and a pyrazole ring makes this molecule polar. A reverse-phase HPLC method is ideal for retaining and separating such a compound from its potential non-polar and closely related polar impurities. The use of an acidic mobile phase modifier is critical; it protonates the carboxylic acid and suppresses its ionization, leading to sharper peaks and more reliable quantification. A C18 column provides the necessary hydrophobic interaction for effective separation.

Protocol 1: RP-HPLC Method for Purity Determination

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column offering good resolution for a wide range of polarities.
    Mobile Phase A 0.1% Phosphoric Acid in Water Acid modifier to ensure consistent protonation of the analyte.[5]
    Mobile Phase B Acetonitrile (MeCN) Common organic solvent providing good elution strength.
    Gradient Elution 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B A gradient is necessary to elute any late-running, less polar impurities and ensure a clean column for the next injection.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[6]
    Column Temperature 30 °C Controlled temperature ensures retention time reproducibility.
    Detection Wavelength 220 nm and 254 nm Selected based on the UV absorbance profile of the pyrazole chromophore.

    | Injection Volume | 10 µL | |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • System Suitability Testing (SST):

    • Trustworthiness: Before sample analysis, the system's performance must be verified.[4] Inject the standard solution five times.

      SST Parameter Acceptance Criteria Purpose
      Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
      Theoretical Plates (N) > 2000 Measures column efficiency.

      | RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision.[4] |

Analysis of Residual Solvents by Headspace GC-MS

Expertise & Experience: Volatile organic compounds used as solvents during synthesis are common process-related impurities. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the ideal technique due to its high sensitivity and specificity for identifying and quantifying these volatile residues without interference from the non-volatile analyte.[7] The mass spectrometer provides definitive identification of the solvents based on their fragmentation patterns.[8]

Protocol 2: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometric detector.

  • GC-MS Conditions:

    Parameter Recommended Setting Rationale
    Column DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film Optimized for separation of common polar and non-polar solvents.
    Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas.[7]
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min Separates a wide range of solvents based on boiling points.
    Injector Split mode (e.g., 10:1), 250 °C Prevents column overloading.
    MS Transfer Line 250 °C
    Ion Source Temp. 230 °C

    | Mass Range | m/z 35-350 | Covers the mass range of typical organic solvents. |

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) containing an appropriate internal standard.

    • Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Incubation Time: 15 minutes

Spectroscopic Methods: Unambiguous Identity Confirmation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and functional groups. A combination of FTIR, NMR, and MS provides orthogonal data for unambiguous identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, we expect characteristic vibrations from the N-H bonds of the amine and pyrazole, the O-H and C=O bonds of the carboxylic acid, and the C=N/C=C bonds within the pyrazole ring.[9]

Protocol 3: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Compare the obtained spectrum with that of a reference standard.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 3300 - 2500 (broad)Stretching
N-H (Amine & Pyrazole) 3400 - 3200Stretching
C=O (Carboxylic Acid) 1720 - 1680Stretching
C=N / C=C (Pyrazole Ring) 1650 - 1550Stretching
C-Br 680 - 515Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most definitive analytical technique for structural elucidation. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.[10] Spectra should be recorded in a deuterated solvent like DMSO-d₆, which can exchange with the acidic protons (NH and OH).

Protocol 4: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • ¹H NMR: Acquire spectrum on a ≥400 MHz spectrometer.

    • ¹³C NMR: Acquire spectrum with proton decoupling.

  • Expected Signals: The spectrum should be consistent with the structure of this compound, showing signals for the amino protons, the pyrazole NH proton, and the carboxylic acid OH proton, which will appear as broad singlets due to exchange with any residual water in the solvent.[11][12]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary identity check. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.[13]

Protocol 5: Mass Spectrometric Analysis

  • Technique: Use either direct infusion Electrospray Ionization (ESI) or couple it with an LC system (LC-MS). ESI is suitable for this polar, ionizable molecule.

  • Analysis:

    • Positive Ion Mode: Will likely show the [M+H]⁺ ion.

    • Negative Ion Mode: Will likely show the [M-H]⁻ ion.

  • Data Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (C₄H₄BrN₃O₂: 220.95 g/mol ).

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like TGA and DSC are crucial for understanding the material's stability, hydration state, and melting behavior.[14]

Thermogravimetric Analysis (TGA)

Protocol 6: TGA

  • Purpose: To determine the thermal stability and quantify the content of volatiles (e.g., water or residual solvent).[15]

  • Procedure: Heat ~5-10 mg of the sample from ambient temperature to >300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Interpretation: A mass loss before the onset of decomposition indicates the presence of volatile components. The decomposition temperature provides information on the thermal stability of the material.

Differential Scanning Calorimetry (DSC)

Protocol 7: DSC

  • Purpose: To determine the melting point, enthalpy of fusion, and to screen for potential polymorphism.[14]

  • Procedure: Heat ~2-5 mg of the sample in a sealed aluminum pan from ambient temperature to >200 °C at a rate of 10 °C/min.

  • Interpretation: A sharp endotherm indicates the melting point. The presence of multiple thermal events before melting could suggest polymorphism, which would require further investigation.

Integrated Quality Control Workflow

Trustworthiness: No single method is sufficient for complete quality control. An integrated workflow ensures that orthogonal techniques are used to build a comprehensive quality profile for each batch of this compound. This self-validating system provides a high degree of confidence in the material's suitability for its intended use.[16]

// Define Nodes Start [label="Receipt of Raw Material Batch", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identity [label="Identity Confirmation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity & Impurity Profile", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Residuals [label="Residual Solvents", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Physical [label="Physical Properties", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="Batch Release / Reject", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Method Nodes FTIR [label="FTIR", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_MS [label="NMR & MS", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC-UV", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_MS [label="HS-GC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="TGA / DSC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Connections Start -> Identity; Identity -> Purity [label="Pass"]; Purity -> Residuals [label="Pass"]; Residuals -> Physical [label="Pass"]; Physical -> Release [label="Pass"];

// Connections to Methods Identity -> FTIR; Identity -> NMR_MS; Purity -> HPLC; Residuals -> GC_MS; Physical -> Thermal;

// Connections to Reject {Identity, Purity, Residuals, Physical} -> Release [label="Fail", style=dashed, color="#EA4335"]; } dot Caption: Integrated Quality Control Workflow.

Conclusion

The quality control of this compound requires a multi-pronged analytical approach. The combination of HPLC for purity, GC-MS for residual solvents, a suite of spectroscopic techniques (FTIR, NMR, MS) for identity, and thermal analysis for physical properties provides a robust and reliable strategy. Adherence to these detailed protocols and an understanding of the scientific rationale behind them will ensure that this critical intermediate meets the high standards required for pharmaceutical and agrochemical applications, ultimately contributing to the quality and safety of the final products.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Limbach, H.-H., et al. (1997). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ChemicalBook. (n.d.). 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.
  • ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • S. L. P., et al. (n.d.). Analytical method validation: A brief review.
  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC Technologies. (2018, May 16). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole.
  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
  • PMC - NIH. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. By understanding the underlying mechanisms of these issues, you can effectively optimize your reaction conditions, improve yield and purity, and accelerate your research.

The synthesis of this key intermediate often proceeds via the cyclization of a suitable precursor with hydrazine to form the pyrazole core, followed by electrophilic bromination and, if necessary, hydrolysis of an ester group. This guide will address specific problems that can arise at each of these critical stages.

Troubleshooting Guides & FAQs

FAQ 1: Incomplete Bromination

Question: My final product analysis (HPLC/NMR) shows a significant peak corresponding to the non-brominated starting material, 3-amino-1H-pyrazole-5-carboxylic acid. What causes this, and how can I drive the reaction to completion?

Answer:

This is a common issue stemming from insufficient electrophilicity of the brominating agent or deactivation of the pyrazole ring. The pyrazole ring is electron-rich and generally reactive towards electrophiles, but several factors can hinder a complete reaction.

Root Cause Analysis:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) might be inadequate to overcome any side reactions or degradation of the reagent.

  • Reaction Conditions: Low temperatures can slow the reaction rate, while incorrect solvent choice can affect the solubility and reactivity of both the substrate and the brominating agent.[1]

  • Deactivation: The carboxylic acid group is an electron-withdrawing group that deactivates the pyrazole ring, making the C4-position less nucleophilic and thus less reactive towards electrophiles.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your brominating agent is fresh and has been stored correctly. NBS, for example, should be protected from light and moisture.

  • Increase Reagent Stoichiometry: Incrementally increase the equivalents of the brominating agent (e.g., from 1.1 eq to 1.3 eq). Monitor the reaction progress by TLC or LC-MS to avoid potential over-bromination.

  • Optimize Solvent and Temperature: Acetic acid or DMF are often effective solvents for this type of bromination. If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C.

  • pH Control: The pH of the reaction can influence the reactivity of the substrate. For pyrazoles, maintaining a neutral to slightly acidic medium is often optimal for bromination.[2]

Workflow for Troubleshooting Incomplete Bromination

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM 3-Amino-1H-pyrazole- 5-carboxylic Acid Ester Bromination Ethyl 3-amino-4-bromo- 1H-pyrazole-5-carboxylate SM->Bromination + NBS / Acetic Acid Hydrolysis 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic Acid (Product) Bromination->Hydrolysis + NaOH(aq), then H⁺ Decarboxylation 3-Amino-4-bromo-1H-pyrazole (Decarboxylation Impurity) Hydrolysis->Decarboxylation Excessive Heat (>120°C)

Caption: Synthetic pathway and potential decarboxylation side reaction.

References

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same (CN111138289B).Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK. Available at: [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid (CN104844567A).Google Patents.
  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN116805187A).Google Patents.
  • Process for purification of carboxylic acids (US2255421A).Google Patents.
  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Available at: [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Process for the purification of carboxylic acids (WO2014095080A2).Google Patents.
  • Purification of organic acids using anion exchange chromatography (US6284904B1).Google Patents.
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Autech Industry Co.,Limited. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6). This molecule is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges in its synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity.

The primary route to this compound involves the regioselective bromination of 3-amino-1H-pyrazole-5-carboxylic acid. While seemingly straightforward, this electrophilic aromatic substitution is sensitive to several parameters that can dictate the success of the reaction.

Synthetic & Troubleshooting Overview

The core of the synthesis is the electrophilic substitution at the C4 position of the pyrazole ring, which is activated by the amino group at C3 and the carboxyl group at C5.

General Synthetic Workflow

Synthetic_Workflow Start 3-Amino-1H-pyrazole-5-carboxylic Acid (Starting Material) Reaction Bromination Reaction Start->Reaction Solvent, Brominating Agent Product This compound (Crude Product) Reaction->Product Reaction Time, Temperature Workup Aqueous Workup (pH Adjustment) Product->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final Pure Product Purification->Final

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis.

Issue 1: Low or No Conversion of Starting Material

  • Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-amino-1H-pyrazole-5-carboxylic acid. What are the primary causes?

    A: This is a common issue often related to the activity of the brominating agent or suboptimal reaction conditions.

    • Reactivity of the Brominating Agent: The choice of brominating agent is critical.

      • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, often preferred for electron-rich heterocycles to avoid over-bromination.[3] However, its reactivity can be diminished if the reagent has degraded. Action: Use freshly opened or purified NBS. The activity of NBS can be enhanced with a catalytic acid additive.[3]

      • Liquid Bromine (Br₂): While highly reactive, Br₂ can be non-selective. If using Br₂, ensure it is added slowly at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction and prevent side reactions. The pyrazole ring is generally stable to oxidizing agents, but harsh conditions should be avoided.[4]

    • Solvent Choice: The solvent plays a key role in solubilizing the starting material and mediating the reaction.

      • Polar Aprotic Solvents: Solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often effective.

      • Acids as Solvents: Acetic acid or sulfuric acid can serve as both solvent and catalyst, protonating the pyrazole ring and influencing its reactivity.

    • Temperature: Electrophilic bromination of pyrazoles can often be performed at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but this should be monitored carefully to prevent degradation or side product formation.

Issue 2: Formation of Multiple Products & Low Purity

  • Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low after purification. What are the likely side products?

    A: The formation of multiple products typically points to a lack of regioselectivity or over-bromination.

    • Over-bromination: The pyrazole ring, activated by the amino group, can potentially undergo further bromination to yield a dibrominated product, such as 3-amino-4,4-dibromo- or other isomers, although the 4-position is generally the most reactive site for electrophilic substitution in pyrazoles.[5][6]

      • Cause: Using a stoichiometric excess of a highly reactive brominating agent like Br₂ or running the reaction for too long.

      • Solution: Use a controlled stoichiometry (1.0-1.1 equivalents) of the brominating agent. NBS is often a better choice to improve selectivity.[7] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

    • Incorrect Regioselectivity: While the 4-position is electronically favored, other isomers are possible under certain conditions. The reaction mechanism proceeds through a Wheland intermediate, and the stability of this intermediate dictates the position of substitution.[6]

    • Degradation: Harsh conditions (high temperature, strong acids/bases) can lead to the degradation of the starting material or product, especially given the presence of the carboxylic acid and amino groups.

Potential Reaction Pathways and Side Products

Side_Products SM 3-Amino-1H-pyrazole- 5-carboxylic Acid Desired 3-Amino-4-bromo-1H-pyrazole- 5-carboxylic Acid (Desired Product) SM->Desired + 1 eq. [Br+] (Controlled) OtherIsomer Other Regioisomers SM->OtherIsomer Suboptimal Conditions OverBrom Dibrominated Product Desired->OverBrom + 1 eq. [Br+] (Excess Reagent)

Caption: Main reaction pathway versus potential side reactions.

Issue 3: Difficulty with Product Isolation and Purification

  • Q: I have confirmed product formation, but I am struggling to isolate it from the reaction mixture. My yield is poor after the workup.

    A: Isolation issues are almost always linked to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) and its solubility profile.

    • pH Control is Paramount: The product's solubility in water is highly pH-dependent.

      • At high pH , the carboxylic acid is deprotonated (-COO⁻), forming a salt that is soluble in water.

      • At low pH , the amino group can be protonated (-NH₃⁺), also increasing water solubility.

      • Solution: The product will be least soluble at its isoelectric point. After quenching the reaction, carefully adjust the pH of the aqueous solution to ~3-4 using an acid like HCl.[8] This protonates the carboxylate without significantly protonating the amino group, causing the neutral molecule to precipitate. Check the pH with a meter for accuracy.

    • Recrystallization Solvent: If the precipitated solid is impure, recrystallization is necessary.

      • Recommended Solvents: A polar solvent system is usually required. Try solvent mixtures like Ethanol/Water, Methanol/Water, or Acetonitrile/Water. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal brominating agent and solvent combination for this synthesis?

    • A1: For the highest selectivity and yield, N-Bromosuccinimide (NBS) in acetonitrile (ACN) or acetic acid is often the best starting point. This combination balances reactivity with control, minimizing over-bromination. Using 1.05 equivalents of NBS at room temperature is a robust protocol.

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is an excellent method. Use a moderately polar mobile phase, such as 30-50% Ethyl Acetate in Hexanes with 1% Acetic Acid . The acetic acid helps to produce sharper spots for the carboxylic acid-containing compounds. The product, being more nonpolar due to the bromine atom, should have a higher Rf value than the starting material.

  • Q3: What are the expected ¹H NMR chemical shifts for the product?

    • A3: In a solvent like DMSO-d₆, you would expect to see the absence of the C4-H proton present in the starting material. Key expected signals would be broad peaks for the N-H (pyrazole and amino) and COOH protons. The exact shifts can vary, but the disappearance of the C4-H signal is the key diagnostic indicator of a successful reaction.

Optimized Experimental Protocol

This protocol is a recommended starting point. Modifications may be necessary based on laboratory-specific conditions and observations.

Materials:

  • 3-amino-1H-pyrazole-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirred solution of the pyrazole at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 40% EtOAc/Hexanes + 1% AcOH). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Precipitation: Add deionized water to the residue. The pH will likely be acidic. Slowly add 1 M HCl to adjust the pH to approximately 3-4, which should induce the precipitation of a solid.

  • Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue CheckTLC Analyze TLC/LC-MS of Crude Start->CheckTLC MainlySM Mainly Starting Material Remains CheckTLC->MainlySM Low Conversion MultipleSpots Multiple Products Observed CheckTLC->MultipleSpots Impure PoorIsolation Good Conversion, Poor Isolated Yield CheckTLC->PoorIsolation Workup Issue Sol_Reagent Action: 1. Use fresh NBS. 2. Add catalytic acid. 3. Gently warm rxn. MainlySM->Sol_Reagent Sol_Stoich Action: 1. Reduce brominating agent to 1.05 eq. 2. Use milder agent (NBS). 3. Monitor rxn closely. MultipleSpots->Sol_Stoich Sol_pH Action: 1. Carefully adjust workup pH to ~3-4. 2. Use pH meter. 3. Ensure complete precipitation. PoorIsolation->Sol_pH

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Organic & Biomolecular Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole‐5‐carboxylic acid. Available from: [Link]

  • Ingenta Connect. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, Volume 18, Number 1, 2021, pp. 93-109(17). Available from: [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5. Available from: [Link]

  • ChemBK. 3-Amino-4-bromopyrazole-5-carboxylic acid. Available from: [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. Available from: [Link]

  • ACS Green Chemistry Institute. List of Reagents for Bromination. Available from: [Link]

  • ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands. Available from: [Link]

  • DTIC. The Bromination of Pyrazabole. Available from: [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Reddit. Regioselectivity of pyrazole bromination. r/chemhelp. Available from: [Link]

  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Available from: [Link]

  • National Institutes of Health (NIH). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Available from: [Link]

  • Organic Process Research & Development. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available from: [Link]

  • ChemSrc. 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. CAS#:1092683-01-6. Available from: [Link]

  • SlideShare. Unit 4 Pyrazole. Available from: [Link]

  • International Journal of ChemTech Research. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available from: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

  • Journal of Organic Chemistry. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

  • Autech Industry Co., Ltd. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Technical Support Center: Challenges in the Bromination of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of pyrazole ring bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired outcomes in their synthetic endeavors. Here, we move beyond simple protocols to dissect the underlying chemical principles governing these reactions, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

FAQs and Troubleshooting Guides

Section 1: Controlling Regioselectivity - The "Where" Problem

The pyrazole ring presents multiple sites for electrophilic attack, and directing the incoming bromine atom to the desired position is a primary challenge.

Question 1: My bromination of an unsubstituted pyrazole is exclusively yielding the 4-bromo product. How can I achieve substitution at the C3 or C5 positions?

Answer: Direct electrophilic bromination of an unsubstituted or N-substituted pyrazole ring overwhelmingly favors the C4 position.[1][2][3][4] This is due to the electronic nature of the pyrazole ring; the C4 position has the highest electron density, making it the most nucleophilic and susceptible to electrophilic attack.[5] The intermediates formed upon attack at C3 or C5 are significantly less stable.[3][6][7]

To achieve bromination at the C3 or C5 positions, a different strategic approach is required, as direct bromination is often not feasible. Here are some effective strategies:

  • Blocking the C4 Position: If your pyrazole synthesis allows, start with a pyrazole that already has a substituent at the C4 position. With the most reactive site blocked, electrophilic bromination may be forced to occur at C3 or C5, although this can require more forcing conditions.[8]

  • Directed Lithiation followed by Bromination: A powerful strategy for achieving substitution at C5 is through directed ortho-metalation (DoM). By using an appropriate directing group on the N1 nitrogen, you can selectively deprotonate the C5 position with a strong base like n-butyllithium (n-BuLi). Quenching the resulting lithiated species with a bromine source (e.g., Br₂, 1,2-dibromoethane) will install the bromine at the C5 position.

  • Synthesis from Brominated Precursors: Often, the most reliable method is to build the pyrazole ring with the bromine atom already in the desired position. This can be achieved through cycloaddition reactions using brominated building blocks. For example, the 1,3-dipolar cycloaddition of a diazo compound with a bromo-alkyne can yield 4-bromopyrazoles with high regioselectivity.[9][10]

Question 2: I am attempting to brominate a 1,3-disubstituted pyrazole and am getting a mixture of C4 and C5 isomers. How can I improve the selectivity?

Answer: The regioselectivity of bromination on a substituted pyrazole is a delicate balance between the electronic directing effects of the existing substituents and steric hindrance.

  • Electronic Effects:

    • Activating Groups (Electron-Donating Groups - EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the ring, making it more reactive towards electrophiles.[11][12][13] An EDG at C3 will generally direct bromination to the C4 and C5 positions.

    • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups such as nitro, cyano, and sulfonyl groups decrease the ring's electron density, making bromination more difficult.[11][14] An EWG at C3 will strongly direct bromination to the C4 position.

  • Steric Hindrance: A bulky substituent at the N1 or C5 position can sterically hinder the approach of the brominating agent to the adjacent position.

Troubleshooting Workflow for Regioselectivity:

G start Mixture of C4/C5 Bromo Isomers substituent_analysis Analyze Substituents at N1 and C3 start->substituent_analysis edg EDG at C3 substituent_analysis->edg EDG ewg EWG at C3 substituent_analysis->ewg EWG sterics_n1 Bulky N1 Substituent? edg->sterics_n1 solution_ewg C4 is electronically favored. To get C5, consider alternative strategies (e.g., Directed Metalation) ewg->solution_ewg sterics_c3 Bulky C3 Substituent? sterics_n1->sterics_c3 No solution_sterics_n1 Steric hindrance favors C4. If C5 is desired, may need alternative route. sterics_n1->solution_sterics_n1 Yes solution_edg Lower Temperature Use less reactive brominating agent (e.g., NBS vs. Br2) Change solvent to influence selectivity sterics_c3->solution_edg No solution_sterics_c3 Steric hindrance favors C4. If C5 is desired, may need alternative route. sterics_c3->solution_sterics_c3 Yes

Caption: Decision workflow for troubleshooting regioselectivity.

Section 2: Managing Reactivity and Side Reactions

The pyrazole ring's reactivity can lead to undesired side reactions, such as over-bromination or reaction with sensitive functional groups.

Question 3: My reaction is producing significant amounts of di- and tri-brominated pyrazoles, even when I use only one equivalent of the brominating agent. How can I achieve mono-bromination?

Answer: This is a common issue, especially with electron-rich (activated) pyrazole systems. The initial mono-brominated product can be more reactive than the starting material, leading to rapid subsequent brominations.

Key Strategies to Control Over-bromination:

StrategyRationaleRecommended Action
Choice of Brominating Agent Different reagents have different reactivities. Molecular bromine (Br₂) is highly reactive.Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[4][15][16] It provides a slow, low-concentration source of electrophilic bromine.
Temperature Control Lowering the reaction temperature decreases the overall reaction rate, allowing for better control.Perform the reaction at 0 °C or even lower temperatures (e.g., -78 °C).[17]
Slow Addition Adding the brominating agent slowly maintains a low instantaneous concentration, favoring mono-substitution.Add the brominating agent dropwise or in small portions over an extended period.[15][17]
Solvent Choice The solvent can influence the reactivity of the brominating agent.Non-polar solvents like CCl₄ or dichloromethane (DCM) are common.[4] Protic solvents can sometimes increase reactivity.

Experimental Protocol: Selective Mono-bromination of an Activated Pyrazole using NBS

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole substrate (1.0 equiv.) in anhydrous DMF or DCM.[15]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) in small portions over 20-30 minutes, ensuring the temperature remains at 0 °C.[15]

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[15] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side products.

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.[17]

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[15][18] Purify the crude product by flash column chromatography.

Question 4: The bromination reaction is not working on my pyrazole, which has a strong electron-withdrawing group (EWG). How can I promote the reaction?

Answer: Electron-withdrawing groups deactivate the pyrazole ring, making it less nucleophilic and resistant to electrophilic substitution. To overcome this, you need to increase the electrophilicity of the brominating agent or use more forcing conditions.

  • Use a More Potent Brominating System:

    • Br₂ with a Lewis Acid: Using molecular bromine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ can polarize the Br-Br bond, creating a more potent electrophile.

    • Br₂ in Acetic Acid or Sulfuric Acid: The acidic medium can protonate the pyrazole, but it also enhances the electrophilicity of the bromine.[19]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously and with careful monitoring to avoid decomposition.

  • Solvent-Free Conditions: In some cases, solvent-free reactions can lead to higher yields and faster reaction times.[20][21]

Section 3: Reagent and Condition Selection

Choosing the right brominating agent and conditions is critical for success.

Question 5: What are the pros and cons of using molecular bromine (Br₂) versus N-Bromosuccinimide (NBS)?

Answer:

ReagentProsCons
**Molecular Bromine (Br₂) **- Highly reactive, effective for deactivated rings.- Inexpensive.- Difficult to handle (corrosive, volatile liquid).- High reactivity often leads to over-bromination.[17]- Generates HBr as a byproduct, which can cause side reactions.[22]
N-Bromosuccinimide (NBS) - Crystalline solid, easy to handle.[15]- Milder and more selective, ideal for mono-bromination of activated rings.[4][16]- Byproduct (succinimide) is often easily removed.- May be insufficiently reactive for strongly deactivated rings.- Can be a source of radicals under certain conditions (light, radical initiator), leading to different reaction pathways.[16]

Mechanism Overview: Electrophilic Aromatic Substitution

The bromination of pyrazole follows a classic electrophilic aromatic substitution (SEAr) mechanism.

Caption: General mechanism for electrophilic bromination of pyrazole.

Note: The DOT script above is a conceptual representation. For actual image rendering, valid image paths would be required.

  • Attack on the Electrophile: The π-electrons of the pyrazole ring, primarily from the C4 position, attack the electrophilic bromine atom (Br⁺ source).

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final 4-bromopyrazole product.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd.

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. Synthesis, 45(03), 413-420.

  • Pyrazole. SlideShare.

  • Ocampo, R., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal.

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora.

  • Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry.

  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Perspectives & Insights.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13.

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications, 32(18), 2829-2833.

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423.

  • The Bromination of Pyrazabole. DTIC.

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 46(15), 2549-2554.

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.

  • Regioselectivity of pyrazole bromination. Reddit.

  • Regioselectivity of pyrazole bromination. ECHEMI.

  • Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. Analyst, 98(1169), 599-603.

  • Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.

  • Regioselectivity in pyrazole EAS. Reddit.

  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ResearchGate.

  • Bromination - Common Conditions. Common Organic Chemistry.

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Activation and Deactivation. Chemistry LibreTexts.

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate.

  • Identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem.

  • Activating And Deactivating Groups. University of Calgary.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.

  • Activating and Deactivating Groups in Organic Chemistry. Prezi.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.

  • Overcoming over-bromination in pyrrole synthesis. Benchchem.

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 27(2), 498.

  • Challenges in halogenation approaches and this work. ResearchGate.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4777.

  • Reactivity study of bipyrazoles towards the bromination step. ResearchGate.

  • A mild halogenation of pyrazoles using sodium halide salts and Oxone. ResearchGate.

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(19), 12434-12442.

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Chinese Journal of Chemistry, 32(10), 997-1002.

Sources

Technical Support Center: Purification of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is paramount for successful downstream applications.[1][2] This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Compound Profile: Understanding the Challenge

This compound (MW: 206.00 g/mol ) is a highly functionalized heterocyclic compound.[3][4] Its purification is complicated by its unique chemical nature:

  • Amphoteric Properties: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to react as either an acid or a base, a critical property to exploit during purification.[5][6]

  • High Polarity: The presence of multiple heteroatoms and polar functional groups makes the compound highly polar. This influences its solubility and chromatographic behavior, often leading to challenges with standard silica gel chromatography.[7]

  • Low Solubility: It generally exhibits low solubility in water and many common organic solvents at room temperature, though it can be dissolved in alcohols or aqueous bases.[5]

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a standard silica gel TLC plate. What's happening and how do I fix it?

A: This is a classic issue encountered with nitrogen-containing heterocycles on standard silica gel. The root cause is the acidic nature of the silica surface (silanol groups, Si-OH), which strongly interacts with the basic amino group of your pyrazole. This strong, sometimes irreversible, binding leads to poor mobility and significant tailing or streaking.

Quick Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.5-2%) or ammonium hydroxide, into your mobile phase.[7] This additive neutralizes the acidic sites on the silica, preventing the strong interaction and leading to much-improved peak shape.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or even basic alumina.[7] Alternatively, reversed-phase chromatography is an excellent option for highly polar compounds.[7]

Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for two reasons: the solution is too supersaturated (cooled too quickly) or the presence of impurities is depressing the melting point and interfering with crystal formation.[7]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional hot solvent to fully re-dissolve the oil.[7]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. Do not place it directly in an ice bath.

  • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[7] Adding a "seed crystal" from a previous pure batch is also highly effective.[7]

  • Pre-Purification: If oiling persists, it indicates significant impurities. Perform a preliminary purification, such as an acid-base extraction, before attempting recrystallization.[7]

Q3: My compound won't elute from the silica column, even with a highly polar mobile phase like 10% Methanol in Dichloromethane.

A: This indicates an extremely strong, likely irreversible, adsorption to the silica gel. This is a severe case of the issue described in Q1.

Causality: The combination of the basic amine and the acidic carboxylic acid can lead to zwitterionic character, causing it to bind tenaciously to the polar, acidic silica.

Solutions:

  • Drastic Polarity Increase: A gradient elution up to 20% methanol with 1-2% acetic acid (to protonate the amine and reduce interaction with silica) or ammonium hydroxide (to deprotonate the silica) may work. However, this can be detrimental to resolution.

  • Switch to Reversed-Phase: This is often the best solution.[7] In reversed-phase chromatography (e.g., with a C18 column), your highly polar compound will elute early with a highly polar mobile phase (like water/acetonitrile). Adding a modifier like formic or trifluoroacetic acid (0.1%) can improve peak shape by ensuring the carboxylic acid and amino groups are consistently protonated.[7]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Purification via Acid-Base Extraction

This method is the most powerful initial purification step, leveraging the compound's amphoteric nature to separate it from non-acidic and non-basic impurities. The strategy involves converting the carboxylic acid to its water-soluble salt form using a weak base, washing away neutral organic impurities, and then regenerating the pure acid by re-acidification.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL). Some gentle warming may be necessary. If insoluble impurities are present, they can be filtered off at this stage.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake thoroughly.[8] Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the aromatic amine (pKa is much lower). This selectively converts your desired compound into its sodium salt, which is soluble in the aqueous layer.[9][10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, add another portion of the NaHCO₃ solution (25 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.[8] The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper).[11][12] A precipitate of the pure this compound should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.[11]

  • Drying: Dry the purified solid under vacuum.

G Diagram 1: Acid-Base Extraction Workflow start Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel: Add sat. NaHCO3 (aq) start->sep_funnel organic_layer Organic Layer: Neutral Impurities sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Product as Sodium Salt sep_funnel->aqueous_layer acidify Cool & Acidify (add 1M HCl) aqueous_layer->acidify filter Vacuum Filtration acidify->filter product Pure Product (Solid) filter->product

Caption: Workflow for selective isolation via acid-base chemistry.

Guide 2: Purification via Column Chromatography

When acid-base extraction is insufficient to remove closely related impurities, chromatography is necessary. The choice of stationary and mobile phases is critical.

G Diagram 2: Chromatography Method Selection start Start: Crude Sample tlc Run TLC (e.g., 10% MeOH/DCM) start->tlc streaking Observe Streaking? tlc->streaking no_streaking Good Separation? (Rf ~0.3) streaking->no_streaking No add_modifier Normal Phase (Silica): Add 1% Triethylamine to Mobile Phase streaking->add_modifier Yes run_column Run Normal Phase Silica Column no_streaking->run_column Yes rev_phase Switch to Reversed-Phase (C18): Mobile Phase: H2O/ACN + 0.1% Formic Acid no_streaking->rev_phase No (Compound too polar, Rf ≈ 0) add_modifier->run_column run_rp_column Run Reversed-Phase C18 Column rev_phase->run_rp_column

Caption: Decision tree for choosing the right chromatography strategy.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 5-10% Methanol in Dichloromethane.[13] Add 1% triethylamine to the solvent system to mitigate streaking.[7] Aim for an Rf value of ~0.3 for the desired compound.[14]

  • Column Packing: Prepare a silica gel column using the "slurry method" with your chosen mobile phase (e.g., 94:5:1 Hexane:Ethyl Acetate:Triethylamine, adjust based on TLC). Ensure the packing is homogeneous and free of air bubbles.[14]

  • Sample Loading: Dissolve your crude material in a minimum amount of the mobile phase or a strong solvent like DCM/MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column, collecting fractions. Monitor the elution process by collecting fractions and analyzing them via TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Comparative Data: Purification Method Selection

Purification MethodProsConsBest For
Acid-Base Extraction - Fast, inexpensive, and high capacity.[15] - Excellent for removing neutral or oppositely charged impurities.[9][10]- May not separate compounds with similar pKa values. - Risk of hydrolysis for sensitive compounds (not an issue here).Initial, large-scale cleanup of crude reaction mixtures.
Recrystallization - Can yield very high purity material. - Scalable and cost-effective.- Requires finding a suitable solvent system. - Can have lower yields; risk of "oiling out".[7]Final purification step to obtain highly crystalline, pure material.
Normal-Phase Column - Well-established technique. - Good for separating compounds of moderate polarity.- Prone to streaking/irreversible adsorption for this compound.[16] - Requires basic modifiers, complicating solvent removal.Purifying less-polar analogues or when reversed-phase is unavailable.
Reversed-Phase Column - Excellent for highly polar compounds.[7] - Less prone to irreversible adsorption for this molecule.- More expensive stationary phase. - May require lyophilization to remove aqueous mobile phase.Isolating the target compound from polar impurities or when normal-phase fails.

References

  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. Available at: [Link]

  • Barnard College, Columbia University. (n.d.). Acid-Base Extraction.1. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]

  • ACS Publications. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]

  • MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Available at: [Link]

  • MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you master the critical parameter of reaction temperature in your experiments.

The Crucial Role of Temperature in Pyrazole Synthesis

Temperature is a paramount factor in pyrazole synthesis, influencing reaction rate, yield, purity, and even regioselectivity.[1] The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While seemingly straightforward, this reaction's success is highly dependent on a carefully controlled thermal environment.

This guide will delve into the nuances of temperature optimization, providing you with the knowledge to troubleshoot common issues and enhance the outcomes of your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Knorr pyrazole synthesis?

A1: The optimal temperature for a Knorr pyrazole synthesis can vary significantly depending on the specific substrates, solvent, and catalyst used. Reactions can be conducted at a wide range of temperatures, from room temperature to reflux.[4][5] For instance, some protocols suggest heating the reaction mixture to approximately 100°C or reflux for 1-6 hours.[6][7] In some cases, microwave-assisted synthesis may employ higher temperatures, such as 140°C, for shorter durations.[5]

Q2: How does temperature affect the rate of pyrazole formation?

A2: Generally, increasing the reaction temperature accelerates the rate of pyrazole formation.[1] This is due to the fundamental principles of chemical kinetics, where higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions. However, an excessively high temperature can lead to undesirable side reactions and decomposition of reactants or products.[5]

Q3: Can temperature influence the regioselectivity of the reaction?

A3: Yes, temperature can be a critical factor in controlling the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers.[5] In some cases, running the reaction at a lower temperature for a longer duration may favor the formation of a single desired isomer.[1]

Q4: What are the common side reactions that can be exacerbated by improper temperature control?

A4: Poor temperature control can lead to several side reactions, including:

  • Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to decomposition and the formation of colored byproducts.[5]

  • Formation of Multiple Products: Besides regioisomers, other side products can form through various competing reaction pathways.[6]

  • Oxidation: Intermediates or the final pyrazole product may be susceptible to oxidation, especially at high temperatures in the presence of air.[5]

Q5: I'm observing a low yield in my pyrazole synthesis. Could the reaction temperature be the culprit?

A5: Sub-optimal reaction temperature is a very common reason for low yields.[6] If the temperature is too low, the reaction may be incomplete. Conversely, if the temperature is too high, it can lead to the degradation of starting materials or the desired product.[4] It's crucial to find the "sweet spot" where the reaction proceeds efficiently without significant side product formation. In one study, the yield improved when the temperature was raised to 60°C, but decreased at temperatures above 60°C.[4][8]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis that are often linked to reaction temperature.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction temperature is too low, resulting in a sluggish or incomplete reaction.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Consider extending the reaction time at a moderate temperature.[9]
Formation of Multiple Products (Poor Regioselectivity) The reaction temperature is too high, leading to a loss of selectivity.Try running the reaction at a lower temperature for a longer period.[1] Experiment with different solvents, as some, like fluorinated alcohols, can improve regioselectivity.[10]
Darkening of the Reaction Mixture Decomposition of hydrazine or other starting materials at elevated temperatures.Use high-purity, freshly distilled hydrazine.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Consider lowering the reaction temperature.
Inconsistent Yields Fluctuations in the heating apparatus or inconsistent reaction setup.Ensure consistent and accurate temperature control using a reliable heating mantle, oil bath, or hot plate with a temperature probe. Standardize the experimental protocol.[6]
Experimental Protocols for Temperature Optimization

To systematically determine the optimal reaction temperature for your specific pyrazole synthesis, a parallel reaction setup is highly recommended.

Protocol 1: Parallel Screening of Reaction Temperatures

Objective: To identify the optimal reaction temperature for the synthesis of a target pyrazole.

Materials:

  • 1,3-dicarbonyl compound

  • Hydrazine derivative

  • Chosen solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid)

  • Parallel synthesis reaction block or multiple reaction flasks with individual temperature control

  • TLC plates and developing chamber

  • Standard work-up and purification reagents

Procedure:

  • Set up a series of identical reactions in the parallel synthesizer or in separate flasks.

  • Charge each reactor with the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.

  • Add the acid catalyst (catalytic amount) to each reactor.

  • Add the hydrazine derivative (1.0-1.1 eq) to each reactor.

  • Set each reactor to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C/reflux).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Once a reaction appears complete (consumption of starting material), or after a set time, cool the reaction to room temperature.

  • Perform a standard work-up procedure for each reaction (e.g., precipitation in water, extraction).

  • Isolate and purify the product from each reaction (e.g., filtration, column chromatography).

  • Determine the yield and purity (e.g., by NMR, LC-MS) for each reaction temperature.

Data Analysis: Create a table to compare the results and identify the optimal temperature that provides the best balance of yield and purity.

Reaction Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (%)Observations
40123598Slow reaction, clean product
6067595Good yield and purity
8038588Faster reaction, more impurities
100 (Reflux)1.58075Rapid reaction, significant side products
Visualizing the Process
Reaction Mechanism and Temperature Influence

The Knorr pyrazole synthesis proceeds through a series of steps, each of which can be influenced by temperature.

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine (Temp Dependent) Hydrazine Hydrazine Cyclization Cyclization Hydrazone Intermediate->Cyclization Intramolecular Attack (Temp Dependent) Dehydration Dehydration Cyclization->Dehydration (Often Rate-Limiting) (Temp Dependent) Pyrazole Product Pyrazole Product Dehydration->Pyrazole Product

Caption: Key stages of the Knorr pyrazole synthesis, all of which are influenced by reaction temperature.

Troubleshooting Workflow for Temperature Optimization

A logical workflow can guide your efforts to optimize the reaction temperature.

G Start Low Yield or Impure Product CheckTemp Is Temperature Optimized? Start->CheckTemp RunScreen Perform Parallel Temperature Screen CheckTemp->RunScreen No OptimizeOther Optimize Other Parameters (Solvent, Catalyst) CheckTemp->OptimizeOther Yes Analyze Optimal Temp Identified? RunScreen->Analyze Analyze->OptimizeOther No Success Successful Synthesis Analyze->Success Yes OptimizeOther->Start

Caption: A systematic workflow for troubleshooting and optimizing reaction temperature in pyrazole synthesis.

References
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis. Benchchem.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • "common side reactions in Knorr pyrazole synthesis and their avoidance". Benchchem.
  • optimization of reaction conditions for pyrazoline synthesis. Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its trifunctional nature presents unique and significant challenges for catalyst selection and reaction optimization. The presence of an acidic N-H proton, a coordinating amino group, and a potentially chelating carboxylic acid group, all on an electron-rich pyrazole core, necessitates a carefully considered approach.

This guide is structured to function as a direct line to a field application scientist, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and accelerate your research.

Understanding the Substrate: A Multi-Faceted Challenge

Before selecting a catalyst, it is critical to understand the inherent reactivity of the substrate. Each functional group can participate in desired or undesired pathways, directly influencing catalyst activity and reaction outcome.

Substrate_Challenges sub This compound N1 N1 sub->N1  Acidic N-H Proton C3_NH2 C3_NH2 sub->C3_NH2  Coordinating Amino Group C4_Br C4_Br sub->C4_Br  Reactive Site C5_COOH C5_COOH sub->C5_COOH  Acidic Carboxylic Acid N1_desc N1_desc N1->N1_desc Inhibits catalyst via pyrazolate formation Causes debromination side reactions C3_desc C3_desc C3_NH2->C3_desc Poisons Pd catalyst by coordination C4_desc C4_desc C4_Br->C4_desc Target for oxidative addition C5_desc C5_desc C5_COOH->C5_desc Requires extra base Can chelate metal center Impacts solubility

Caption: Key reactive sites on the pyrazole substrate.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides foundational knowledge for designing your experiments.

Q1: My cross-coupling reaction with this substrate is failing or giving very low yields. What are the most likely causes?

A1: Failure with this substrate typically stems from catalyst inhibition or deactivation, not a lack of inherent reactivity at the C-Br bond. The primary culprits are:

  • Catalyst Poisoning: The pyrazole ring nitrogen and the 3-amino group can act as ligands, coordinating strongly to the palladium center and shutting down the catalytic cycle.[1][2] This is arguably the most significant challenge.

  • N-H Acidity: In the presence of the strong bases required for coupling, the pyrazole N-H is deprotonated. The resulting pyrazolate anion can bind tightly to palladium, forming inactive complexes.[3][4]

  • Reagent Purity and Inertness: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Impure reagents, improperly dried solvents, or a poor inert atmosphere can rapidly kill the active Pd(0) catalyst.[1]

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ are often insufficient. They do not provide the necessary steric bulk to prevent substrate coordination or the electron density to promote the difficult oxidative addition and reductive elimination steps.[5]

Q2: Is it necessary to protect the N-H, amino, or carboxylic acid groups before attempting the coupling?

A2: This is a critical strategic decision.

  • Pyrazole N-H: Protection is highly recommended , especially for Suzuki-Miyaura reactions.[3] Protecting groups like Boc, SEM, or a simple trityl group prevent the formation of inhibitory pyrazolates and reduce side reactions like debromination.[3] For some Buchwald-Hartwig aminations, specific, highly active catalyst systems have been reported to work with unprotected N-H pyrazoles, but this is the exception rather than the rule.[3][6]

  • Amino Group (-NH₂): Protection is generally not required if the correct catalyst system is used. Modern bulky phosphine ligands are designed to create a sterically shielded environment around the palladium that favors reaction at the C-Br bond over coordination with the amino group.

  • Carboxylic Acid (-COOH): This group does not need to be protected, but you must account for its acidity. You will need to use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the base required for the catalytic cycle itself.[7] A common alternative strategy is to convert the acid to an ester (e.g., methyl or ethyl ester). This can dramatically improve solubility in typical organic solvents and prevents any potential inhibitory chelation from the carboxylate.[7]

Q3: How do I select the right Palladium catalyst and ligand? This seems to be the most critical parameter.

A3: You are correct. Your choice of catalyst system is paramount. The modern consensus for coupling complex, multi-functional heterocycles revolves around two key components: an air-stable palladium pre-catalyst and a bulky, electron-rich phosphine ligand .

  • Palladium Source: Move away from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable in forming the active Pd(0) species.[8] Instead, use well-defined, air-stable pre-catalysts like XPhos Pd G2/G3/G4 , AdBrettPhos Palladacycle , or similar palladacycles. These generate the active LPd(0) catalyst cleanly and reproducibly upon exposure to base.[9]

  • Ligand Choice: The ligand's job is to stabilize the palladium, promote the key reaction steps, and sterically block the catalyst's coordination to the substrate's nitrogen atoms. For this substrate, you should screen a panel of Buchwald-type biaryl monophosphine ligands .[4][5][10]

    • For Suzuki & Sonogashira: Start with XPhos or SPhos . Their steric bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[4][11]

    • For Buchwald-Hartwig: AdBrettPhos and tBuBrettPhos are specifically designed for coupling five-membered heterocycles and are excellent starting points.[6]

Q4: What are the most common side reactions and how can I minimize them?

A4: The three most common side reactions are:

  • Hydrodehalogenation (Debromination): The bromine is replaced by a hydrogen. This is often promoted by moisture or if the catalytic cycle stalls. Using rigorously dry and degassed solvents and a highly active catalyst system that turns over quickly can minimize this.[2][9]

  • Homocoupling of Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself. This is almost always caused by the presence of oxygen.[2] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and the reaction is maintained under a strict inert atmosphere.[12]

  • Protodeboronation (Suzuki): The boronic acid reacts with water or other protic sources to replace the B(OH)₂ group with a hydrogen, effectively destroying your nucleophile. This can be mitigated by using anhydrous conditions, more stable boronic esters (e.g., pinacol esters), or using a stronger base like K₃PO₄ which is less hydrolytically active than carbonates in some systems.[13]

Troubleshooting Guides: A Systematic Approach

When a reaction yields a poor result, a systematic, step-by-step approach is more effective than random screening. The following decision trees provide a logical workflow for troubleshooting.

Guide 1: Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Purity (Anhydrous, Degassed) start->check_reagents check_atmosphere 2. Ensure Rigorous Inert Atmosphere (Ar/N₂) check_reagents->check_atmosphere analyze 3. Analyze Crude Mixture (LCMS/NMR) Identify Side Products check_atmosphere->analyze debromination Debromination Observed? analyze->debromination homocoupling Boronic Acid Homocoupling? debromination->homocoupling No action_debromination Action: - Use N-protected pyrazole - Screen different bases (K₃PO₄) - Lower temperature debromination->action_debromination Yes no_reaction Mainly Starting Material? homocoupling->no_reaction No action_homocoupling Action: - Improve degassing protocol (Freeze-Pump-Thaw) - Ensure positive inert pressure homocoupling->action_homocoupling Yes action_no_reaction Action: - Screen more active catalysts (G3/G4 Pre-catalysts) - Screen bulky ligands (XPhos, SPhos) - Increase temperature (80-110 °C) no_reaction->action_no_reaction Yes success Improved Yield action_debromination->success action_homocoupling->success action_no_reaction->success

Caption: A logical workflow for troubleshooting Suzuki coupling.

Guide 2: Low Yield in Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield Observed check_catalyst 1. Is the Catalyst System Optimal? (Pre-catalyst + Bulky Ligand) start->check_catalyst check_base 2. Is Base Selection & Stoichiometry Correct? (Strong, non-nucleophilic, >2 equiv.) check_catalyst->check_base check_conditions 3. Are Reaction Conditions Correct? (Anhydrous, Degassed, 80-110 °C) check_base->check_conditions analyze 4. Analyze Crude Mixture for Side Products check_conditions->analyze debromination Debromination Observed? analyze->debromination no_reaction Mainly Starting Material? debromination->no_reaction No action_debromination Action: - Try a different bulky ligand - Lower reaction temperature debromination->action_debromination Yes action_no_reaction Action: - Screen ligands (AdBrettPhos, tBuBrettPhos) - Screen bases (NaOtBu, LHMDS) - Screen solvents (Toluene, Dioxane) no_reaction->action_no_reaction Yes success Improved Yield action_debromination->success action_no_reaction->success

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Catalyst & Condition Selection Tables

Use these tables as a validated starting point for your reaction optimization. The substrate is assumed to be N-protected for Suzuki and Sonogashira reactions.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Parameter Recommended Starting Conditions Rationale & Comments
Pd Pre-catalyst XPhos Pd G2 or G3 (1-3 mol%) Air-stable, reliable generation of active Pd(0).[3]
Ligand XPhos or SPhos (1.1-1.2 eq to Pd) Bulky, electron-rich ligands essential for difficult substrates.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) Strong, non-nucleophilic bases effective in these couplings.[3][14]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O Good for dissolving both organic and inorganic reagents. Must be degassed.[3][14]
Temperature 80-110 °C Required to overcome activation barriers for C-Br oxidative addition.[3]

| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 equiv) | Esters are often more stable than the corresponding acids.[13] |

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Parameter Recommended Starting Conditions Rationale & Comments
Pd Pre-catalyst AdBrettPhos Palladacycle (1-3 mol%) Specifically developed for amination of 5-membered heterocycles.[6]
Ligand AdBrettPhos or tBuBrettPhos (1.1-1.2 eq to Pd) Sterically demanding ligands that prevent catalyst poisoning.[6]
Base NaOtBu or LHMDS (1.5-2.5 equiv) Strong, non-nucleophilic bases are required for this transformation.[3][15]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed) Aprotic solvents are crucial to avoid side reactions.[3][9]
Temperature 90-110 °C Thermal energy is needed to drive the catalytic cycle.[9][16]

| Coupling Partner | Primary or Secondary Amine (1.1-1.5 equiv) | Reaction scope is broad with the right catalyst system.[15] |

Table 3: Sonogashira Coupling (C-C Alkyne Formation)

Parameter Recommended Starting Conditions Rationale & Comments
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) A standard, reliable catalyst for Sonogashira reactions.[12][17]
Co-catalyst CuI (3-10 mol%) Activates the alkyne for transmetalation. Omit for "copper-free" versions.[12][17]
Ligand XPhos (if using Pd(OAc)₂ or Pd₂(dba)₃) Can accelerate the reaction, especially for challenging substrates.[11]
Base Et₃N or DIPA (2.0-5.0 equiv) Acts as both the base and often as the solvent. Must be anhydrous and degassed.[12]
Solvent THF or DMF (Anhydrous, Degassed) Often used in conjunction with the amine base.[12]
Temperature Room Temp to 80 °C Can often proceed at lower temperatures, but heating may be required.[12]

| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv) | Ensure purity to avoid side reactions. |

Detailed Experimental Protocols

The following are generalized, self-validating protocols. Adherence to the principles of inert atmosphere technique is critical for success.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Purge the resulting solution by bubbling the inert gas through it for 10-15 minutes. Finally, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) in one portion.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., AdBrettPhos Palladacycle, 1-3 mol%) and the base (e.g., NaOtBu, 1.5-2.5 equiv).

  • Reagent Addition: Add the (un)protected 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv). Seal the tube, then evacuate and backfill with inert gas three times.[3]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).[3]

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[3]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.

References

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem.
  • Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol. Benchchem.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. Curly Arrow.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications.
  • Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • Carboxylic acid and Cross Coupling reactions. Reddit.
  • Technical Support Center: Troubleshooting Pyrazole Boronic Acid Cross-Coupling. Benchchem.

Sources

avoiding decarboxylation of pyrazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation in Your Research

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-5-carboxylic acids. As a Senior Application Scientist, I understand the synthetic challenges that can arise, particularly the frustrating and often yield-diminishing issue of premature decarboxylation. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your pyrazole-5-carboxylic acid scaffolds throughout your synthetic campaigns.

Troubleshooting Guide: Addressing Decarboxylation Events

This section is formatted to address common issues encountered during experimental work. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to mitigate the problem.

Question 1: My pyrazole-5-carboxylic acid is decarboxylating upon heating. How can I prevent this?

Root Cause Analysis:

Thermal decarboxylation is a common issue with many carboxylic acids, and pyrazole-5-carboxylic acids are no exception. The pyrazole ring's electron-withdrawing nature can stabilize the negative charge that develops on the ring during the transition state of decarboxylation, making this process more facile upon heating. Decomposition temperatures for pyrazole carboxylic acids typically fall in the range of 250-300°C, but this can be significantly lower depending on the substituents on the pyrazole ring and the reaction conditions.[1]

Troubleshooting Protocol:

  • Reaction Temperature Optimization:

    • Action: Carefully review your reaction protocol and determine if the temperature can be lowered without significantly impacting the desired transformation.

    • Causality: Many reactions can proceed at lower temperatures over a longer reaction time. Even a modest decrease in temperature can dramatically reduce the rate of decarboxylation.

  • Solvent Selection:

    • Action: Consider using a lower-boiling point solvent if your reaction allows.

    • Causality: This will naturally limit the maximum temperature of the reaction when run at reflux.

  • Data-Driven Temperature Control:

    • Action: If available, consult thermal analysis data (e.g., TGA/DSC) for your specific pyrazole-5-carboxylic acid or a close analog to understand its thermal stability profile.

    • Causality: This data will provide a clear upper temperature limit to avoid during your experiments.

Question 2: I'm observing significant decarboxylation during my workup or purification steps, especially under acidic or basic conditions. What's happening and how do I stop it?

Root Cause Analysis:

The pH of the reaction and workup environment plays a critical role in the stability of pyrazole-5-carboxylic acids. Both strongly acidic and strongly basic conditions can catalyze decarboxylation, albeit through different mechanisms.

  • Acid-Catalyzed Decarboxylation: In acidic media, protonation of the pyrazole ring can increase its electron-withdrawing character, thereby facilitating the loss of CO2. The mechanism can involve the formation of an α-protonated cation of the carboxylic acid, which significantly lowers the activation energy for decarboxylation.[2]

  • Base-Mediated Decarboxylation: Under basic conditions, the carboxylate anion is formed. While generally more stable than the free acid, in certain molecular contexts, the distribution of electron density in the pyrazole ring can still promote decarboxylation, especially with heating.

Troubleshooting Protocol:

  • pH Control During Workup:

    • Action: Maintain a pH as close to neutral as possible during extractions and washes. If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., in an ice bath).

    • Causality: Minimizing exposure time and temperature under harsh pH conditions will reduce the extent of decarboxylation.

  • Buffered Systems:

    • Action: For reactions that are sensitive to pH changes, consider using a buffered solution to maintain a stable pH throughout the reaction.

    • Causality: Buffers resist drastic pH shifts, protecting your compound from pH-induced degradation.

  • Chromatography Considerations:

    • Action: If using silica gel chromatography, which is inherently acidic, consider deactivating the silica with a base like triethylamine or using a different stationary phase like alumina (basic or neutral).

    • Causality: The acidic surface of silica gel can act as a catalyst for decarboxylation, especially for sensitive compounds.

Question 3: My desired reaction requires harsh conditions (e.g., strong base, high temperature) that inevitably lead to decarboxylation. Is there a way to protect the carboxylic acid group?

Root Cause Analysis:

When the required reaction conditions are fundamentally incompatible with the stability of the carboxylic acid, a protection-deprotection strategy is the most robust solution. The carboxylic acid is temporarily converted into a less reactive functional group that is stable to the harsh conditions and can be cleanly removed later to regenerate the carboxylic acid.[3][4]

Workflow for Protecting Group Strategy:

G start Pyrazole-5-carboxylic Acid protect Protect Carboxylic Acid (e.g., form an ester) start->protect Protection reaction Perform Desired Reaction (e.g., strong base, high temp) protect->reaction Proceed with synthesis deprotect Deprotect Carboxylic Acid (e.g., ester hydrolysis) reaction->deprotect Deprotection product Desired Product deprotect->product Final Product

Sources

Technical Support Center: Troubleshooting Peak Broadening in NMR of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in the NMR analysis of brominated pyrazoles: significant peak broadening. By understanding the underlying causes and implementing targeted experimental solutions, you can achieve high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the proton and carbon signals in my brominated pyrazole spectrum unusually broad?

A: Peak broadening in the NMR spectra of brominated pyrazoles can arise from several factors. The most common culprits include the quadrupolar effects of the bromine nucleus, chemical exchange phenomena involving the pyrazole ring protons, the presence of paramagnetic impurities, and issues with sample preparation or instrument settings. Each of these potential causes requires a different diagnostic and corrective approach.

Q2: Could the bromine atom itself be the cause of the broadening?

A: Yes, this is a primary consideration. Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin > 1/2).[1][2] These nuclei possess a non-spherical charge distribution, which interacts with local electric field gradients. This interaction provides an efficient relaxation pathway, shortening the relaxation times (T1 and T2) of both the bromine nucleus and adjacent nuclei. This rapid relaxation leads to broader NMR signals for nearby protons and carbons.[3]

Q3: What is chemical exchange and how does it affect my pyrazole spectrum?

A: Pyrazoles unsubstituted on the nitrogen can undergo a process called prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[4][5] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the N-H proton and the protons on the pyrazole ring.[6][7] This is a classic example of exchange broadening.

Q4: Can impurities that are not visible in the NMR spectrum still cause peak broadening?

A: Absolutely. Paramagnetic impurities, such as dissolved molecular oxygen or trace metal ions (e.g., Fe³⁺, Cu²⁺), are a common cause of severe peak broadening.[8][9][10] These impurities have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and, consequently, broad NMR signals.[11] Even at concentrations too low to be directly observed, their effect on your compound's spectrum can be dramatic.[8]

Q5: My sample is pure according to other analytical methods (LCMS, etc.). Could the problem be my NMR sample preparation?

A: Yes, improper sample preparation is a frequent source of poor NMR data. Undissolved microscopic solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[12] Similarly, overly concentrated samples can increase solution viscosity, which slows molecular tumbling and results in broader peaks.

Visual Troubleshooting Guide: A Step-by-Step Workflow

To systematically diagnose the source of peak broadening in your brominated pyrazole NMR spectrum, follow the logical workflow illustrated in the diagram below. This guide will help you move from the most common and easily solvable issues to more complex chemical phenomena.

G cluster_0 Initial Checks cluster_1 Investigating Chemical Phenomena A Broad Peaks Observed B Check Shimming & Tuning A->B C Re-prepare Sample: - Filter thoroughly - Check concentration - Use high-quality solvent B->C D Peaks Still Broad? C->D E Paramagnetic Impurities? D->E Yes K Resolved! D->K No F Degas Sample (N2 or Ar bubbling) Add Chelating Agent (e.g., EDTA) E->F Possible G Chemical Exchange? E->G Unlikely F->G H Variable Temperature (VT) NMR - Cool to slow exchange - Heat to speed up exchange G->H Possible I Quadrupolar Broadening? G->I Unlikely H->I J Consider 13C or 15N NMR (less affected by Br) Consult literature for similar compounds I->J Likely I->K Unlikely J->K

Caption: A workflow for diagnosing the cause of NMR peak broadening.

In-Depth Troubleshooting Guides

Protocol 1: Optimizing Sample Preparation and Instrument Parameters

This should always be your first line of defense against broad peaks, as it addresses the most common and easily correctable issues.

Causality: Poor magnetic field homogeneity is a primary cause of artificially broadened lines. This can be due to suboptimal instrument calibration (shimming) or the presence of particulate matter in the sample, which creates localized magnetic field distortions.[13]

Step-by-Step Methodology:

  • Solvent and Concentration Check:

    • Ensure your deuterated solvent is of high purity (>99.8% D).[14]

    • For ¹H NMR, aim for a concentration of 5-25 mg of your brominated pyrazole in 0.6-0.7 mL of solvent. For ¹³C NMR, a more concentrated, saturated solution is often necessary. Avoid overly viscous samples.

  • Filtration:

    • Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or a Kimwipe at the bottom.[15][16]

    • Dissolve your compound in the deuterated solvent in a separate vial.

    • Filter the solution directly into a clean, high-quality NMR tube. This step is critical to remove any suspended solid particles.[12]

  • Instrument Calibration:

    • After inserting your sample, allow it to equilibrate to the probe temperature for a few minutes.

    • Carefully perform an automatic or manual shimming routine to optimize the magnetic field homogeneity.

    • Ensure the probe is properly tuned to the correct frequency for the nucleus you are observing.

ParameterRecommendationRationale
Sample Concentration 5-25 mg / 0.6-0.7 mLBalances signal-to-noise with minimizing viscosity.
Filtration Mandatory for all samplesRemoves particulates that disrupt field homogeneity.
Shimming Perform for every sampleCorrects for imperfections in the magnetic field.
Protocol 2: Diagnosing and Mitigating Paramagnetic Broadening

If meticulous sample preparation does not resolve the issue, the presence of paramagnetic impurities is a strong possibility.

Causality: Paramagnetic species possess unpaired electrons, which are powerful magnetic dipoles. These interact with nearby nuclei, dramatically shortening their T1 and T2 relaxation times and causing severe line broadening.[9][11][17] Dissolved O₂ and trace transition metals are common culprits.[18]

Step-by-Step Methodology:

  • Degassing the Sample:

    • Bubble a gentle stream of an inert gas (high-purity nitrogen or argon) through your NMR sample for 5-10 minutes.

    • Immediately cap the NMR tube to prevent re-dissolution of atmospheric oxygen.

    • Acquire the spectrum and compare the peak widths to the original spectrum. A significant sharpening indicates that dissolved oxygen was a contributing factor.

  • Using a Chelating Agent:

    • If degassing is insufficient, trace metal contamination may be the issue.

    • Add a very small amount (a few crystals) of a chelating agent like EDTA to your sample.

    • Shake vigorously and acquire the spectrum. If metal ions were the cause, the EDTA will bind them, rendering them diamagnetic and leading to sharper signals.

Protocol 3: Investigating Chemical Exchange with Variable Temperature (VT) NMR

For N-unsubstituted pyrazoles, tautomeric exchange is a likely cause of broadening.[4] VT-NMR is the definitive tool for studying such dynamic processes.[7]

Causality: The appearance of an NMR spectrum for a system in dynamic exchange depends on the rate of exchange relative to the NMR timescale.

  • Slow Exchange (Low Temperature): Two distinct sets of sharp signals, one for each tautomer, will be observed.

  • Intermediate Exchange (Coalescence Temperature): The signals broaden significantly and merge into a single, very broad peak.

  • Fast Exchange (High Temperature): A single, time-averaged, and often sharp set of signals is observed.

Step-by-Step Methodology:

  • Low-Temperature Experiment:

    • Begin by acquiring a spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20 K (e.g., 298 K → 273 K → 253 K).

    • Allow the sample to equilibrate at each temperature before shimming and acquiring a spectrum.

    • Look for the decoalescence of broad peaks into two distinct, sharper sets of signals. This is strong evidence for slow chemical exchange.

  • High-Temperature Experiment:

    • If cooling the sample is not feasible or does not resolve the issue, try increasing the temperature.

    • Increase the temperature in increments of 10-20 K (e.g., 298 K → 313 K → 333 K).

    • Observe if the broad peaks sharpen into a single, averaged signal. This indicates that you have moved into the fast exchange regime.

Interpreting VT-NMR Results

Temperature ChangeObservationInterpretation
Decrease Broad peaks resolve into multiple sharp peaksSlowing of chemical exchange.
Increase Broad peaks sharpen into a single averaged peakAcceleration of chemical exchange.
No Change Peaks remain broad across the temperature rangeExchange is not the primary cause; consider quadrupolar effects.
Addressing Quadrupolar Broadening

If all other troubleshooting steps fail, the peak broadening is likely an intrinsic property of the molecule due to the quadrupolar bromine nucleus.

Causality: The electric quadrupole moment of the ⁷⁹Br/⁸¹Br nuclei couples with the local electric field gradient, providing a highly efficient mechanism for nuclear spin relaxation.[1][3] This effect shortens the T2 relaxation time of nearby nuclei (¹H, ¹³C), leading to an unavoidable increase in peak width, dictated by the uncertainty principle (ΔEΔt ≥ ħ/2).

Mitigation Strategies:

  • Observe Less Sensitive Nuclei: While ¹H NMR is most commonly affected, ¹³C NMR can sometimes yield sharper signals as the carbon atoms are further from the bromine.

  • Computational Chemistry: Use DFT calculations (e.g., GIAO method) to predict chemical shifts.[19] This can help confirm assignments even if the experimental resolution is poor.

  • Advanced Techniques: For solids, Nuclear Quadrupole Resonance (NQR) spectroscopy can directly probe the bromine environment and is highly sensitive to changes in electronic structure, such as those occurring upon halogen bonding.[20]

By systematically applying these diagnostic workflows and experimental protocols, you can effectively identify the root cause of peak broadening in your brominated pyrazole samples and take the appropriate steps to obtain high-quality, interpretable NMR data.

References
  • Troubleshooting 1H NMR Spectroscopy . University of Rochester, Department of Chemistry. [Link]

  • How Do Paramagnetic Substances Affect NMR? . Chemistry For Everyone. [Link]

  • Bromine NMR . University of Ottawa. [Link]

  • Paramagnetic NMR . K.S. Suslick, University of Illinois at Urbana-Champaign. [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

  • 1H NMR Broad peaks . Chemistry Stack Exchange. [Link]

  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra . ResearchGate. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times . ResearchGate. [Link]

  • NMR Sample Preparation . Queen Mary University of London. [Link]

  • Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts . PubMed. [Link]

  • NMR Sample Preparation . Bruker. [Link]

  • Chemical Exchange . Ad Bax, National Institutes of Health. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles . PubMed Central (PMC). [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Bromine NMR on a benchtop . Oxford Instruments. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles . Canadian Journal of Chemistry. [Link]

  • 79/81Br nuclear quadrupole resonance spectroscopic characterization of halogen bonds in supramolecular assemblies . PubMed Central (PMC). [Link]

  • FT-NMR Sample Preparation Guide . MIT OpenCourseWare. [Link]

  • Sample Preparation . University College London (UCL). [Link]

  • Consequences of nuclei with quadrupole moments in NMR . University of the West Indies. [Link]

Sources

Technical Support Center: Scale-Up of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process development and scale-up of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale.

Part 1: Synthesis Overview & Core Chemistry

Before addressing scale-up issues, it is crucial to understand the fundamental reaction pathway. This compound is a substituted pyrazole, a class of heterocyclic compounds vital in pharmaceuticals and agrochemicals.[1][2] A common synthetic approach involves the bromination of a pre-formed pyrazole ring.

Q1: What is a likely and logical synthetic route for this compound?

A plausible and efficient route begins with the synthesis of a 3-amino-1H-pyrazole-5-carboxylate ester, followed by a regioselective bromination at the C4 position, and concluding with the hydrolysis of the ester to the carboxylic acid. The amino group at C3 is a strong activating group that directs electrophilic substitution, like bromination, to the adjacent C4 position.

Experimental Workflow: Synthesis Pathway

A generalized workflow for this synthesis is outlined below. This process is foundational for understanding the subsequent scale-up challenges.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Ester Hydrolysis A 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-cyano-3-oxobutanoate) C Ethyl 3-amino-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Hydrazine Hydrate B->C E Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate C->E Electrophilic Aromatic Substitution D Brominating Agent (e.g., NBS) D->E G This compound (Final Product) E->G Saponification & Acidification F Base (e.g., NaOH) then Acid (e.g., HCl) F->G

Caption: A three-step synthetic workflow for the target molecule.

Part 2: Scale-Up Troubleshooting Guide

Transitioning from lab to plant introduces challenges where physical parameters like heat transfer and mixing become as critical as the chemical kinetics.[3]

Q2: My reaction yield is consistently low upon scale-up. What are the common causes and how can I improve it?

Low yields during scale-up often stem from issues that are negligible at the bench.[4] A systematic approach is the most effective way to troubleshoot this problem.[4]

Potential Cause Explanation & Troubleshooting Strategy
Inefficient Mixing In large reactors, inadequate agitation can create non-homogeneous reaction mixtures, leading to localized concentration gradients and "hot spots." This results in poor reaction rates and increased side-product formation.[3][4] Solution: Ensure the reactor's agitation system (impeller type, speed) is suitable for the reaction's scale and viscosity. For heterogeneous reactions (e.g., involving slurries), proper solid suspension is critical.
Poor Temperature Control Bromination is highly exothermic.[5][6] The decreased surface-area-to-volume ratio in large reactors makes heat dissipation less efficient.[3] Poor heat removal can cause the temperature to rise, promoting side reactions (e.g., polybromination) or product degradation. Solution: Implement a controlled, slow addition of the brominating agent.[5] Ensure the reactor's cooling system is adequate for the heat load. Running the reaction at a more dilute concentration can also help manage the exotherm.
Reagent Purity & Stability The quality of starting materials and solvents can significantly impact yield.[4] For example, the purity and assay of N-Bromosuccinimide (NBS) should be verified before use, as it can degrade over time.[6] Solution: Use reagents and solvents of appropriate purity. Ensure solvents are dry if the reaction is moisture-sensitive.[4]
Product Loss During Workup The target molecule is amphoteric (containing both an acidic carboxylic acid and a basic amino group), which can complicate extractive workups. Significant product might be lost in aqueous layers if the pH is not carefully controlled. Solution: Optimize the pH for extraction and precipitation. A common method for purifying similar compounds is to form a salt, crystallize it, and then neutralize it to recover the final product.[7]

Q3: I'm observing significant impurity formation, particularly an over-brominated species. How can I improve selectivity?

This is a classic scale-up challenge related to reaction control. The formation of regioisomers or other byproducts is a common issue in pyrazole synthesis.[5]

  • Causality: The pyrazole ring, activated by the amino group, is susceptible to further bromination if it is exposed to a high local concentration of the brominating agent or elevated temperatures.

  • Preventative Protocol:

    • Controlled Addition: The most critical parameter is the controlled, slow addition of the brominating agent (e.g., an NBS solution) below the surface of the reaction mixture (sub-surface addition) to prevent accumulation.[5][8]

    • Temperature Management: Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the addition.[9]

    • Real-Time Monitoring: Monitor the reaction progress using in-process controls like TLC, LC-MS, or HPLC to stop the reaction immediately upon completion and avoid over-reaction.[9]

Q4: The bromination step shows a dangerous exotherm. How can this be managed safely at scale?

Thermal runaway is a major safety concern, especially with bromination reactions.[5][6] Managing the exotherm is critical for a safe scale-up.[5]

  • Core Principle: The rate of heat generation must not exceed the rate of heat removal by the reactor's cooling system.

  • Safety-Driven Protocol:

    • Thermal Hazard Analysis: Before scale-up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile, including the onset temperature of decomposition and the total heat of reaction.[8]

    • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reactant (the brominating agent) is added gradually. This allows the reaction heat to be dissipated as it is generated.[8]

    • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of reaction.[5]

    • Emergency Quench Plan: Have a validated quenching procedure in place. This involves a pre-determined reagent that can be added to rapidly stop the reaction in case of a cooling failure or other process deviation.

G Troubleshooting Scale-Up Issue Low Yield Poor Purity Thermal Runaway Causes Primary Causes Inefficient Mixing / Heat Transfer Poor Reaction Control (Temp / Addition) Exothermic Nature of Bromination Troubleshooting:f0->Causes:c0 Troubleshooting:f1->Causes:c1 Troubleshooting:f2->Causes:c2 Solutions Mitigation Strategies Optimize Agitation & Cooling Controlled Reagent Addition & In-Process Monitoring Thermal Hazard Analysis & Semi-Batch Operation Causes:c0->Solutions:s0 Causes:c1->Solutions:s1 Causes:c2->Solutions:s2

Caption: Logical flow from scale-up issues to their causes and solutions.

Part 3: Safety Considerations with Brominating Agents

The choice of brominating agent is a critical decision with significant safety and handling implications at scale.

Q5: What are the pros and cons of using N-Bromosuccinimide (NBS) versus elemental Bromine (Br₂) for a large-scale process?

Both reagents have distinct advantages and disadvantages that must be weighed carefully.

Parameter N-Bromosuccinimide (NBS) Elemental Bromine (Br₂)
Physical Form Crystalline solid.[6]Dense, fuming, corrosive liquid.[6]
Handling Easier and generally safer to handle and weigh than liquid bromine. However, charging large quantities of solids can be difficult.[6]Extremely hazardous to handle due to its high corrosivity, toxicity, and volatility. Requires specialized equipment like closed-system transfer lines.[6][10]
Reactivity Generally a milder and more selective brominating agent.[6]A very strong and often less selective electrophile. Can lead to more side reactions if not strictly controlled.[11]
Safety Hazards Can be incompatible with certain solvents (e.g., DMF, 2-MeTHF), posing a risk of thermal runaway.[6][8] Dust can be an inhalation hazard.High risk of severe chemical burns and respiratory damage. Spills are difficult to contain.[10]
Byproducts Forms succinimide, which is water-soluble and generally easier to remove during workup.Forms hydrobromic acid (HBr), a corrosive and hazardous byproduct that must be neutralized.[12]

Recommendation for Scale-Up: For many pharmaceutical processes, NBS is often preferred due to its relative ease of handling and higher selectivity, provided a thorough safety assessment of its compatibility with the chosen solvent is conducted.[6][8]

Part 4: Frequently Asked Questions (FAQs)

Q6: Which solvent is recommended for the bromination step at scale? The choice of solvent is critical. While DMF is often used in the lab to dissolve NBS, it is strongly discouraged at scale due to its reactivity with oxidants and its toxicity.[6] Safer alternatives like acetonitrile, ethyl acetate, or acetic acid should be evaluated. A key study highlighted the hazardous potential of a side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF), emphasizing the need for careful solvent screening and thermal safety analysis.[8]

Q7: How can I effectively purify the final product, this compound, at a large scale? Purification is often achieved through crystallization.[5] Given the molecule's properties, a pH-swing crystallization is a robust method:

  • Dissolve the crude product in an aqueous base (e.g., NaOH, K₂CO₃) to form the soluble carboxylate salt.

  • Perform a filtration to remove any insoluble impurities.

  • Slowly add acid (e.g., HCl, H₂SO₄) to the clear filtrate to adjust the pH to the isoelectric point of the molecule, causing the purified product to precipitate.

  • The precipitated solid can then be collected by filtration, washed with water to remove salts, and dried.

Q8: What analytical methods are essential for monitoring this process?

  • Reaction Monitoring: HPLC is the preferred method for quantitative analysis of reaction conversion, product formation, and impurity profiling. TLC can be used for quick qualitative checks.[9]

  • Purity of Final Product: HPLC for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and Mass Spectrometry for molecular weight verification are essential.

  • Residual Solvent Analysis: Gas Chromatography (GC) is used to ensure solvent levels in the final product are below regulatory limits.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.
  • BenchChem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
  • van der Meer, J., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • Google Patents. (n.d.). Conversion of 2-pyrazolines to pyrazoles using bromine.
  • DTIC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Scientific Upd
  • MDPI. (2023).
  • ACS Publications. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Guan, M., et al. (2021).
  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
  • ResearchGate. (2021).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • (n.d.).
  • Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole.
  • IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9.
  • IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds.
  • (n.d.).
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • (n.d.). Heterocyclic Compounds.
  • (n.d.). 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2007).
  • NIH. (2022).
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

Sources

Technical Support Center: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2] A common synthetic approach involves the cyclization of a suitable precursor to form the pyrazole ring, followed by bromination and functional group manipulations.

Synthetic Pathway Visualization

Below is a generalized workflow for the synthesis, highlighting key stages where issues might arise.

Synthesis_Workflow General Synthetic Workflow A Precursor Synthesis (e.g., β-keto ester formation) B Cyclization with Hydrazine (Pyrazole Ring Formation) A->B C Bromination (e.g., using NBS or Br2) B->C D Functional Group Manipulation (e.g., Nitrile Hydrolysis) C->D E Final Product (this compound) D->E F Purification (Crystallization/Chromatography) E->F

Caption: A high-level overview of the synthetic route.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: What are the most critical parameters to control during the cyclization step to form the pyrazole ring?

A1: The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a fundamental method for pyrazole synthesis.[2] Key parameters to control include:

  • Temperature: The reaction temperature can influence the regioselectivity of the cyclization, potentially leading to a mixture of isomers.[2]

  • pH: The acidity or basicity of the reaction medium can affect the reactivity of the hydrazine and the dicarbonyl compound. Some reactions proceed more efficiently in acidic or basic conditions.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, influencing reaction rates and yields.

Q2: I am observing a low yield after the bromination step. What could be the cause?

A2: Low yields in the bromination of pyrazoles can stem from several factors:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) and molecular bromine (Br₂) are common brominating agents. The reactivity of the pyrazole ring will dictate the appropriate choice. NBS is generally a milder and more selective reagent.[3]

  • Reaction Conditions: Over-bromination (di- or tri-bromination) can occur if the reaction is not carefully controlled, especially with highly activated pyrazole rings.[4] Temperature and reaction time are critical.

  • Substrate Reactivity: The electron density of the pyrazole ring, influenced by existing substituents, affects its susceptibility to electrophilic attack. Pyrazoles are generally reactive towards electrophilic substitution at the C4 position.[5]

Q3: My final product shows an extra peak in the LC-MS analysis. What could this be?

A3: An unexpected peak in your LC-MS suggests the presence of an impurity. Common possibilities include:

  • Isomeric Byproducts: Regioisomers can form during the cyclization step if the dicarbonyl precursor is unsymmetrical.[2]

  • Over-brominated Species: As mentioned, di- or tri-brominated pyrazoles can form as byproducts.

  • Decarboxylated Product: The carboxylic acid group on the pyrazole ring can be labile under certain conditions (e.g., high temperatures, strong acid or base), leading to decarboxylation.[6][7][8]

  • Starting Material or Intermediates: Incomplete reactions can result in the carryover of starting materials or intermediates into the final product.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem: Low Overall Yield
Potential Cause Diagnostic Check Proposed Solution
Incomplete Cyclization Analyze a sample from the cyclization reaction by TLC or LC-MS to check for remaining starting materials.Increase reaction time or temperature. Consider screening different catalysts or solvents.
Poor Bromination Efficiency Use ¹H NMR or LC-MS to analyze the crude product after bromination. Look for the starting material and the desired brominated product.Optimize the stoichiometry of the brominating agent. If using NBS, consider adding a radical initiator like AIBN or using photochemical conditions. If using Br₂, ensure anhydrous conditions.
Product Loss During Work-up/Purification Compare the mass of the crude product to the final purified product. Analyze the mother liquor from crystallization or fractions from chromatography.Optimize the purification method. For crystallization, screen different solvent systems. For chromatography, adjust the mobile phase polarity.
Degradation of Intermediates or Product Analyze samples at each stage of the synthesis to identify where the loss is occurring. Pay attention to the stability of intermediates.Protect sensitive functional groups if necessary. For example, the amino group can be protected before bromination to prevent side reactions.
Problem: Presence of Significant Impurities
Byproduct Identification Workflow

Byproduct_Identification Byproduct Identification Workflow A Crude Product Analysis (LC-MS, ¹H NMR) B Identify Mass of Impurity (from MS) A->B C Hypothesize Structure (Isomer, Over-bromination, Decarboxylation, etc.) B->C D Isolate Impurity (Preparative HPLC/Chromatography) C->D E Structural Elucidation (¹³C NMR, 2D NMR, HRMS) D->E F Confirm Structure E->F

Caption: A systematic approach to identifying unknown byproducts.

Common Byproducts and Their Characteristics
Byproduct Expected Mass (relative to product) Key NMR Signals (¹H) Formation Mechanism Mitigation Strategy
Dibrominated pyrazole +78/80 Da (Br isotope pattern)Absence of one aromatic proton signal compared to the desired product.Excess brominating agent or harsh reaction conditions.[4]Use stoichiometric amounts of the brominating agent, lower the reaction temperature, and monitor the reaction closely by TLC or LC-MS.
Decarboxylated pyrazole -44 Da (loss of CO₂)Absence of the carboxylic acid proton signal.High temperatures, or strongly acidic or basic conditions during work-up or purification.[6][7][8]Perform the reaction and work-up at lower temperatures. Use milder acidic or basic conditions if required.
Isomeric pyrazole Same mass as the productDifferent chemical shifts for the pyrazole ring protons and substituents.Lack of regiocontrol during the initial cyclization reaction.[2]Modify the cyclization conditions (catalyst, solvent, temperature) to favor the desired regioisomer. Consider using a starting material that directs the cyclization to the desired isomer.
Unreacted Starting Material/Intermediate Mass corresponds to the specific starting material or intermediate.Signals corresponding to the known spectrum of the starting material/intermediate.Incomplete reaction.Increase reaction time, temperature, or reagent stoichiometry. Ensure efficient mixing.

IV. Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS
  • Dissolve the 3-amino-1H-pyrazole-5-carboxylic acid precursor (1.0 eq) in a suitable solvent (e.g., DMF, CH₃CN) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.[3]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

Modern analytical techniques like HPLC and LC-MS are crucial for impurity profiling.[9][10][11][12]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (ESI in positive and negative ion modes).

V. References

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • The Bromination of Pyrazabole. Defense Technical Information Center. [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. DeepDyve. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • INORGANIC CHEMISTRY. RSC Publishing. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPS. [Link]

  • Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Technical Support Center: Reaction Monitoring by TLC for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring pyrazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to help you navigate common challenges and ensure the success of your synthetic work. Our focus is not just on the "how," but the "why," providing you with the rationale behind each step to empower your experimental decisions.

Troubleshooting Guide: Common TLC Issues in Pyrazole Synthesis

This section addresses specific problems you might encounter while monitoring your pyrazole synthesis reaction by TLC.

Question 1: My TLC plate shows a streak from the baseline for my reaction mixture, but the starting materials (hydrazine and 1,3-dicarbonyl) show clean spots. What's happening and how do I fix it?

Answer:

Streaking in the lane of your reaction mixture is a common issue, often indicative of one of the following:

  • Sample Overloading: You may be spotting too much of your reaction mixture onto the TLC plate. Highly concentrated samples can saturate the stationary phase, leading to poor separation and streaking.[1]

  • High Polarity of Intermediates or Product: Pyrazoles and their intermediates can be quite polar due to the nitrogen atoms, which can lead to strong interactions with the polar silica gel stationary phase. This can cause the compounds to move poorly and streak up the plate.

  • Presence of Highly Polar Byproducts or Salts: If your reaction uses an acid or base catalyst, the resulting salts can be highly polar and cause streaking.

Troubleshooting Steps:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate. A good starting point is to dissolve less than 1 mg of your sample in a suitable solvent like ethyl acetate.[2]

  • Modify Your Mobile Phase (Eluent):

    • Increase Polarity: If your spots are too close to the baseline within the streak, your eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1][3]

    • Add a Modifier: For basic compounds like pyrazoles that can interact strongly with the acidic silica gel, adding a small amount of a basic modifier to your eluent can significantly improve spot shape. Try adding 0.1-2.0% triethylamine or a 1-10% solution of ammonia in methanol to your mobile phase.[1] For acidic byproducts, a few drops of acetic acid can be added.[2]

  • Perform a Mini-Workup: Before running the TLC, take a small aliquot of your reaction mixture and perform a quick aqueous workup in a vial. This will remove any salts or highly polar, water-soluble byproducts. Then, spot the organic layer on your TLC plate.[4]

Question 2: I see a new spot on my TLC, which I assume is my pyrazole product. However, its Rf value is very similar to one of my starting materials, making it difficult to monitor the reaction's completion. What should I do?

Answer:

Poor separation between your product and a starting material is a frequent challenge. Here’s how to address it:

  • Optimize the Solvent System: The key is to find a mobile phase that provides better resolution.

    • Systematic Solvent Screening: Experiment with different solvent systems of varying polarities. A good starting point for pyrazoles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[5] You can also try other solvents like dichloromethane or diethyl ether in your mixture.

    • Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount can fine-tune the separation. For example, in a hexane/ethyl acetate system, adding a small percentage of methanol can significantly alter the relative Rf values.

  • Use a Co-spot: The co-spot is a critical tool in this situation. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane (the co-spot lane), spot the starting material first, and then spot the reaction mixture directly on top of it.

    • Interpretation: If the product and starting material are different compounds, you will see two separate spots in the reaction mixture lane, and the co-spot will appear as an elongated or "snowman-like" spot. If the reaction is complete, the starting material spot will be absent in the reaction mixture lane.[6]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate. While silica gel is most common, alumina plates (basic or neutral) can offer different selectivity. For very polar compounds, reverse-phase TLC plates (like C18) can be an option, where the stationary phase is non-polar and the mobile phase is polar.[1]

  • Use a Visualizing Stain: Even if the Rf values are similar, different compounds may react differently with a visualizing stain, resulting in different colors. Stains like p-anisaldehyde or phosphomolybdic acid can produce distinct colors for different functional groups, aiding in differentiation.[6][7]

Question 3: My reaction has been running for several hours, but the TLC plate shows that a significant amount of starting material remains, and there's a new spot that isn't the desired product. What could be the problem?

Answer:

This scenario suggests that your reaction may have stalled or is forming a stable intermediate or side product.

  • Formation of a Stable Intermediate: In many pyrazole syntheses, such as the Knorr synthesis, a hydrazone intermediate can form.[8] This intermediate may be stable under the initial reaction conditions and may not readily cyclize to the final pyrazole product.

    • Solution: Often, increasing the reaction temperature or adding a dehydrating agent can promote the final cyclization and dehydration steps.[8]

  • Side Reactions: The new, undesired spot could be a result of side reactions. A common side reaction, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[8][9] These isomers will have different Rf values.

    • Solution: Controlling regioselectivity can be achieved by modifying reaction conditions such as the solvent (fluorinated alcohols like TFE can improve selectivity), pH, and temperature.[9]

  • Decomposition: One of your starting materials or the product might be decomposing under the reaction conditions. Hydrazine derivatives can be unstable at elevated temperatures.[8]

    • Solution: Ensure the purity of your starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8][10]

Workflow for Troubleshooting a Stalled/Complex Reaction:

G start Stalled reaction with unexpected spot on TLC check_intermediate Is the new spot a stable intermediate (e.g., hydrazone)? start->check_intermediate side_reaction Is the new spot a side product (e.g., regioisomer)? check_intermediate->side_reaction No increase_temp Increase temperature or add dehydrating agent check_intermediate->increase_temp Yes modify_conditions Modify reaction conditions (solvent, pH) to control selectivity side_reaction->modify_conditions Yes check_purity Check purity of starting materials side_reaction->check_purity No end Reaction proceeds to completion increase_temp->end modify_conditions->end inert_atm Run reaction under inert atmosphere check_purity->inert_atm inert_atm->end

Caption: Troubleshooting workflow for a stalled or complex pyrazole synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of a pyrazole synthesis?

A common and effective starting point is a mixture of hexanes and ethyl acetate. A typical starting ratio is 7:3 or 8:2 (hexanes:ethyl acetate). You can then adjust the ratio based on the initial result. If your compounds are more polar, you might start with a 1:1 ratio or switch to a dichloromethane/methanol system.[11][12]

Q2: My pyrazole product is not UV-active. How can I visualize it on the TLC plate?

If your compound doesn't appear under a UV lamp, you'll need to use a chemical stain.[13][14] Several general-purpose stains are effective for nitrogen-containing heterocyclic compounds like pyrazoles:

StainPreparationVisualization
Potassium Permanganate (KMnO4) 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water.Oxidizable compounds appear as yellow-brown spots on a purple background.[7]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.Stains a wide variety of compounds different colors upon heating.[7]
Iodine Chamber A few crystals of solid iodine in a sealed chamber.Compounds that react with or absorb iodine will appear as brown spots. The spots are often transient.[13]

Q3: How do I calculate the Retention Factor (Rf) and what does it signify?

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a measure of a compound's polarity in a given solvent system. A lower Rf value (closer to the baseline) indicates a more polar compound because it interacts more strongly with the polar silica gel. A higher Rf value (closer to the solvent front) indicates a less polar compound.[15][16] For good separation and reliable results, aim for Rf values between 0.3 and 0.7.[3][17]

Q4: Can I be certain a single spot on my TLC means my product is pure?

A single spot is a good indication of purity, but it's not definitive proof.[18] It's possible for two different compounds to have the same Rf value in a particular solvent system. To be more confident in the purity of your product, you should:

  • Run the TLC in at least two different solvent systems with varying polarities.

  • Use different visualization techniques (e.g., UV and a chemical stain).

  • Ultimately, confirm the purity and identity of your final compound using other analytical techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.[11][19]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction
  • Prepare the TLC Plate: With a soft pencil, gently draw a light line about 1 cm from the bottom of the silica gel plate. This is your origin line. Mark small ticks on this line for each sample you will spot.[16]

  • Prepare the Developing Chamber: Pour your chosen solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better chromatography. Cover the chamber.[20]

  • Spot the Plate:

    • Starting Materials: Dissolve a small amount of each starting material in a volatile solvent. Using a capillary tube, make a small, concentrated spot on the designated ticks on the origin line.

    • Reaction Mixture: Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it on its designated tick.

    • Co-spot: On a central tick, first spot one of the starting materials, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Make sure the plate is upright and the solvent does not splash onto the plate. Cover the chamber and allow the solvent to travel up the plate via capillary action.[21]

  • Finalize and Visualize: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[13][21] Circle the spots with a pencil.

  • Analyze: Compare the spots in the reaction mixture lane to the starting material lanes to determine the progress of the reaction. Calculate Rf values for all spots.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chromatography: TLC Tips - Department of Chemistry : University of Rochester. Available at: [Link]

  • Thin Layer Chromatography (TLC). Available at: [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. Available at: [Link]

  • Thin Layer Chromatography. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? | ResearchGate. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. Available at: [Link]

  • Thin-layer chromatography - Wikipedia. Available at: [Link]

  • Visualising plates - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Thin-layer chromatography (TLC) (video) - Khan Academy. Available at: [Link]

  • How To Improve TLC Chromatography? - Chemistry For Everyone - YouTube. Available at: [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

  • How to Interpret Thin Layer & Column Chromatography Results | Chemistry - Study.com. Available at: [Link]

  • 2.4: TLC -ANALYSIS - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Available at: [Link]

  • Measured TLC Rf values for conventional run 1 crude reaction mixture. - ResearchGate. Available at: [Link]

Sources

workup procedure optimization for isolating 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the workup and isolation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile synthetic intermediate.[1][2] The inherent zwitterionic nature of this molecule presents unique purification hurdles that this guide aims to address through practical, field-proven advice and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experimental workup.

Q1: My reaction is complete, but upon adding water to quench it, I'm not seeing any precipitate. How should I proceed with the initial workup?

A1: This is a common observation due to the zwitterionic character of this compound. The presence of both a basic amino group and an acidic carboxylic acid group means the compound can be soluble in the aqueous phase, especially if the pH is not at its isoelectric point (pI).

Causality & Recommended Protocol: The solubility of zwitterionic compounds is highly pH-dependent. At its pI, the net charge of the molecule is zero, leading to minimal solubility in water.[3] Your primary goal is to adjust the pH of the aqueous solution to this point to induce precipitation.

Step-by-Step Protocol: pH Adjustment for Precipitation

  • Initial Cooling: Cool your reaction mixture in an ice bath to minimize the solubility of your product and control the heat generated during neutralization.

  • pH Monitoring: Use a calibrated pH meter for accurate measurements.

  • Acidification/Basification: Slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise to your stirred aqueous mixture.

  • Observe Precipitation: As you approach the pI, you will observe the formation of a precipitate. The optimal pH for precipitation of similar compounds is often in the range of 6.8-7.3.[3]

  • Maximize Yield: Continue adding the acid or base until you see the maximum amount of precipitate. Going too far beyond the pI in either direction will redissolve the product by forming the corresponding salt.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar organic solvent (like diethyl ether or hexane) to remove non-polar impurities.

  • Drying: Dry the isolated solid under vacuum.

Q2: I've isolated a solid, but my yield is very low. Where could my product be?

A2: Low yield is a frequent issue when working with zwitterionic compounds. The product might still be in the aqueous filtrate or lost during the washing steps.

Troubleshooting & Optimization:

  • Check the Filtrate: After filtration, re-adjust the pH of the filtrate. It's possible the initial pH adjustment was not precise, leaving a significant amount of product dissolved.

  • Salting Out: If your compound has some residual water solubility even at its pI, you can try the "salting out" technique. Add a saturated solution of a neutral salt like sodium chloride to the aqueous phase. This reduces the solvation of your organic compound, promoting further precipitation.

  • Solvent Extraction (with caution): While direct extraction of zwitterions into common organic solvents is often inefficient, you can try extracting the aqueous layer at different pH values.[3]

    • At a basic pH, the carboxylic acid will be deprotonated (carboxylate), and you might be able to extract it with a polar organic solvent, though this is often challenging.

    • At an acidic pH, the amino group will be protonated (ammonium salt), which will likely remain in the aqueous layer.

  • Recrystallization Mother Liquor: If you proceed to recrystallization, don't discard the mother liquor immediately. Concentrate it and cool it to see if a second crop of crystals forms.

Q3: My isolated product is highly colored, and TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?

A3: The development of color and multiple TLC spots often points to side reactions or decomposition of starting materials. In pyrazole syntheses, especially those involving hydrazines, colored byproducts can form due to oxidation or decomposition at elevated temperatures.[4]

Purification Strategies:

Table 1: Common Impurities and Recommended Purification Methods

Impurity TypeLikely SourceRecommended Purification Method
Colored Byproducts Hydrazine decomposition, oxidationActivated charcoal treatment during recrystallization, Column chromatography
Unreacted Starting Materials Incomplete reactionRecrystallization, Column chromatography
Regioisomers Non-specific reaction of unsymmetrical precursorsColumn chromatography (often requires careful solvent system optimization), Fractional crystallization
Inorganic Salts Workup procedureWashing the precipitate with cold deionized water

Detailed Protocol: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds.[5]

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For aminopyrazole carboxylic acids, polar protic solvents are a good starting point.

    • Good candidates: Ethanol, methanol, or mixtures of these alcohols with water.[6]

    • Procedure: In a flask, add a minimal amount of hot solvent to your crude product until it just dissolves.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 1: General Workup and Purification Workflow

G cluster_purification Purification reaction Completed Reaction Mixture quench Quench with Water reaction->quench ph_adjust Adjust pH to Isoelectric Point (pI) quench->ph_adjust filtration1 Vacuum Filtration ph_adjust->filtration1 crude_solid Crude Solid Product filtration1->crude_solid filtrate Aqueous Filtrate filtration1->filtrate wash_h2o Wash with Cold H2O crude_solid->wash_h2o wash_org Wash with Non-polar Organic Solvent wash_h2o->wash_org dry Dry Under Vacuum wash_org->dry pure_check Check Purity (TLC, NMR) dry->pure_check recrystallization Recrystallization pure_check->recrystallization Impure chromatography Column Chromatography pure_check->chromatography Complex Mixture final_product Pure this compound pure_check->final_product Purity OK recrystallization->final_product chromatography->final_product

Caption: Workflow for isolating this compound.

Q4: I'm struggling with recrystallization. Are there alternative purification methods for this zwitterionic compound?

A4: Yes, if recrystallization proves ineffective or results in significant product loss, other chromatographic techniques can be employed.

Advanced Purification Techniques:

  • Reverse-Phase Column Chromatography: This technique is often suitable for polar and zwitterionic compounds.

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since your compound has both acidic and basic groups, you can use either a cation or anion exchange resin depending on the pH of your mobile phase.[7]

    • Cation Exchange: At a pH below the pKa of the carboxylic acid, the amino group will be protonated (positive charge), allowing it to bind to a cation exchange resin. Elution is achieved by increasing the salt concentration or the pH of the eluent.

    • Anion Exchange: At a pH above the pKa of the amino group, the carboxylic acid will be deprotonated (negative charge), allowing it to bind to an anion exchange resin. Elution is achieved by increasing the salt concentration or decreasing the pH.

Diagram 2: Decision Tree for Purification Strategy

G start Crude Product Isolated tlc Analyze by TLC start->tlc one_spot One Major Spot (with minor impurities) tlc->one_spot Clean multi_spot Multiple Spots (similar polarity) tlc->multi_spot Moderate streaking Streaking/ Baseline Material tlc->streaking Complex recrystallize Attempt Recrystallization one_spot->recrystallize rp_column Reverse-Phase Chromatography multi_spot->rp_column ion_exchange Ion-Exchange Chromatography streaking->ion_exchange

Sources

Technical Support Center: Managing Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the persistent challenge of controlling regioselectivity in their synthetic routes. Pyrazoles are a cornerstone scaffold in pharmaceuticals, but their unique electronic structure often leads to mixtures of regioisomers, complicating synthesis, purification, and scale-up.

This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the interplay of steric, electronic, and reaction-condition effects, you can troubleshoot effectively and design more robust, selective transformations.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyrazole functionalization so challenging? A1: The primary challenge arises from the electronic nature of the pyrazole ring. For N-functionalization of unsymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) have similar nucleophilicity and exist in a state of prototropic tautomerism, often leading to mixtures of N1 and N2 substituted products.[1][2][3][4][5] For C-functionalization, the pyrazole ring has multiple reactive sites. The C4 position is the most electron-rich and susceptible to electrophilic attack, while the C5-H bond is the most acidic, making it prone to deprotonation by strong bases.[6][7][8][9] The C3 position can also be functionalized, often requiring specific directing group strategies.[1] This creates a competitive environment where reaction conditions must be precisely tuned to favor one position over the others.

Q2: I have a mixture of N1 and N2 alkylated pyrazoles. How can I determine the major and minor isomers? A2: The most definitive method is two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY).[10] A NOESY experiment reveals through-space correlations between protons. A cross-peak between the protons of the N-substituent (e.g., the N-CH₂) and a proton on the pyrazole ring (e.g., C5-H) provides unambiguous proof of connectivity and confirms the regiochemistry.[11][12] One-dimensional ¹H and ¹³C NMR will also show distinct chemical shifts for each isomer, but assignment without 2D data can be ambiguous.[9][10]

Q3: What is the most common position for electrophilic substitution on the pyrazole ring? A3: The C4 position is the most nucleophilic and preferentially undergoes electrophilic aromatic substitution.[7][8][9][13] Reactions like nitration, halogenation, and Vilsmeier-Haack formylation typically occur at C4, assuming the position is unsubstituted.[14] This is because the intermediates formed by attack at C3 or C5 are significantly less stable.[13]

Q4: Can I functionalize the C3 position directly? A4: Direct functionalization at the C3 position is challenging due to its lower reactivity compared to C4 and C5.[6] However, it is achievable through several strategies. One common approach is to use a directing group on the N1 nitrogen that coordinates to a transition metal catalyst and positions it for C-H activation at the C3 position.[15] Alternatively, if the C5 position is blocked, metalation with a strong base followed by trapping with an electrophile can occur at C3.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation

Controlling the site of N-alkylation is arguably the most common regioselectivity problem. The outcome is a delicate balance between sterics, electronics, and the reaction conditions.

Problem: My N-alkylation reaction yields a non-selective mixture of N1 and N2 isomers.

This workflow provides a systematic approach to diagnosing and solving poor N1/N2 selectivity.

G start Poor N1/N2 Selectivity Observed check_sterics Analyze Steric Hindrance (C3 vs C5 Substituents) start->check_sterics steric_control Steric Hindrance is the Dominant Factor check_sterics->steric_control Yes check_conditions Steric Effects Ambiguous? Analyze Reaction Conditions check_sterics->check_conditions No n1_favored To Favor N1 (Less Hindered N): - Use a bulky alkylating agent. - Ensure C5 substituent is smaller than C3. steric_control->n1_favored n2_favored To Favor N2 (More Hindered N): - Use a small alkylating agent (e.g., MeI). - Use a Lewis acid catalyst (e.g., MgBr₂). - Ensure C3 substituent is smaller than C5. steric_control->n2_favored conditions_control Reaction Conditions are the Dominant Factor check_conditions->conditions_control Yes n1_conditions For N1 Selectivity (Kinetic Product): - Use strong, non-coordinating bases (NaH, KH) in non-polar solvents (THF, Dioxane). - Lower reaction temperature. conditions_control->n1_conditions n2_conditions For N2 Selectivity (Thermodynamic Product): - Use weaker bases (K₂CO₃, Cs₂CO₃) in polar, coordinating solvents (DMF, DMSO). - Higher reaction temperature. conditions_control->n2_conditions

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Causality Behind the Choices:

  • Steric Effects : Alkylation generally occurs at the less sterically hindered nitrogen atom.[3] A bulky substituent at C3 will direct alkylation to N2, while a bulky group at C5 will direct it to N1.

  • Base and Solvent (Kinetic vs. Thermodynamic Control) : The combination of base and solvent determines the nature of the pyrazolate anion in solution.

    • N1-Selective (Kinetic) Conditions : Strong, non-coordinating bases like sodium hydride (NaH) in a solvent like THF generate a "free" pyrazolate anion. The alkylating agent reacts at the more accessible and more nucleophilic N1 position, which is often the kinetic product.[3]

    • N2-Selective (Thermodynamic) Conditions : Weaker bases like potassium carbonate (K₂CO₃) in polar solvents like DMF can lead to an equilibrium between the two regioisomeric products. The N2-alkylated product is often thermodynamically more stable, especially with smaller alkylating agents, and will be favored under these conditions.[2][3] The cation of the base (e.g., K⁺, Cs⁺) can also coordinate to the nitrogen atoms, influencing selectivity.[2]

  • Lewis Acid Catalysis : The use of a Lewis acid, such as MgBr₂, can direct alkylation specifically to the N2 position. The Lewis acid coordinates to the more basic pyridine-like N2 atom, increasing the nucleophilicity of the N1 atom, which is then deprotonated. However, the alkylating agent, often containing a coordinating group like an amide, will coordinate to the magnesium at N2, leading to intramolecular delivery at the N2 position.[3]

Guide 2: Poor Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy, but controlling which C-H bond reacts requires a clear understanding of the pyrazole's intrinsic reactivity and the mechanism of the chosen methodology.

Problem: My C-H arylation reaction is non-selective, giving a mixture of C3, C4, and C5-arylated products.

1. Assess the Reaction Type:

  • Electrophilic Aromatic Substitution? (e.g., Friedel-Crafts, nitration). If so, C4 is the electronically preferred site.[9][14] Poor selectivity may indicate harsh conditions or that the C4 position is blocked or sterically hindered. Solution: Use milder conditions. If C4 is blocked, consider a different functionalization strategy.

  • Base-Mediated Metalation/Deprotonation? (e.g., using nBuLi, LDA). The most acidic proton is at C5.[6][7] Functionalization should occur there. Solution: If you see other isomers, ensure your base is strong enough and the temperature is low enough (e.g., -78 °C) to prevent equilibration or side reactions. Ensure the C5 position is available.

  • Transition-Metal-Catalyzed C-H Activation? This is the most common source of complex regioselectivity issues. Selectivity is almost entirely dictated by the directing group (DG) on the pyrazole nitrogen.[15][16][17]

2. Optimizing Directed C-H Activation: The key is matching the directing group and catalyst to the desired position.

Directing Group (on N1)Metal CatalystPosition TargetedRationale & Key Considerations
Phenyl, 2-PyridylPd(II), Rh(III)C5Forms a stable 5-membered pallada- or rhodacycle intermediate via coordination of the N2 lone pair. This is the most common and reliable mode of directed C-H activation.[1][16]
2-Pyridyl, 8-AminoquinolinePd(II), Ru(II)C4 (of N-Aryl group)The DG directs functionalization to the ortho C-H bond of an N-aryl substituent, not the pyrazole ring itself.
Pivaloyl, AmidePd(II)C(sp³)-H of substituentIn specific cases, a DG can direct activation of an adjacent C(sp³)-H bond, for example on a tert-butyl group.[18]
None (Ligand/Solvent Control)Pd(0)/Pd(II)C4In some ligand-free systems, the intrinsic nucleophilicity of C4 can dominate, particularly with specific solvents that modulate proton acidity.[1][16]

Troubleshooting Diagram for Directed C-H Activation

G start Goal: Selective C-H Functionalization pos_c5 Target C5 Position start->pos_c5 pos_c4 Target C4 Position start->pos_c4 pos_c3 Target C3 Position start->pos_c3 strat_c5_dg Strategy: Directing Group (DG) Use N1-Aryl or N1-Pyridyl DG with Pd(II) or Rh(III) catalyst. pos_c5->strat_c5_dg strat_c5_base Strategy: Deprotonation Use strong base (nBuLi, LDA) at low temp, then add electrophile. C5-H is most acidic. pos_c5->strat_c5_base strat_c4_elec Strategy: Electrophilic Substitution Use standard electrophilic reagents (NBS, HNO₃, Vilsmeier). C4 is most nucleophilic. pos_c4->strat_c4_elec strat_c4_cat Strategy: Catalyst/Solvent Control Use ligand-free Pd catalyst with specific protic solvents (e.g., 2-ethoxyethanol). pos_c4->strat_c4_cat strat_c3 Strategy: Blocking & Directing 1. Block C5 with a substituent. 2. Use a strong DG and forcing conditions. 3. Consider a synthetic strategy that builds the ring with C3 pre-functionalized. pos_c3->strat_c3

Caption: Decision-making framework for regioselective C-H functionalization.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (Kinetic Control)

This protocol favors alkylation at the less sterically hindered nitrogen by using a strong, non-coordinating base.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the 3,5-disubstituted pyrazole (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Causality Note: NaH is a non-nucleophilic, irreversible base that generates the sodium pyrazolate salt. THF is a non-coordinating solvent that favors the formation of a "free" anion, maximizing kinetic control.[3]

  • Anion Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography. Determine the N1:N2 ratio of the crude product using ¹H NMR and confirm the structure of the major isomer using 2D NOESY.

Protocol 2: Separation and Characterization of Regioisomers

If a mixture is unavoidable, separation and characterization are critical.

Part A: Separation by Column Chromatography [10][11]

  • TLC Analysis: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Identify a solvent system that provides good separation (ΔRf > 0.2) between the two regioisomers.

  • Column Preparation: Prepare a chromatography column with silica gel (230-400 mesh) using the optimized eluent system.

  • Loading: Adsorb the crude product onto a small amount of silica gel, concentrate to dryness, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure, separated isomers.

Part B: Structure Confirmation with NOESY NMR [10][12]

  • Sample Prep: Prepare a clean NMR tube with 5-10 mg of a single, purified regioisomer dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Then, acquire a 2D NOESY (or ROESY) spectrum.

  • Analysis: Process the 2D spectrum. Look for a cross-peak correlating the N-alkyl protons with a proton on the pyrazole ring.

    • N1 Isomer Confirmation: A cross-peak between the N-alkyl group and the C5-H confirms the N1 isomer.

    • N2 Isomer Confirmation: A cross-peak between the N-alkyl group and the C3-H confirms the N2 isomer.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC, NIH.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • Synthetic strategies of pyrazole‐directing C−H activation.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH.
  • Transition-metal-catalyzed C–H functionaliz
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Regioselective N-Alkyl
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, NIH.
  • Switching pyrazole N-alkylation regioselectivity[19][20]. ResearchGate.

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles.
  • Pyrazole. SlideShare.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC, NIH.
  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. (2011). Inorganica Chimica Acta.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH.
  • Application Notes and Protocols for Regioselective Functionalization of Pyrazoles Using Boronic Acids. BenchChem.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

Sources

Technical Support Center: Synthesis of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) that directly address the critical influence of the solvent system on the success of your synthesis. Our goal is to provide you with the causal insights behind experimental choices, empowering you to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on how the solvent choice can be both the problem and the solution.

Q1: My reaction yield is consistently low. How can the solvent be the culprit?

Low yields are a common frustration, and the solvent is often a primary factor.[2] This can manifest in several ways:

  • Poor Solubility of Reactants: If your starting materials, such as 3-amino-1H-pyrazole-5-carboxylic acid, have low solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete. The reaction occurs in the solution phase, so poor solubility directly translates to a lower effective concentration of reactants.

  • Sub-optimal Reaction Rate: The solvent's polarity and its ability to stabilize transition states can dramatically affect the reaction kinetics. For the electrophilic bromination of a pyrazole ring, a solvent that can facilitate the polarization of the bromine molecule (e.g., a polar protic solvent like acetic acid) can be beneficial. In contrast, a non-polar solvent might lead to a sluggish reaction.

  • Promotion of Side Reactions: An inappropriate solvent can promote the formation of undesired by-products.[2] For instance, in the bromination step, if the desired product precipitates out of the solution too quickly, it may be difficult to control the stoichiometry, leading to unreacted starting material. Conversely, a solvent that over-solubilizes all components might increase the chance of di-bromination or other side reactions.

Solution Pathway:

  • Solubility Test: Before running the full-scale reaction, perform small-scale solubility tests of your starting materials in a few candidate solvents at both room temperature and the target reaction temperature.

  • Solvent Screening: If solubility is an issue, consider screening a range of solvents with varying polarities. For pyrazole synthesis, common solvents include ethanol, acetonitrile, dichloromethane (DCM), and acetic acid.[3]

  • Solvent Mixtures: Sometimes a solvent mixture provides the ideal balance of properties. For example, a mixture of a good solvent (to dissolve reactants) and a poor solvent (to help with eventual product crystallization) can be effective.

Q2: I'm observing significant impurity formation, possibly over-bromination or other side products. What is the solvent's role here?

Impurity profiles are heavily influenced by the reaction medium. The solvent dictates the reactivity and selectivity of your brominating agent (e.g., N-Bromosuccinimide or liquid bromine).

  • Controlling Reactivity: Highly polar solvents can enhance the electrophilicity of the brominating agent, potentially leading to a less selective and more aggressive reaction. This can result in the formation of di-brominated pyrazole derivatives.[4] A less polar solvent like DCM or chloroform can sometimes temper this reactivity, allowing for more controlled, mono-bromination.

  • Reaction Homogeneity: If the reaction mixture is not homogeneous, localized "hot spots" of high reagent concentration can occur, leading to side product formation. The solvent must be able to maintain a homogeneous solution throughout the addition of the brominating agent.

Solution Pathway:

  • Solvent Choice: For bromination with NBS, chlorinated solvents like DCM are often a good starting point as they provide moderate solubility and do not react with the reagent.[5] Acetic acid is also commonly used as it can activate the substrate for electrophilic substitution.

  • Temperature and Addition Control: Regardless of the solvent, ensure the reaction temperature is controlled (often starting at 0 °C) and that the brominating agent is added portion-wise or as a solution in the reaction solvent to avoid localized high concentrations.[5]

  • Inert Atmosphere: If your starting materials or intermediates are sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

Q3: My final product is difficult to purify and crystallize, often resulting in an oil. How do I choose the right solvent for work-up and recrystallization?

An oily product is a clear sign of impurities or residual solvent.[4] The choice of solvents for the work-up (extraction) and final purification (recrystallization) is as critical as the reaction solvent itself.

  • Work-Up/Extraction: You need an immiscible pair of solvents (typically an aqueous phase and an organic phase like ethyl acetate or DCM). The ideal organic solvent will have high solubility for your desired product and low solubility for inorganic salts and other aqueous-soluble impurities.

  • Recrystallization: The perfect recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., its boiling point). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling).

Solution Pathway:

  • Systematic Screening for Recrystallization:

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • Add a few drops of a candidate solvent to each. Good candidates for carboxylic acids include ethanol, methanol, water, or mixtures of these.[6]

    • If the compound dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a promising candidate.

    • Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent.

  • Solvent-Pair System: If no single solvent works, try a binary system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy (the saturation point). Gently heat to clarify and then cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the synthesis and bromination of pyrazole carboxylic acids, and why?

For the initial pyrazole ring formation (cyclization), polar protic solvents like ethanol are frequently used because they effectively dissolve the starting materials and facilitate the condensation and dehydration steps.[7] However, for certain substrates, aprotic dipolar solvents like DMF or DMAc can lead to better results by accelerating the reaction.[7]

For the subsequent bromination step, acetic acid is a very common choice. It serves as both a solvent and a catalyst, activating the pyrazole ring for electrophilic attack. Dichloromethane (DCM) is another excellent option, particularly when using N-Bromosuccinimide (NBS), as it is relatively inert and allows for easy temperature control.[5]

Q2: How does solvent polarity (protic vs. aprotic) influence the reaction mechanism and outcome?

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents have O-H or N-H bonds and can form hydrogen bonds. In cyclization reactions, they can stabilize charged intermediates and participate in proton transfer steps, which is often beneficial. In bromination, acetic acid can protonate the pyrazole ring, making it more susceptible to electrophilic attack.

  • Aprotic Solvents (e.g., DCM, Acetonitrile, DMF): These solvents lack O-H or N-H bonds.

    • Polar Aprotic (Acetonitrile, DMF): These solvents have large dipole moments and are good at solvating cations. They can significantly accelerate certain reactions, like Sandmeyer-type reactions, which may be an alternative route to the target molecule.[8]

    • Non-Polar Aprotic (DCM, Hexane): These are primarily used to dissolve organic reactants while minimizing side reactions that might be promoted by more polar media.

The choice can also impact regioselectivity. For instance, in some pyrazole syntheses, the use of fluorinated alcohols (highly polar, protic) has been shown to dramatically improve the ratio of desired regioisomers.[9]

Q3: Are there greener or more sustainable solvent alternatives for this synthesis?

Yes, the field of green chemistry is actively exploring alternatives to traditional volatile organic solvents (VOCs). For pyrazole synthesis, promising options include:

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and can be excellent for dissolving a wide range of compounds.[10]

  • Water: When possible, water is an ideal green solvent. Some pyrazole syntheses have been successfully conducted in water, often with the aid of a phase-transfer catalyst or under ultrasonic conditions.[10]

  • Solvent-Free Conditions: Some reactions can be run neat or in the presence of a solid catalyst, completely eliminating the need for a solvent.[3] This approach is highly atom-economical and environmentally friendly.

Q4: What safety precautions should I take with the solvents and reagents used in this synthesis?

Always conduct a thorough risk assessment before beginning any experiment.

  • Solvents: Be aware of the flammability (e.g., ethanol, ethyl acetate) and toxicity (e.g., DCM, acetonitrile) of the solvents you are using. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents:

    • Bromine (Br₂): Is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood.

    • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation and skin contact.

    • Acids/Bases: Handle concentrated acids (e.g., sulfuric, hydrochloric) and bases with appropriate care to avoid chemical burns.

Data & Visualization

Table 1: Influence of Solvent on a Representative Pyrazole Synthesis

While specific yield data for this compound across various solvents is not consolidated in the literature, the following table, based on general principles and related syntheses, illustrates the expected impact of solvent choice on reaction outcomes.[2][7]

SolventTypeExpected YieldReaction TimeKey Considerations
EthanolPolar ProticModerate-GoodModerateGood general-purpose solvent, easy to remove.
Acetic AcidPolar ProticGood-ExcellentShort-ModerateActs as both solvent and catalyst for bromination.
DichloromethaneNon-Polar AproticModerate-GoodModerateGood for controlled reactions with NBS.
AcetonitrilePolar AproticGoodShort-ModerateCan promote faster reaction rates.[8]
DMFPolar AproticGood-ExcellentShortExcellent solvating power but difficult to remove.[7]
WaterPolar ProticVariableVariable"Green" option, but solubility can be a major issue.[10]
Diagrams and Workflows

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q_solubility Are reactants fully dissolved at reaction temp? start->q_solubility sol_solubility Increase solvent volume or screen for a better solvent (e.g., DMF, Acetonitrile) q_solubility->sol_solubility No q_reaction_slow Is reaction sluggish (checked by TLC)? q_solubility->q_reaction_slow Yes end_node Re-run Optimized Reaction sol_solubility->end_node sol_reaction_slow Switch to a more polar or catalytic solvent (e.g., Acetic Acid) q_reaction_slow->sol_reaction_slow Yes q_side_products Are significant side products observed? q_reaction_slow->q_side_products No sol_reaction_slow->end_node sol_side_products Change solvent to moderate reactivity (e.g., DCM). Optimize temperature. q_side_products->sol_side_products Yes q_side_products->end_node No sol_side_products->end_node

Caption: Troubleshooting flowchart for low yield issues.

G cluster_1 Recrystallization Solvent Selection Workflow start Start with Crude, Dry Product test_rt Add drops of solvent at room temp. start->test_rt q_dissolves_rt Does it dissolve? test_rt->q_dissolves_rt discard_solvent Discard Solvent (Too Soluble) q_dissolves_rt->discard_solvent Yes heat_solvent Heat mixture to boiling q_dissolves_rt->heat_solvent No q_dissolves_hot Does it dissolve? heat_solvent->q_dissolves_hot hot_filtration Insoluble Impurities? Perform Hot Filtration q_dissolves_hot->hot_filtration Partially cool_slowly Cool slowly to RT, then in ice bath q_dissolves_hot->cool_slowly Yes try_binary Try Binary Solvent System q_dissolves_hot->try_binary No hot_filtration->cool_slowly q_crystals Crystals form? cool_slowly->q_crystals success Solvent is Suitable. Collect Crystals. q_crystals->success Yes q_crystals->try_binary No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the potential efficacy of derivatives synthesized from 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and standard biological evaluation protocols to offer a framework for assessing this promising class of compounds.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific scaffold, this compound, represents a versatile starting material. Its three modifiable positions—the amino group, the carboxylic acid, and the pyrazole nitrogen—allow for the systematic generation of diverse derivatives to explore and optimize biological activity.

Strategic Synthesis of a Focused Derivative Library

The primary and most direct modification of this compound is the conversion of the carboxylic acid to a carboxamide. This transformation is a common and highly effective strategy in medicinal chemistry to enhance cell permeability and introduce new points of interaction with biological targets.[2] The general workflow for synthesizing a library of N-substituted 3-amino-4-bromo-1H-pyrazole-5-carboxamide derivatives is outlined below.

G A 3-Amino-4-bromo-1H- pyrazole-5-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl₂, EDCI/HOBt) A->B Step 1 C Acyl Chloride or Activated Ester Intermediate B->C Intermediate Formation D Amide Coupling with Diverse Amines (R-NH₂) C->D Step 2 E Library of N-substituted 3-amino-4-bromopyrazole- 5-carboxamide Derivatives D->E Product Formation F Purification & Characterization (Chromatography, NMR, MS) E->F Step 3 G Biological Screening (e.g., MTT Assay) F->G Step 4

Caption: General workflow for the synthesis and screening of a pyrazole-5-carboxamide library.

The rationale behind selecting a diverse set of amines (R-NH₂) for the amide coupling reaction is rooted in established structure-activity relationships for pyrazole-based anticancer agents. The goal is to probe the chemical space around the core scaffold by introducing substituents with varying electronic and steric properties. For instance:

  • Aromatic and Heterocyclic Amines: These can engage in π-stacking or hydrogen bonding interactions within the target protein's binding site.

  • Aliphatic Amines with Functional Groups: Introducing groups like hydroxyls or morpholines can improve solubility and provide additional hydrogen bond donors/acceptors.

  • Substituted Phenylamines: Electron-donating or electron-withdrawing groups on a phenyl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic properties.[3]

Comparative Efficacy Evaluation: An Illustrative Analysis

While a direct head-to-head comparison of a complete series derived from this compound is not available in a single published study, we can construct an illustrative comparison using data from various studies on structurally related pyrazole carboxamides. This approach demonstrates the potential range of anticancer activity and highlights how subtle structural modifications can lead to significant differences in potency. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several pyrazole derivatives against common human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazideHepG-2 (Liver)0.71[1]
2 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazideBGC823 (Gastric)0.71[1]
3 Pyrazole-linked benzimidazoleU937 (Leukemia)Not specified, but active[1]
4 Pyrazole-5-carboxamide derivativeA549 (Lung)Significant inhibition at 10 µM[1]
5 N,1,3-triphenyl-1H-pyrazole-4-carboxamideNot specifiedActive anticancer agent[1]

Note: The data presented is for illustrative purposes to compare different pyrazole derivatives and is compiled from multiple sources. Direct comparison of absolute IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

Mechanistic Insights and Structure-Activity Relationships

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6] For example, the aberrant activation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers.

G cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates Pyrazole_Derivative Pyrazole-Carboxamide Derivative Pyrazole_Derivative->CyclinD_CDK46 Inhibition Pyrazole_Derivative->CyclinE_CDK2 Inhibition

Caption: Potential mechanism of action: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrazole derivatives, leading to cell cycle arrest.

Key Structure-Activity Relationship (SAR) Insights:

  • The Carboxamide Moiety: The presence of the carboxamide group at the 5-position of the pyrazole ring is often crucial for activity. The N-H of the amide can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, forming key interactions in the hinge region of kinase active sites.[2]

  • N-1 Substitution on the Pyrazole Ring: Substitution at the N-1 position with aryl or substituted aryl groups can significantly enhance potency. These groups can occupy hydrophobic pockets within the target protein.

  • The 4-Bromo Substituent: The bromine atom is an interesting feature. It can act as a hydrophobic element and is also capable of forming halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. Furthermore, it provides a synthetic handle for further derivatization via cross-coupling reactions.

  • The 3-Amino Group: The free amino group can serve as a hydrogen bond donor. It is also a key site for further derivatization to explore additional chemical space.

Conclusion and Future Directions

This compound is a highly promising scaffold for the development of novel anticancer agents. By systematically synthesizing and evaluating a library of its carboxamide derivatives, researchers can explore the structure-activity relationships that govern their potency and selectivity. The illustrative data and standardized protocols provided in this guide offer a robust framework for such investigations.

Future work should focus on synthesizing a focused library of derivatives based on the SAR principles discussed and evaluating their efficacy against a broad panel of cancer cell lines. Promising candidates should then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to fully characterize their therapeutic potential.

References

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. Available at: [Link]

  • Gogoi, D., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-21. Available at: [Link]

  • Hassan, A. S., et al. (2020). Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Molecules, 25(10), 2345. Available at: [Link]

  • Ismail, M. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry, 45(5), 1958-1964. Available at: [Link]

  • Jadhav, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2007-2014. Available at: [Link]

  • Lim, S. H., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 573. Available at: [Link]

  • Lu, X., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. Available at: [Link]

  • ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Sharma, J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Scientia Pharmaceutica, 82(4), 735–754. Available at: [Link]

  • Suthar, S. K., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14713. Available at: [Link]

  • Thakuria, H., et al. (2020). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(2), e2000349. Available at: [Link]

  • Tokala, R., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6959. Available at: [Link]

  • Varma, D. N., et al. (2014). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 74, 415-425. Available at: [Link]

  • Verma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116853. Available at: [Link]

  • Yadav, P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1038. Available at: [Link]

Sources

A Senior Scientist's Guide to Robust Analytical Method Validation: The Case of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative for a Validated Method

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The molecule at the center of this guide, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, is a heterocyclic building block with significant potential in medicinal chemistry. Its purity, stability, and concentration in drug substances or products are critical quality attributes (CQAs) that directly impact safety and efficacy. Consequently, a robust, reliable, and validated analytical method for its quantification is not merely a regulatory requirement but the bedrock of quality assurance.

This guide provides an in-depth, experience-driven comparison of potential analytical techniques and culminates in a comprehensive validation of a selected High-Performance Liquid Chromatography (HPLC) method. We will dissect the "why" behind each experimental choice, grounding our protocol in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering a practical framework for establishing a self-validating analytical system.

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the first critical decision point. The molecular structure of this compound—possessing a carboxylic acid, an amino group, and a UV-active pyrazole ring—guides our choice.[5][6] Let's compare the most viable options.

Technique Principle Applicability to Analyte Rationale for Selection/Rejection
HPLC-UV Chromatographic separation based on polarity, followed by UV-Vis detection.Excellent. The pyrazole ring system provides a strong chromophore for UV detection. The polarity is suitable for reversed-phase chromatography.Selected Method. Offers the best combination of specificity, sensitivity, and cost-effectiveness for routine quality control (QC) environments. It is the gold standard for non-volatile small molecules.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Poor. The analyte has a high melting point and low volatility due to its carboxylic acid and amino groups. It would require derivatization, adding complexity and potential for error.Rejected. The non-volatile nature of the analyte makes GC unsuitable without cumbersome and potentially incomplete derivatization steps.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Good for Identification. Excellent for structural elucidation and identification. Quantitative NMR (qNMR) is possible but requires specialized expertise and is less common for routine QC.Rejected for Routine Quantification. While powerful for characterization, NMR is less sensitive and has a lower throughput than HPLC for routine quantitative analysis in a GMP setting.
LC-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Excellent. Provides superior specificity and sensitivity. Ideal for impurity identification and quantification at trace levels.Rejected as Primary QC Method. Over-specified for routine assay and purity of the main component. Higher operational cost and complexity compared to HPLC-UV. It is better suited for impurity profiling and development stages.

The Selected Protocol: A Detailed RP-HPLC-UV Method

The objective is to develop a method that separates the main analyte from potential impurities and degradation products. The presence of the carboxylic acid necessitates control of the mobile phase pH to ensure a consistent, non-ionized state for reproducible retention and sharp peak shape.

Experimental Protocol: Chromatographic Conditions

Parameter Condition Justification
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector. Standard equipment providing reliable and reproducible performance.
Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase is a versatile, non-polar phase ideal for retaining the moderately polar analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile The acidic aqueous phase (pH ~2.1) suppresses the ionization of the carboxylic acid group, preventing peak tailing. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode Isocratic: 60% A / 40% B An isocratic method is simpler, more robust, and offers better run-to-run reproducibility than a gradient method, making it ideal for QC.[8]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection UV at 235 nm This wavelength is chosen based on the UV absorbance maximum of the pyrazole chromophore, ensuring high sensitivity. This would be confirmed experimentally using a photodiode array (PDA) detector.
Injection Vol. 10 µL A small volume minimizes potential peak distortion from the sample solvent.

| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues. |

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The validation process follows a logical sequence, where the results of earlier tests inform the experiments for later ones. This workflow is mandated by regulatory bodies like the FDA and EMA and is detailed in the ICH guidelines.[1][11][12][13]

Caption: A typical workflow for analytical method validation, following ICH Q2(R2) guidelines.

Deep Dive: Validation Parameters, Protocols, and Acceptance Criteria

Here, we dissect each validation characteristic, providing the experimental protocol, hypothetical data, and interpretation based on ICH guidelines.[14][15]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][16] It is the most crucial validation parameter, as it ensures the measured signal is only from the analyte of interest.

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Impurity Spiking: Prepare a solution of the analyte and spike it with known related substances and potential synthetic precursors.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is resolved from all degradant peaks. Peak purity analysis using a PDA detector should be performed.

Specificity_Concept cluster_Analyte Analyte cluster_Impurities Potential Impurities / Degradants Analyte This compound MW: 206.00 Impurity1 3-amino-1H-pyrazole-5-carboxylic acid De-brominated Impurity Analyte->Impurity1 Reduction Impurity2 3-amino-4-bromo-1H-pyrazole Decarboxylated Impurity Analyte->Impurity2 Heat/Acid

Caption: Relationship between the analyte and potential process or degradation impurities.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank chromatogram.

  • The analyte peak should be chromatographically resolved from all impurity and degradant peaks (Resolution > 2.0).

  • The peak purity index (as determined by a PDA detector) for the analyte in stressed samples should pass the software's threshold (e.g., > 990).

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this typically covers 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Hypothetical Data:

Concentration (µg/mL) Avg. Peak Area
80 798500
90 901200
100 1005000
110 1102300

| 120 | 1206800 |

Data Interpretation:

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Y-intercept Close to zero Should not be significantly different from zero.

| Residual Plot | Randomly scattered | Should show no obvious trend or pattern. |

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the studied concentrations.

Acceptance Criteria: The specified range is the concentration interval that meets the acceptance criteria for linearity, accuracy, and precision. For this assay, the validated range is 80-120 µg/mL.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by recovery studies—spiking a placebo matrix with a known amount of analyte.

Experimental Protocol:

  • Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • For each level, prepare three replicate samples by spiking a known amount of analyte into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Hypothetical Data:

Level Spiked (µg/mL) Measured (µg/mL) % Recovery
80% 80.1 79.5 99.3%
100% 100.2 100.8 100.6%
120% 119.9 120.5 100.5%

| Average Recovery | | | 100.1% |

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Hypothetical Data:

Precision Level Parameter %RSD Acceptance Criteria
Repeatability 6 replicates (Day 1, Analyst 1) 0.45% ≤ 2.0%
Intermediate Precision 6 replicates (Day 2, Analyst 2) 0.58% ≤ 2.0%

| Overall (Combined Data) | 12 replicates | 0.81% | ≤ 2.0% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations to the noise of a blank injection.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • The LOQ must be confirmed by analyzing replicates at this concentration and demonstrating acceptable precision and accuracy.

Hypothetical Data:

Parameter Result Acceptance Criteria
LOD 0.05 µg/mL S/N ≥ 3
LOQ 0.15 µg/mL S/N ≥ 10

| Precision at LOQ | %RSD = 4.5% | ≤ 10% |

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., % Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition.

Hypothetical Data:

Parameter Varied Result Acceptance Criteria
Flow Rate (0.9 mL/min) System Suitability Passed All system suitability parameters must pass.
Flow Rate (1.1 mL/min) System Suitability Passed All system suitability parameters must pass.
Temp (28 °C) System Suitability Passed All system suitability parameters must pass.

| Temp (32 °C) | System Suitability Passed | All system suitability parameters must pass. |

System Suitability Parameters: Tailing factor ≤ 1.5; Theoretical plates > 2000; %RSD of replicate injections ≤ 1.0%.

Conclusion: A Validated Method Fit for Purpose

The RP-HPLC-UV method detailed and validated in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. All validation parameters met the stringent acceptance criteria derived from the ICH Q2(R2) guidelines.[4] This method is now considered validated and fit for its intended purpose in a regulated quality control environment, ensuring the reliable analysis of a critical pharmaceutical intermediate.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid Source: Chemsrc URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Current Pharmaceutical Analysis URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: GMP Compliance URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 3-Amino-4-bromopyrazole-5-carboxylic acid Source: ChemBK URL: [Link]

  • Title: A Review on Analytical method Development and Validation Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

The Halogen Advantage: A Comparative Guide to the Activity of Brominated vs. Non-Brominated Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1] Its synthetic tractability and versatile biological activity make it a focal point for the development of novel therapeutics, particularly as enzyme inhibitors.[1][2] A key strategy in the optimization of these inhibitors is halogenation, with bromination emerging as a particularly effective modification. This guide provides an in-depth, objective comparison of the activity of brominated versus non-brominated pyrazole inhibitors, supported by experimental data and mechanistic insights.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of a bromine atom to a pyrazole core is not a trivial alteration. It imparts significant changes to the molecule's physicochemical properties, which can translate into enhanced biological activity. The rationale for this enhancement is multifactorial:

  • Increased Lipophilicity: Bromine, being a lipophilic halogen, can enhance the molecule's ability to cross cellular membranes and access target proteins within the cell.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron density of the pyrazole ring, influencing its pKa and ability to form crucial interactions with the target protein.[3]

  • Formation of Halogen Bonds: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein's active site. This can significantly increase binding affinity and selectivity.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolic degradation, increasing the inhibitor's half-life and duration of action in vivo.

Comparative Efficacy: A Data-Driven Analysis

The tangible benefits of brominating pyrazole inhibitors are best illustrated through direct comparative studies. While comprehensive head-to-head data for a wide range of targets is still an evolving area of research, existing studies provide compelling evidence for the "halogen advantage."

Case Study 1: Monoamine Oxidase (MAO) Inhibition

A study on a series of pyrazole-coumarin hybrids designed as potential treatments for Alzheimer's disease provided a clear comparison of a brominated derivative against its non-brominated counterparts is implied, with the brominated version showing potent inhibitory activity. The brominated compound, D1 , demonstrated significant inhibition of both human MAO-A and MAO-B.[4]

CompoundTargetIC50 (nM)
D1 (Brominated) hMAO-A3.9
D1 (Brominated) hMAO-B4.4

Table 1: Inhibitory activity of a brominated pyrazole-coumarin hybrid (D1) against human monoamine oxidase A and B.[4]

The nanomolar potency of the brominated derivative highlights the significant contribution of the bromine atom to the inhibitory activity.

Case Study 2: Alcohol Dehydrogenase Inhibition

An early but foundational study directly compared the inhibitory potency of pyrazole and its 4-bromo derivative against alcohol dehydrogenases. The results, while not providing specific IC50 values in the abstract, indicated a difference in potency, toxicity, and duration of action between the two compounds in mice, prompting further investigation into halogenated pyrazole inhibitors.[5]

Mechanistic Insights: Visualizing the Bromine Advantage

To understand the enhanced activity of brominated pyrazoles at a molecular level, we can turn to computational methods like molecular docking. These studies can predict the binding mode of an inhibitor in the active site of its target protein and highlight key interactions.

The following diagram illustrates a hypothetical binding scenario of a brominated pyrazole inhibitor within a kinase active site, a common target for this class of compounds.

G cluster_kinase Kinase Active Site cluster_inhibitor Brominated Pyrazole Inhibitor Hinge Hinge Region (e.g., Alanine) Gatekeeper Gatekeeper Residue (e.g., Threonine) DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond Bromine Bromine Atom Bromine->Gatekeeper Halogen Bond R1 R1 Group R1->Hydrophobic_Pocket Hydrophobic Interaction R2 R2 Group R2->DFG_Motif van der Waals

Caption: Hypothetical binding of a brominated pyrazole inhibitor in a kinase active site.

This model showcases how the pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. The bromine atom, strategically positioned, can form a halogen bond with the gatekeeper residue, an interaction that a non-brominated analog cannot make. This additional, specific interaction can significantly enhance the inhibitor's binding affinity and, consequently, its potency.

Experimental Protocols: A Guide to Evaluating Inhibitor Activity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to compare the activity of brominated and non-brominated pyrazole inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, providing a robust method for determining the IC50 value of an inhibitor.

Objective: To determine the concentration of a pyrazole inhibitor required to inhibit 50% of a target kinase's activity.

Materials:

  • Recombinant purified kinase

  • Kinase-specific peptide substrate

  • ATP

  • Brominated and non-brominated pyrazole inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the brominated and non-brominated pyrazole inhibitors in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a control with DMSO only (no inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[6]

G A Prepare Serial Dilutions of Inhibitors C Add Inhibitors to Plate A->C B Set up Kinase Reaction (Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT)

This cell-based assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Objective: To determine the concentration of a pyrazole inhibitor that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Brominated and non-brominated pyrazole inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the brominated and non-brominated pyrazole inhibitors in cell culture medium and add them to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Conclusion: A Strategic Approach to Inhibitor Design

The strategic incorporation of bromine into pyrazole-based inhibitors represents a powerful tool in the medicinal chemist's arsenal. As demonstrated by the available data, bromination can lead to a significant enhancement in inhibitory potency and can favorably modulate other key drug-like properties. The mechanistic basis for this improvement often lies in the unique ability of bromine to form halogen bonds and alter the molecule's physicochemical profile.

By employing rigorous and standardized experimental protocols, researchers can systematically evaluate the impact of bromination and generate the high-quality data needed to drive the design of next-generation pyrazole inhibitors. This comparative approach, grounded in both empirical data and mechanistic understanding, is crucial for unlocking the full therapeutic potential of this versatile scaffold.

References

  • Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new. ProQuest. Available at: [Link].

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link].

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. PubMed. Available at: [Link].

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link].

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link].

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Center for Biotechnology Information. Available at: [Link].

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link].

  • Synthesis and pharmacological evaluation of pyrazole derivatives. OMICS International. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Differentiating 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone for developing novel bioactive agents. However, the synthesis of substituted pyrazoles often yields positional isomers, the unambiguous identification of which is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance. This guide provides an in-depth comparison of the expected spectroscopic data for two closely related isomers: 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (Isomer A) and 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid (Isomer B) . By grounding our analysis in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will explain the causality behind their distinct spectral signatures and provide robust protocols for their differentiation.

Introduction: The Isomer Challenge in Pyrazole Chemistry

The precise arrangement of substituents on the pyrazole ring dramatically influences a molecule's steric and electronic properties, thereby altering its biological activity. Differentiating between positional isomers like Isomer A and Isomer B is a non-trivial analytical challenge. Their identical molecular weight and formula (C₄H₄BrN₃O₂) make them indistinguishable by low-resolution mass spectrometry alone. This guide serves as a practical framework for researchers, enabling confident structural elucidation through a multi-technique spectroscopic approach.

Below are the molecular structures of the two isomers at the core of our investigation.

G cluster_A Isomer A This compound cluster_B Isomer B 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid A_structure B_structure

Caption: Molecular structures of Isomer A and Isomer B.

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in understanding how the substituent positions influence the local electronic environments of the atoms within the molecule. The electron-donating amino (-NH₂) group, the electron-withdrawing bromo (-Br) group, and the carboxylic acid (-COOH) group each exert distinct effects that are detectable by various spectroscopic methods.[1]

¹H and ¹³C NMR Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of carbon and hydrogen atoms are exquisitely sensitive to their local electronic environment. For pyrazoles, substituent effects and tautomerism can significantly influence the observed spectra.[1][2]

Causality Behind Expected Differences:

  • ¹³C NMR: The positions of the bromine and carboxylic acid groups are the primary differentiators. A carbon atom directly bonded to the highly electronegative bromine atom will be significantly deshielded (shifted downfield) compared to one bonded to a carbonyl carbon. Conversely, the carbonyl carbon of the carboxylic acid has a characteristic chemical shift (~160-170 ppm).

  • ¹H NMR: In N-unsubstituted pyrazoles, the N-H proton can undergo rapid exchange, sometimes leading to broad signals or averaged environments for the C3 and C5 positions.[1] However, the distinct electronic environments created by the fixed substituents at C4 and C5 should still provide clear diagnostic signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm).[3]

Predicted NMR Data Summary

Technique Spectroscopic Feature Isomer A (3-amino-4-bromo-5-COOH) Isomer B (3-amino-5-bromo-4-COOH) Rationale for Differentiation
¹³C NMR C3-NH₂ ~150-155 ppm~150-155 ppmSimilar environment, attached to the amino group.
C4 ~95-105 ppm (C-Br) ~110-120 ppm (C-COOH) Primary Differentiation Point. The C-Br bond will shield C4 in Isomer A relative to the C-COOH in Isomer B.[2]
C5 ~135-145 ppm (C-COOH) ~115-125 ppm (C-Br) Primary Differentiation Point. The position attached to the carboxylic acid (Isomer A) will be downfield compared to the C-Br position (Isomer B).
C=O ~165-170 ppm~165-170 ppmCharacteristic carbonyl chemical shift.
¹H NMR N-H (pyrazole) Broad, ~12-14 ppmBroad, ~12-14 ppmHighly variable, dependent on solvent and concentration.
-NH₂ Broad, ~5-7 ppmBroad, ~5-7 ppmTypical range for amino protons.
-COOH Broad, >12 ppmBroad, >12 ppmAcidic proton, typically very downfield.[3]
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy excels at identifying functional groups. While both isomers contain the same functional groups (-NH₂, -COOH, C-Br), the electronic interplay between them due to their different positions can cause subtle but measurable shifts in vibrational frequencies.

Causality Behind Expected Differences:

The primary influence will be the electronic effect of the adjacent bromine atom on the carboxylic acid and amino groups.

  • In Isomer A: The bromine atom is adjacent to the amino group at C3 and the pyrazole ring itself, but not directly conjugated with the carboxylic acid at C5.

  • In Isomer B: The bromine atom at C5 is adjacent to the carboxylic acid at C4. The strong electron-withdrawing nature of the bromine atom can influence the O-H and C=O bond strengths of the neighboring carboxylic acid.

Predicted IR Data Summary

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Anticipated Difference between Isomers
Carboxylic AcidO-H stretch2500-3300 (very broad)Minor shifts expected. The proximity of Br in Isomer B might slightly alter the hydrogen-bonding dimer structure compared to Isomer A.[4]
C=O stretch1690-1760The C=O stretch in Isomer B may be at a slightly higher frequency due to the inductive electron-withdrawing effect of the adjacent bromine.[3][4]
Amino GroupN-H stretch3100-3500 (two bands)Minimal difference expected as the C3-NH₂ environment is similar in both isomers.[5]
Pyrazole RingC=N, C=C stretches1400-1600The "fingerprint region" (<1500 cm⁻¹) will be unique for each isomer but requires reference spectra for definitive assignment.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Causality Behind Expected Differences:

While the molecular ion peak will be the same (m/z 205/207), the fragmentation pathways may differ based on which substituent is lost more readily. The stability of the resulting fragment ions will dictate the most prominent peaks in the spectrum. Common pyrazole fragmentation pathways include the loss of HCN or N₂.[7][8]

Predicted MS Fragmentation

Feature Isomer A (3-amino-4-bromo-5-COOH) Isomer B (3-amino-5-bromo-4-COOH) Rationale for Differentiation
Molecular Ion m/z 205/207 (1:1 ratio)m/z 205/207 (1:1 ratio)Confirms molecular formula and presence of one bromine atom.[6]
Key Fragments Loss of H₂O (m/z 187/189) Loss of COOH (m/z 160/162)Loss of H₂O (m/z 187/189) Loss of COOH (m/z 160/162)Initial losses are likely to be similar.
Loss of Br (m/z 126) Loss of Br (m/z 126) The relative intensity of the [M-Br]⁺ peak could be a key differentiator. The stability of the resulting pyrazole-radical cation will depend on the substituent pattern.
Decarboxylation followed by loss of HCN (m/z 133/135)Decarboxylation followed by loss of HCN (m/z 133/135)A common pathway for pyrazoles.[7]

The most reliable differentiation via MS would likely involve tandem MS (MS/MS), where the isolated molecular ion is fragmented. The subtle differences in bond strengths could lead to different relative abundances of the daughter ions, providing a unique fingerprint for each isomer.

Experimental Protocols & Workflow

To ensure reproducible and high-quality data, the following standardized protocols should be employed.

General Analytical Workflow

The logical flow for unambiguous isomer identification should follow a multi-step process, starting with the most definitive technique.

G Sample Isomer Sample (A or B) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve MS_Prep Prepare sample for MS (e.g., dissolve in MeOH/H₂O) Sample->MS_Prep IR_Prep Prepare KBr pellet or ATR sample Sample->IR_Prep NMR Acquire ¹H and ¹³C NMR Spectra (e.g., 400 MHz Spectrometer) Dissolve->NMR CompareNMR Compare ¹³C shifts for C4 and C5 with Predicted Data NMR->CompareNMR Conclusion Definitive Structural Elucidation CompareNMR->Conclusion MS Acquire High-Resolution MS (EI or ESI) MS_Prep->MS CompareMS Confirm M⁺ and [M+2]⁺ Isotope Pattern MS->CompareMS CompareMS->Conclusion IR Acquire IR Spectrum IR_Prep->IR CompareIR Analyze C=O stretch and fingerprint region IR->CompareIR CompareIR->Conclusion

Caption: Recommended workflow for isomer differentiation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole isomer and dissolve it in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and slow down N-H exchange).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals, including potentially broad N-H peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary to achieve a good signal-to-noise ratio for quaternary carbons (C3, C4, C5, C=O).

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Compare the chemical shifts of the pyrazole ring carbons (C3, C4, C5) to the predicted values in the table above to assign the structure.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to a standard value of 70 eV.

  • Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

  • Analysis: Look for the molecular ion cluster at m/z 205 and 207. The near 1:1 intensity ratio is a hallmark of a monobrominated compound. Analyze the major fragment ions and compare their relative intensities between samples if possible.

Protocol 3: Infrared Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key vibrational bands: the very broad O-H stretch (2500-3300 cm⁻¹), the sharp C=O stretch (1690-1760 cm⁻¹), and the N-H stretches (~3100-3500 cm⁻¹). Compare the exact frequency of the C=O stretch between isomers.

Conclusion

While this compound and its 5-bromo-4-carboxylic acid isomer present a significant analytical challenge due to their identical composition, a systematic spectroscopic approach provides a clear path to their differentiation. ¹³C NMR spectroscopy stands out as the most definitive technique , offering unambiguous evidence through the distinct chemical shifts of the substituted ring carbons, C4 and C5. Mass spectrometry confirms the molecular weight and bromine content, while IR spectroscopy provides complementary functional group information. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the correct isomeric structure, ensuring data integrity and accelerating the pace of discovery in drug and materials development.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (n.d.). ResearchGate. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]

  • Substituent effects on the15N NMR Parameters of Azoles. (n.d.). Scite. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. Available at: [Link]

  • ¹H- and ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Can. J. Chem. Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magn. Reson. Chem. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. (2025). Chemsrc. Available at: [Link]

  • 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). albbey.com. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 3-Aminopyrazole. (n.d.). NIST WebBook. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Available at: [Link]

  • 3-Aminopyrazole-4-carboxylic acid. (n.d.). SpectraBase. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Available at: [Link]

  • Mass spectral interpretation. (n.d.). University of Arizona. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid. (2024). ChemBK. Available at: [Link]

  • 5-bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Organic Process Research & Development. Available at: [Link]

Sources

Comparative Bioactivity Screening of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid Analogs: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the bioactivity screening of novel analogs derived from 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid. We will explore a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising lead compounds for drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Therapeutic Potential of Pyrazole Analogs

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, allowing for diverse interactions with biological targets.[2][3] Derivatives of pyrazole have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7]

The parent compound, this compound, serves as a versatile starting point for the synthesis of a diverse library of analogs.[8][9] The amino, bromo, and carboxylic acid functional groups offer multiple points for chemical modification, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.

This guide will focus on two key areas of bioactivity with significant therapeutic relevance: anticancer and antimicrobial activities. The proposed screening cascade is designed to systematically evaluate the potential of newly synthesized analogs in these domains.

Synthesis of this compound Analogs

The synthesis of a focused library of analogs is the foundational step in any screening campaign. The structural versatility of the this compound core allows for the generation of derivatives with diverse physicochemical properties. A general synthetic approach is outlined below.

General Synthetic Scheme:

The primary amino group and the carboxylic acid moiety are the most amenable handles for derivatization. For instance, the carboxylic acid can be converted to a variety of esters and amides, while the amino group can be acylated, alkylated, or used in condensation reactions.

Example Synthetic Pathway:

G A This compound B Esterification (R-OH, H+) A->B Carboxylic Acid Modification C Amide Coupling (R-NH2, Coupling Agents) A->C Carboxylic Acid Modification D Acylation (R-COCl, Base) A->D Amino Group Modification E Ester Analogs B->E F Amide Analogs C->F G N-Acyl Analogs D->G

Caption: General synthetic strategies for analog generation.

A Multi-Tiered Bioactivity Screening Cascade

A hierarchical screening approach is crucial for the efficient and cost-effective evaluation of a compound library. This cascade begins with broad, high-throughput primary screens to identify active compounds, followed by more detailed secondary and tertiary assays to characterize their potency, selectivity, and mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency Determination cluster_2 Tier 3: Mechanism of Action & Target Identification A Anticancer: Cell Viability Assay (e.g., MTT on NCI-60 panel) C IC50 Determination for Active Anticancer Hits A->C B Antimicrobial: Broth Microdilution Assay (vs. Gram-positive & Gram-negative bacteria) D MIC Determination for Active Antimicrobial Hits B->D E Cytotoxicity Assay on Normal Cell Lines C->E F Enzyme Inhibition Assays (e.g., Kinase Panel) C->F G Cell Cycle Analysis C->G H Apoptosis Assays C->H D->E I In silico Docking Studies F->I

Caption: A multi-tiered screening cascade for bioactivity evaluation.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible data. The following sections provide step-by-step methodologies for key assays in the screening cascade.

Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines. Pyrazole derivatives have shown inhibitory activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[4]

Primary Screening: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is a widely used method for assessing cell viability and proliferation.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Secondary Screening: IC₅₀ Determination

For compounds showing significant inhibition in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Antimicrobial Activity Screening

Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[10] The initial screening will assess the activity of the analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole analogs in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Comparison

The effective presentation of screening data is crucial for identifying structure-activity relationships (SAR) and selecting promising candidates for further development.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs

Compound IDR1-substituentR2-substituent% Inhibition at 10 µM (MCF-7)IC₅₀ (µM) (MCF-7)% Inhibition at 10 µM (HepG2)IC₅₀ (µM) (HepG2)
Parent -H-OH15.2 ± 2.1> 10012.8 ± 1.5> 100
Analog 1 -CH₃-OCH₃45.6 ± 3.58.2 ± 0.738.9 ± 2.912.5 ± 1.1
Analog 2 -Ph-NH₂78.3 ± 4.21.5 ± 0.272.1 ± 3.82.3 ± 0.3
Doxorubicin --95.1 ± 1.80.1 ± 0.0292.4 ± 2.00.2 ± 0.03

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound IDR1-substituentR2-substituentMIC (µg/mL) (S. aureus)MIC (µg/mL) (E. coli)
Parent -H-OH> 128> 128
Analog 3 -Cl-OCH₃3264
Analog 4 -NO₂-NH-Ph816
Ciprofloxacin --0.50.25

Mechanism of Action Studies: Unraveling the Molecular Targets

For the most potent and selective compounds, elucidating the mechanism of action is a critical next step. Pyrazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][11]

Potential Molecular Targets for Anticancer Activity:

  • Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are frequently implicated in cancer progression and are known targets of pyrazole-based inhibitors.[4]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and is a validated anticancer strategy.[4]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is crucial for cell growth and survival, and its inhibition is a promising therapeutic approach.[4]

G cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Progression cluster_2 Cell Survival & Proliferation GF Growth Factor RTK RTK (EGFR, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K CDK CDK2 CellCycle Cell Cycle Arrest CDK->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Analog Pyrazole->RTK Inhibition Pyrazole->CDK Inhibition Pyrazole->PI3K Inhibition

Caption: Potential anticancer mechanisms of pyrazole analogs.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the bioactivity screening of this compound analogs. By employing a tiered screening cascade, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The initial focus on anticancer and antimicrobial activities provides a solid foundation for further exploration. Promising lead compounds identified through this process can then be advanced to more complex preclinical studies, including in vivo efficacy and toxicity assessments, with the ultimate goal of developing new and effective therapeutic agents. The versatility of the pyrazole scaffold ensures that this class of compounds will remain a fertile ground for drug discovery for years to come.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC. Retrieved from [Link]

  • (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. Retrieved from [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). OUCI. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Heterocyclic Building Blocks

In the landscape of modern drug discovery and development, heterocyclic compounds are foundational. The pyrazole scaffold, in particular, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs.[1] The compound 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a highly functionalized building block, offering multiple reaction sites for the synthesis of complex molecular architectures. Its utility, however, is directly contingent on its purity. The presence of residual starting materials, regioisomers, or degradation products can have profound implications on reaction yields, impurity profiles of subsequent synthesis steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, field-proven methodology for assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter, compare performance against benchmarks, and establish a self-validating protocol that ensures trustworthiness and reproducibility in your laboratory.

Foundational Strategy: Why Reversed-Phase HPLC is the Gold Standard

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing pyrazole derivatives due to its high resolution, sensitivity, and versatility.[2] For a molecule like this compound, a Reversed-Phase (RP-HPLC) method is the logical choice. Let's break down why.

  • Analyte Characteristics: Our target molecule possesses a combination of features: it is aromatic, polar (due to the amine and carboxylic acid groups), and acidic.

  • Mechanism of Separation: In RP-HPLC, we use a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] The primary retention mechanism is hydrophobic interaction.[4] While our molecule is polar, its pyrazole core and bromine substituent provide sufficient hydrophobicity to interact with the C18 stationary phase.

  • Controlling Retention and Peak Shape: The ionizable carboxylic acid and amine groups present a challenge. At neutral pH, the carboxylic acid will be deprotonated (anionic), and the amine may be partially protonated (cationic), leading to poor peak shape and inconsistent retention. To suppress the ionization of the carboxylic acid group and ensure a consistent, neutral form of the amine, we acidify the mobile phase.[4] This forces the equilibrium towards the protonated, less polar form of the carboxylic acid, increasing its retention and resulting in sharp, symmetrical peaks. A common choice is a volatile acid like formic acid for MS-compatibility or phosphoric acid for UV detection only.[5][6]

This strategic approach ensures that we have a robust and reproducible method capable of separating the main compound from potential process-related impurities.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. By running a certified reference standard alongside the synthesized sample and a commercial alternative, we can simultaneously qualify our chromatographic system and obtain a direct, objective comparison of purity.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column is the most common and effective choice.[2][3] A good starting point is a column with dimensions of 4.6 x 150 mm and a 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (or phosphoric acid), analytical grade.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses ionization of the carboxylic acid, ensuring good peak shape and retention.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with excellent UV transparency and elution strength for aromatic compounds.[4]
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% BA gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main polar analyte is well-retained and resolved from early-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nm and 280 nm (or DAD Scan 200-400 nm)The aromatic pyrazole ring is expected to have strong UV absorbance. Monitoring multiple wavelengths or using a DAD helps in identifying co-eluting impurities that may have different spectral properties.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Preparation of Solutions

Causality Note: Using the mobile phase as the diluent for the final sample solution is a critical step to prevent peak distortion or splitting that can occur from injecting a sample in a solvent stronger than the initial mobile phase conditions.[7]

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of certified this compound reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to volume with the same solvent.

  • Synthesized Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard, using the newly synthesized material.

  • Commercial Alternative Stock (1.0 mg/mL): Prepare in the same manner, using a product from a commercial supplier.

  • Working Solutions (0.1 mg/mL): Dilute 1.0 mL of each stock solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Filter all working solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the entire purity assessment process, from sample handling to the final report generation.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_start Weigh Samples: - Synthesized Lot - Reference Standard - Commercial Alternative dissolve Dissolve and Create 1.0 mg/mL Stock Solutions prep_start->dissolve dilute Prepare 0.1 mg/mL Working Solutions in Diluent dissolve->dilute filter Filter through 0.45µm Syringe Filter into Vials dilute->filter hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) filter->hplc_system inject Inject Samples onto C18 Column hplc_system->inject separate Chromatographic Separation inject->separate detect DAD/UV Detection (200-400 nm) separate->detect acquire Acquire Chromatograms detect->acquire integrate Integrate Peaks (Area Percent Method) acquire->integrate compare Compare Data: - Retention Time (RT) - Purity (%) - Impurity Profile integrate->compare report Generate Final Purity Report & Comparison Guide compare->report

Caption: A generalized workflow for the HPLC purity assessment of synthesized compounds.

Comparative Data Analysis: Interpreting the Results

After running the samples, the primary method for purity assessment will be the area percent normalization method. This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Below is a table summarizing hypothetical results from this comparative analysis.

Sample IDRetention Time (min)Peak Area (%)Calculated Purity (%)Observations
Reference Standard 8.5299.9599.95% Single, sharp, symmetrical peak. Sets the benchmark for retention time and peak shape.
Synthesized Product 8.5198.7498.74% Main peak matches reference RT. Two minor impurities detected at 6.2 min (0.85%) and 9.8 min (0.41%).
Commercial Alternative 8.5399.2199.21% Main peak matches reference RT. One minor impurity detected at 7.1 min (0.79%).

Expert Interpretation:

  • Retention Time (RT) Alignment: The close alignment of the retention times for the main peak across all three samples (~8.5 min) provides strong evidence that the synthesized compound is indeed this compound.

  • Purity Comparison: The synthesized product shows a purity of 98.74%. While this may be acceptable for some research applications, it is lower than both the reference standard and the commercial alternative. This provides a quantitative basis for deciding if further purification (e.g., recrystallization) is necessary.

  • Impurity Profiling: The synthesized lot contains two distinct impurities. The earlier eluting peak (6.2 min) is likely a more polar species (e.g., a de-brominated or hydrolyzed starting material). The later eluting peak (9.8 min) is likely a more hydrophobic species. This information is invaluable for the process chemist to troubleshoot and optimize the synthesis reaction.[8][9] The commercial product presents a different impurity profile, highlighting variations between manufacturing processes.

Conclusion

This guide outlines a robust, reliable, and scientifically-grounded RP-HPLC method for the purity assessment of this compound. By understanding the causal relationships between analyte properties, mobile phase composition, and chromatographic behavior, researchers can confidently implement and adapt this protocol. The comparative approach, benchmarking against a certified reference standard and a commercial alternative, not only validates the analytical result but also provides critical context for the quality of the synthesized material. This level of analytical rigor is non-negotiable for ensuring the integrity of downstream research and development activities in the pharmaceutical industry.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Comparative analysis of analytical methods for pyrazole derivatives.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Available from: [Link]

  • Gilar, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1198. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone in the design of potent and selective inhibitors, particularly for protein kinases.[1] This guide provides an in-depth, technical comparison of molecular docking studies for pyrazole-based inhibitors, moving beyond a simple procedural outline to explain the critical reasoning behind experimental choices. As Senior Application Scientists, we aim to equip you with not only the "how" but also the "why," ensuring your computational workflows are both robust and insightful.

The Strategic Imperative of the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their versatile therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their structural rigidity and capacity for diverse substitutions allow for fine-tuning of interactions within the binding sites of various protein targets.[4] Protein kinases, in particular, are a key target class for pyrazole-based inhibitors due to their central role in cellular signaling pathways, the dysregulation of which is a hallmark of many diseases, including cancer.[1][5]

This guide will focus on a comparative docking analysis of pyrazole-based inhibitors against three therapeutically relevant protein kinases: Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

The Computational Microscope: Molecular Docking Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This allows us to understand the binding mode and estimate the binding affinity of a ligand (the inhibitor) to its protein target. A well-executed docking study can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Below is a logical workflow for a comparative docking study, which we will dissect in detail.

G protein_prep Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking results_analysis Results Analysis & Comparison docking->results_analysis validation Docking Protocol Validation results_analysis->validation validation->docking

Caption: A generalized workflow for molecular docking studies.

Part 1: The Foundation - Meticulous Preparation of Protein and Ligand

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is particularly pertinent here.

Experimental Protocol: Protein Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our examples, we will use:

    • Aurora Kinase A: PDB ID: 2W1G

    • VEGFR-2: PDB ID: 4ASD

    • CDK2: PDB ID: 2VTO[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for the protein's structural integrity or binding site conformation. This is crucial as they can interfere with the docking process.

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign Protonation States: Assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). This is a critical step as the protonation state can significantly influence ligand binding.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of your pyrazole-based inhibitors using a chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation before docking.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

Part 2: The Core of the Experiment - Performing the Docking

With the protein and ligands prepared, we can proceed to the docking simulation. We will use AutoDock Vina, a widely used and freely available software for this purpose.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the region of interest. The location of the co-crystallized ligand in the original PDB file is an excellent guide for defining the grid box center.

  • Running the Docking Simulation: Execute the AutoDock Vina program, providing the prepared protein and ligand files, as well as the grid box parameters. Vina will then explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

  • Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Part 3: The Moment of Truth - Analysis and Validation

The output of a docking simulation is a wealth of data that requires careful interpretation and, most importantly, validation.

Interpreting the Results

The primary outputs to analyze are:

  • Binding Affinity (Docking Score): This value, expressed in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a more favorable binding interaction.

  • Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site.

  • Intermolecular Interactions: Visualization of the binding pose allows for the identification of key interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking and Cation-Pi Interactions: Often observed with aromatic systems like the pyrazole ring.

G cluster_input Docking Inputs cluster_output Docking Outputs Prepared_Protein Prepared_Protein Docking_Simulation Docking_Simulation Prepared_Protein->Docking_Simulation Prepared_Ligand Prepared_Ligand Prepared_Ligand->Docking_Simulation Binding_Affinity Binding Affinity (kcal/mol) Binding_Pose Binding Pose (3D Coordinates) Interactions Intermolecular Interactions Docking_Simulation->Binding_Affinity Docking_Simulation->Binding_Pose Docking_Simulation->Interactions

Caption: Inputs and outputs of a molecular docking simulation.

Comparative Analysis of Pyrazole-Based Inhibitors

The true power of molecular docking lies in its ability to perform comparative analyses. By docking a series of related compounds, we can begin to understand the structure-activity relationship (SAR).

Table 1: Comparative Docking Data for Pyrazole-Based Kinase Inhibitors (Illustrative)

Target KinasePyrazole DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
Aurora Kinase A Compound A-9.2Ala213, Leu139, Glu21115
Compound B-8.5Ala213, Leu13950
Compound C-7.1Leu139250
VEGFR-2 Compound X-10.5Cys919, Asp1046, Glu8858
Compound Y-9.8Cys919, Asp104630
Compound Z-8.2Cys919150
CDK2 Compound P-8.8Leu83, Lys33, Asp14525
Compound Q-8.1Leu83, Lys3380
Compound R-7.5Leu83300

Note: The data in this table is illustrative and compiled from various sources for demonstrative purposes.[7][8][9]

From this illustrative data, we can infer that for Aurora Kinase A, interactions with Ala213 and Glu211 appear to be crucial for higher potency. Similarly, for VEGFR-2, interactions with Asp1046 and Glu885 seem to correlate with lower IC50 values. This type of analysis guides the rational design of new, more potent inhibitors.

The Litmus Test: Docking Protocol Validation

A critical step to ensure the reliability of your docking results is to validate the docking protocol. The most common method is to re-dock the co-crystallized ligand into the binding site of the protein.

Experimental Protocol: Docking Validation

  • Extract the Co-crystallized Ligand: From the original PDB file, extract the coordinates of the experimentally determined ligand.

  • Re-dock the Ligand: Using the exact same docking protocol (protein preparation, grid box, etc.), dock the extracted ligand back into the protein's binding site.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose and calculate the RMSD between the two.

A successful validation is generally considered to be an RMSD value of less than 2.0 Å .[2][10] This indicates that your docking protocol is capable of accurately reproducing the experimentally observed binding mode.

G cluster_validation Docking Validation Workflow extract Extract Co-crystallized Ligand redock Re-dock Ligand extract->redock calculate_rmsd Calculate RMSD redock->calculate_rmsd validate RMSD < 2.0 Å? calculate_rmsd->validate success Protocol Validated validate->success Yes fail Refine Protocol validate->fail No

Caption: Workflow for validating a molecular docking protocol.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the rational design of novel pyrazole-based inhibitors. By following a meticulously planned and validated workflow, researchers can gain valuable insights into the molecular interactions that govern inhibitor potency and selectivity. This guide has provided a comprehensive framework for conducting comparative docking studies, emphasizing the importance of rigorous preparation, careful analysis, and robust validation. The ultimate goal of any in silico study is to guide and prioritize experimental work. A strong correlation between docking scores and experimentally determined biological activity, such as IC50 values, provides the highest level of confidence in the predictive power of the computational model.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (URL: [Link])

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (URL: [Link])

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC. (URL: [Link])

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • How can I validate a docking protocol? - ResearchGate. (URL: [Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (URL: [Link])

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (URL: [Link])

  • Preparing the protein and ligand for docking. (URL: [Link])

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - ResearchGate. (URL: [Link])

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (URL: [Link])

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors | Semantic Scholar. (URL: [Link])

Sources

A Comparative Guide to the Structural Validation of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a compound of interest due to the prevalence of the pyrazole moiety in medicinally active compounds, precise structural validation is paramount.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating framework for achieving unequivocal structural assignment.

The Imperative for Unambiguous Structure Determination

The journey of a drug candidate from conception to clinic is paved with rigorous characterization. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, anchored by a definitive method like X-ray crystallography, provides the highest level of confidence.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[5][6] It provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy.[5] This method is considered the ultimate arbiter in structural determination because it directly visualizes the molecule's architecture.[7][8]

Experimental Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous experimental workflow. The following protocol outlines the key stages for the structural validation of this compound.

Step 1: Crystal Growth - The Critical First Hurdle

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is directly proportional to the quality of the single crystal.

  • Rationale: A single crystal is a solid in which the constituent molecules are arranged in a highly ordered, repeating three-dimensional lattice. This periodicity is essential for the coherent diffraction of X-rays.

  • Protocol:

    • Purification: The starting material, this compound, must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent system will dissolve the compound to a moderate extent and allow for slow evaporation or cooling to promote the formation of well-ordered crystals. For a polar molecule like the target compound, solvents such as ethanol, methanol, acetone, or mixtures with water are good starting points.

    • Crystallization Techniques:

      • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: A concentrated drop of the compound solution is placed on a coverslip and inverted over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the drop induces crystallization.

      • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Rationale: When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities.

  • Protocol:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

    • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.

    • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software is used to determine the optimal data collection strategy to ensure complete and redundant data are measured.

Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The collected diffraction data are then processed to generate a three-dimensional model of the molecule.

  • Rationale: The positions and intensities of the diffraction spots are used to determine the size and shape of the unit cell (the basic repeating unit of the crystal lattice) and the arrangement of atoms within it.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and correct for experimental factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This is an iterative process that continues until the model converges to a stable and chemically reasonable structure.

    • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.[9]

Comparative Analysis of Alternative Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for corroborating the proposed structure and providing complementary information, especially when suitable crystals cannot be obtained.[10][11]

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[12]Excellent for determining the connectivity of atoms and the relative number of different types of protons and carbons. Can provide insights into solution-state conformation.Does not provide direct information on bond lengths or angles. Interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, providing the molecular weight and information about the elemental composition.[13]Highly sensitive and requires very small amounts of sample. Fragmentation patterns can provide structural clues. The presence of bromine can be identified by the characteristic M+2 isotopic peak.[14][15][16]Does not provide information on the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.[13]Quick and easy to perform. Provides a "fingerprint" of the molecule that can be used for identification.Provides limited information about the overall structure. The absence of a band is more informative than its presence.

A Self-Validating Workflow for Structural Elucidation

An effective and trustworthy approach to structural validation involves the integration of multiple techniques in a logical sequence.

G cluster_0 Initial Characterization cluster_1 Definitive Structure Determination cluster_2 Final Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Initial_Analysis Initial Spectroscopic Analysis (NMR, MS, IR) Purification->Initial_Analysis Crystal_Growth Crystal Growth Initial_Analysis->Crystal_Growth Proposed Structure Data_Comparison Comparison with Spectroscopic Data Initial_Analysis->Data_Comparison Xray_Data X-ray Data Collection Crystal_Growth->Xray_Data Structure_Solution Structure Solution & Refinement Xray_Data->Structure_Solution Final_Structure Final Validated Structure Structure_Solution->Final_Structure Unambiguous 3D Structure Final_Structure->Data_Comparison

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Statistical Rigor in Characterizing Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory and anti-tumor properties.[1][2][3] 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS No: 1092683-01-6) is a vital heterocyclic building block used in the synthesis of more complex molecules for the development of new drugs, pesticides, and dyes.[4][5] In the high-stakes arena of drug discovery and development, the journey from a synthesized intermediate to a clinical candidate is paved with data. The integrity of this journey hinges not just on the generation of experimental data but on its rigorous, objective, and statistically sound analysis.[6]

This guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to this compound. Moving beyond mere procedural descriptions, we will explore the causality behind experimental choices and statistical methodologies. Our objective is to equip researchers with the tools to build a self-validating analytical workflow, ensuring that every data point is not only accurate but also robust and defensible. We will compare and contrast key analytical techniques and statistical approaches, providing a clear rationale for selecting the most appropriate methods to validate the identity, purity, and quality of this critical intermediate.

Part 1: The Analytical Foundation: Experimental Design and Data Acquisition

Before any statistical test can be applied, the data itself must be of high quality. This is achieved through meticulous experimental design.[7] The two most fundamental analytical techniques for characterizing a small molecule intermediate like this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.[8][9]

General Experimental Workflow

G cluster_0 Phase 1: Sample Preparation & Acquisition cluster_1 Phase 2: Data Processing & Analysis cluster_2 Phase 3: Reporting & Interpretation Synthesis Synthesis of Compound Char_Prep Sample Preparation (Dissolution, Dilution) Synthesis->Char_Prep HPLC_Acq HPLC Data Acquisition (Purity, Concentration) Char_Prep->HPLC_Acq NMR_Acq NMR Data Acquisition (Structure, qNMR) Char_Prep->NMR_Acq HPLC_Proc Chromatogram Processing (Peak Integration) HPLC_Acq->HPLC_Proc NMR_Proc Spectrum Processing (Phasing, Baseline Correction) NMR_Acq->NMR_Proc Stat_Analysis Statistical Analysis (Descriptive & Inferential) HPLC_Proc->Stat_Analysis NMR_Proc->Stat_Analysis Report Generate Report (Purity, Identity, Variance) Stat_Analysis->Report Conclusion Draw Scientific Conclusions Report->Conclusion

Caption: High-level workflow for the characterization of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity.[9][10] A robust HPLC method separates the main compound from any impurities, allowing for accurate quantification.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Causality: A C18 column is chosen for its versatility and excellent retention of moderately polar to non-polar compounds like pyrazole derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Causality: The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. Formic acid helps to protonate the carboxylic acid group, leading to sharper peaks and better chromatography.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

    • Causality: The pyrazole ring and aromatic systems exhibit strong absorbance at this wavelength, providing high sensitivity.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • Prepare a series of at least five calibration standards of a certified reference material to bracket the expected sample concentration.

    • Prepare at least three independent preparations of the test sample (replicates) to assess precision.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantification

NMR spectroscopy is unparalleled for providing definitive structural information. Furthermore, quantitative NMR (qNMR) can determine purity with high accuracy without needing a reference standard of the analyte itself, instead relying on a certified internal standard.[9]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound.

    • For qNMR, accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and because its residual peak does not typically interfere with key analyte signals. The acidic proton of the carboxylic acid and the amine protons are often observable in DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard proton spectrum.

    • For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification.

    • Causality: A sufficient relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of protons.

Part 2: Statistical Analysis of Experimental Data

Statistical analysis transforms raw data into meaningful insights, allowing us to quantify the performance and quality of the compound.[11][12] The primary tools for analytical method validation include descriptive statistics and inferential statistics like regression analysis and hypothesis testing.[13][14]

HPLC Data: A Quantitative Comparison

The data from an HPLC analysis allows for the statistical validation of purity, precision, and linearity.

Workflow for HPLC Data Analysis and Statistical Validation

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Statistical Analysis & Validation cluster_3 Reporting Standards Run Calibration Standards (n>=5 concentrations) Integrate Integrate Peak Areas Standards->Integrate Samples Run Test Samples (n>=3 replicates) Samples->Integrate Regression Linear Regression Analysis (Plot Area vs. Conc.) Integrate->Regression Precision Precision Analysis (Calculate Mean, SD, RSD of Replicates) Integrate->Precision Purity Calculate Purity (% Area) Using Calibration Curve Regression->Purity Report Final Report: Purity, R-squared, RSD Precision->Report Purity->Report

Caption: Statistical analysis workflow for HPLC-based purity determination.

1. Precision Analysis: Precision measures the closeness of agreement among a series of measurements. It is typically expressed as the standard deviation (SD) or relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze multiple injections of the same sample preparation.

  • Intermediate Precision: Analyze results from different days, analysts, or instruments.

2. Linearity and Range: A linear regression analysis of the calibration curve data is performed to demonstrate that the method's response is directly proportional to the analyte concentration.

  • Key Parameters: The analysis yields a slope, intercept, and coefficient of determination (R²).[14]

  • Acceptance Criteria: For a reliable method, the R² value should ideally be > 0.999.

Quantitative Data Summary: HPLC Method Validation

Statistical Parameter Formula Purpose Typical Acceptance Criteria
Mean (x̄) Σx / n Central tendency of data N/A
Standard Deviation (SD) √[Σ(xᵢ - x̄)² / (n-1)] Measures data dispersion As low as possible
Relative Std. Dev. (RSD%) (SD / x̄) * 100 Normalized measure of precision < 2% for replicate preparations

| Coefficient of Determination (R²) | 1 - (SSres / SStot) | Goodness of fit for regression | > 0.999 |

NMR Data: Structural Confirmation and Quantitative Purity

While HPLC provides a purity profile based on UV response, qNMR offers an absolute purity measurement based on the molar quantity of the analyte versus a certified standard.

Statistical Analysis of qNMR Data: The purity of the sample is calculated based on the ratio of the integrals of the analyte and the internal standard, corrected for the number of protons and their respective molecular weights and masses.

  • Calculate the Mean Purity: Perform the experiment in triplicate (i.e., three independently prepared samples). Calculate the purity for each.

  • Calculate SD and RSD: Determine the standard deviation and relative standard deviation of the triplicate purity results to establish the precision of the qNMR measurement.

Comparison of Purity Techniques: HPLC vs. qNMR

FeatureHPLC (with UV detection)Quantitative NMR (qNMR)
Principle Physical separation followed by UV absorbance detection.Molar ratio determination via nuclear resonance signals.
Reference Standard Requires a certified reference standard of the analyte.Requires a certified internal standard (can be a different molecule).
Quantification Relative (Area %) unless calibrated for absolute quantification.Absolute, provides a direct mass/mass purity value.
Selectivity High, separates isomers and impurities.High, structurally specific. Can detect non-UV active impurities.
Primary Strength Excellent for routine quality control and detecting trace impurities.Excellent for certifying reference materials and providing an orthogonal, absolute purity value.[9]
Statistical Output Purity (%), Precision (RSD%), Linearity (R²).Purity (wt%), Precision (RSD%).

Part 3: A Comparative Guide to Statistical Tests

Decision Guide for Selecting the Appropriate Statistical Test

G node_result node_result Start What is your research question? Q_Compare Q_Compare Start->Q_Compare Comparing Means? Q_Relate Q_Relate Start->Q_Relate Establishing a Quantitative Relationship? Q_Groups How many groups are you comparing? Q_Compare->Q_Groups Yes A_Regress Use Linear Regression Q_Relate->A_Regress Yes A_TTest Use Independent t-Test Q_Groups->A_TTest Two Groups A_ANOVA Use ANOVA Q_Groups->A_ANOVA More Than Two Groups

Caption: A decision-making guide for selecting common statistical tests.

Comparison of Key Inferential Statistical Tests
Statistical TestPurpose & (Example Question)Null Hypothesis (H₀)Interpretation of Result
Independent t-Test To compare the means of two independent groups. (e.g., Is the purity of Batch A different from Batch B?)The means of the two groups are equal (μ₁ = μ₂).A low p-value (< 0.05) suggests a statistically significant difference between the two batches.
ANOVA To compare the means of three or more independent groups. (e.g., Does compound stability differ when stored at three different temperatures?)The means of all groups are equal (μ₁ = μ₂ = μ₃).A low p-value (< 0.05) indicates that at least one group mean is different from the others.
Linear Regression To model the linear relationship between two continuous variables. (e.g., How does HPLC peak area change with increasing concentration?)There is no linear relationship between the two variables (Slope = 0).A low p-value for the model and a high R² value indicate a strong, significant linear relationship.

Conclusion

The characterization of this compound, like any critical intermediate in drug development, demands more than routine analysis. It requires a synergistic approach where robust experimental design is coupled with rigorous statistical validation. By employing orthogonal analytical techniques like HPLC and qNMR, researchers can build a comprehensive and reliable profile of the compound's purity and identity.

References

  • Biological networks and analysis of experimental data in drug discovery.Drug Discovery Today.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.Journal of Pharmaceutical and Biomedical Analysis.
  • Comparative analysis of analytical methods for pyrazole deriv
  • A Comparative Guide to HPLC and NMR Analysis for Purity Valid
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • 10 Basic Data Analytics Techniques to Acceler
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.SciSpace.
  • Steps of Drug Development and Biost
  • Statistical Tools in Analytical Method Valid
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Experimental Design and Data Analysis - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.NCBI.
  • Why Is HPLC Ideal for Chemical Purity Testing?.Moravek.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.Journal of Pharmaceutical Science and Bioscientific Research.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • 3-Amino-4-bromopyrazole-5-carboxylic acid.ChemBK.
  • CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.Chemsrc.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

A Comparative Guide to the Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: Evaluating Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted pyrazoles presents a common challenge in organic chemistry, often requiring careful control of regioselectivity and functional group compatibility. The target molecule, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, incorporates three distinct functional groups on the pyrazole core, each influencing the reactivity of the ring and requiring a strategic synthetic approach. This guide will focus on a primary proposed synthesis and discuss its potential for reproducibility, while also considering alternative routes and their inherent advantages and disadvantages.

Proposed Primary Synthetic Route: A Stepwise Approach to Reproducibility

The following proposed synthesis is designed for robust reproducibility, starting from a commercially available precursor and proceeding through well-established chemical transformations.

Synthetic Pathway A Ethyl 3-amino-1H-pyrazole-5-carboxylate B Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate A->B Bromination (NBS, Acetonitrile) C This compound B->C Hydrolysis (NaOH, EtOH/H2O)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

This initial bromination step is critical for introducing the bromine atom at the desired C4 position. The choice of N-Bromosuccinimide (NBS) as the brominating agent is based on its wide use for the regioselective bromination of electron-rich heterocyclic systems.

  • Materials:

    • Ethyl 3-amino-1H-pyrazole-5-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-bromo-3-amino-1H-pyrazole-5-carboxylate.[3]

Experimental Protocol 2: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, and the conditions below are optimized for high yield and purity.

  • Materials:

    • Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.[3]

Comparative Analysis of Alternative Synthetic Strategies

While the proposed primary route offers a logical and likely reproducible pathway, other synthetic strategies could be envisioned. Below is a comparison of these alternatives.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Route A: Diazotization-Bromination of an Amino-pyrazole This would involve the synthesis of a diaminopyrazole precursor, followed by selective diazotization of one amino group and subsequent Sandmeyer-type bromination.Well-established for aromatic amines.Regioselectivity of diazotization could be an issue. Diazonium salts can be unstable.
Route B: Cyclization of a Brominated Precursor This approach would involve the synthesis of a brominated acyclic precursor, such as a β-ketoester, followed by cyclization with hydrazine.Could offer good control of the substitution pattern.Synthesis of the acyclic precursor may be multi-step and challenging.
Route C: Halogenation of a Pre-formed Pyrazole Carboxylic Acid Starting with 3-amino-1H-pyrazole-5-carboxylic acid, direct bromination could be attempted.A more direct route if the starting material is readily available.The carboxylic acid group is deactivating, potentially making bromination at the C4 position difficult. The amino group is activating, but selectivity could be an issue.

Causality Behind Experimental Choices in the Primary Route:

  • Choice of Starting Material: Ethyl 3-amino-1H-pyrazole-5-carboxylate is a commercially available and relatively inexpensive starting material, which is a key consideration for the overall efficiency and cost-effectiveness of a synthetic route.

  • Bromination before Hydrolysis: Performing the bromination on the ester protects the carboxylic acid functionality and avoids potential side reactions that could occur with a free carboxylic acid under brominating conditions. The electron-donating amino group at the C3 position activates the C4 position for electrophilic substitution, making the bromination with NBS a favorable and regioselective transformation.

  • Hydrolysis Conditions: The use of sodium hydroxide in an ethanol/water mixture is a standard and highly reliable method for the saponification of ethyl esters. The subsequent acidification precipitates the carboxylic acid, providing a straightforward purification method.

Conclusion

The proposed two-step synthesis of this compound, commencing from ethyl 3-amino-1H-pyrazole-5-carboxylate, represents a robust and reproducible pathway for obtaining this valuable synthetic intermediate. The experimental protocols provided are based on well-established and analogous chemical transformations, offering a high probability of success in a laboratory setting. While alternative synthetic strategies exist, they present potential challenges in terms of regioselectivity, precursor availability, and reaction conditions. For researchers and drug development professionals, the detailed primary route offers a clear and logical starting point for the synthesis of this and other similarly substituted pyrazole derivatives.

References

  • ChemBK. 3-Amino-4-bromopyrazole-5-carboxylic acid. [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Chemsrc. CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. [Link]

  • National Institutes of Health. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • Izmir Institute of Technology. synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. [Link]

  • National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey of a molecule from discovery to a therapeutic agent is paved with exacting standards and rigorous evaluation. The compound at the center of our discussion, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, is a heterocyclic entity with significant potential as a scaffold in medicinal chemistry. Its structural integrity, purity, and concentration in various matrices are critical quality attributes that demand precise and accurate measurement. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the characterization of this molecule, underpinned by the principles of cross-validation to ensure the generation of reliable and consistent data.

The selection of an analytical method is not a mere matter of convenience; it is a scientifically driven decision that considers the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a compound like this compound, which possesses a UV-absorbing chromophore, a carboxylic acid moiety, and sufficient volatility upon derivatization, several analytical techniques are viable. This guide will focus on a comparative cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), with supplementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Physicochemical Properties of this compound: Guiding the Analytical Strategy

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyImplication for Analysis
Molecular Formula C₄H₄BrN₃O₂
Molecular Weight 207.00 g/mol
Structure A substituted pyrazole ring containing amino, bromo, and carboxylic acid functional groups.
UV Absorbance The pyrazole ring system provides a chromophore, making UV-based detection in HPLC a viable option.
Polarity & Solubility The presence of the carboxylic acid and amino groups imparts polarity, suggesting good solubility in polar organic solvents and aqueous mobile phases, suitable for reversed-phase HPLC.
Volatility The carboxylic acid group makes the molecule non-volatile. Derivatization (e.g., esterification) is necessary for GC-MS analysis.
Thermal Stability Halogenated pyrazoles are generally stable, but the potential for decarboxylation at elevated temperatures must be considered during GC-MS method development.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Assay

HPLC is a robust and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal first-line analytical tool for this compound.[4]

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase. For a polar compound like our target molecule, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is the method of choice. Detection is achieved by passing the column effluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: A validated HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_conclusion Outcome start Define Analytical Requirements method_dev Develop HPLC Method start->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Technique with High Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[5] Due to the non-volatile nature of the carboxylic acid, derivatization is a necessary prerequisite for the analysis of this compound by GC-MS.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To confirm the identity and quantify this compound in a sample.

Derivatization (Esterification):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 1 mL of 1.25 M HCl in methanol.

  • Heat the mixture at 60 °C for 1 hour.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing start Sample Weighing derivatization Derivatization (Esterification) start->derivatization reconstitution Reconstitution in Solvent derivatization->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection identification Peak Identification (Mass Spectrum) detection->identification quantification Quantification identification->quantification

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC and GC-MS are excellent for quantification and purity assessment, NMR spectroscopy is unparalleled for the unambiguous confirmation of a molecule's chemical structure.

Principle of ¹H NMR

¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. The chemical shift of each proton provides information about its electronic environment, the integration gives the relative number of protons, and the splitting pattern reveals the number of neighboring protons.

Predicted ¹H NMR Data for this compound

Based on the known spectrum of the closely related 3-amino-4-bromopyrazole[6] and general principles of NMR spectroscopy[7], the following ¹H NMR spectrum in DMSO-d₆ can be predicted:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~12.0Broad Singlet1HN-H (pyrazole ring)
~6.0Broad Singlet2H-NH₂

Note: The chemical shifts of the acidic protons (-COOH and N-H) and the amino protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with residual water in the solvent.

Cross-Validation: A Comparative Analysis of HPLC-UV and GC-MS

The core of this guide is the cross-validation of HPLC-UV and GC-MS for the analysis of this compound. This involves analyzing the same set of samples by both methods and comparing the results.[5]

Comparative Performance Characteristics

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on typical values for similar compounds.[5]

ParameterHPLC-UVGC-MSRationale for Performance
Linearity (r²) >0.999>0.998Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS typically offers higher sensitivity due to the low background noise in selected ion monitoring (SIM) mode.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mLConsistent with the higher sensitivity of GC-MS.
Accuracy (Recovery %) 98-102%95-105%HPLC often shows slightly better accuracy due to the simpler sample preparation (no derivatization).
Precision (RSD %) < 2%< 5%The multi-step derivatization process in GC-MS can introduce slightly more variability.
Specificity GoodExcellentWhile HPLC-UV can resolve the analyte from many impurities, co-elution is possible. The mass spectrum in GC-MS provides an additional dimension of confirmation, offering superior specificity.
Cross-Validation Workflow

Cross_Validation_Workflow cluster_setup Setup cluster_analysis Analysis cluster_comparison Comparison cluster_outcome Outcome start Prepare Identical Sample Sets hplc_analysis Analyze by Validated HPLC-UV Method start->hplc_analysis gcms_analysis Analyze by Validated GC-MS Method start->gcms_analysis compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) hplc_analysis->compare_results gcms_analysis->compare_results decision Results Equivalent within Acceptance Criteria? compare_results->decision validated Methods are Cross-Validated decision->validated Yes investigate Investigate Discrepancies & Refine Methods decision->investigate No investigate->hplc_analysis investigate->gcms_analysis

Caption: Workflow for cross-validation of analytical methods.

Conclusion: An Integrated Approach to Analytical Certainty

The selection and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, both HPLC-UV and GC-MS offer robust and reliable analytical solutions.

  • HPLC-UV is the preferred method for routine quality control, offering excellent accuracy, precision, and ease of use without the need for derivatization.

  • GC-MS , while requiring a derivatization step, provides superior sensitivity and specificity, making it an invaluable tool for confirmatory analysis and trace-level impurity identification.

  • NMR spectroscopy remains the definitive technique for structural elucidation and confirmation.

A comprehensive analytical strategy should leverage the strengths of each of these techniques. By performing a thorough cross-validation of HPLC and GC-MS methods, researchers and drug development professionals can build a high degree of confidence in their analytical data, ensuring data integrity and facilitating the smooth progression of their development programs. This integrated, data-driven approach is not just good scientific practice; it is a regulatory expectation and a commitment to patient safety.

References

  • J&K Scientific. (2019). 4-Bromo pyrazole-3-carboxylic acid | 13745-17-0. Retrieved from [Link]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2018). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

comparing the cost-effectiveness of different synthetic routes to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cost-Effective Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

This guide provides a comparative analysis of distinct synthetic strategies for obtaining this compound, a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The objective is to furnish researchers, chemists, and process development professionals with a comprehensive evaluation of cost-effectiveness, factoring in reagent costs, reaction efficiency, operational simplicity, and safety considerations. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Introduction: The Strategic Importance of a Versatile Heterocycle

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The specific substitution pattern of this compound, featuring amino, bromo, and carboxylic acid functionalities, offers three distinct points for chemical modification. This versatility makes it an invaluable intermediate for creating diverse compound libraries in drug discovery campaigns, particularly for kinase inhibitors and receptor antagonists.[3][4] The challenge, however, lies in producing this intermediate on a laboratory or industrial scale in a manner that is both efficient and economical. This guide will dissect two primary synthetic philosophies: Route A , a sequential approach involving the late-stage introduction of the bromine atom, and Route B , an integrated approach where the pyrazole core is formed and brominated in a one-pot procedure.

Route A: Sequential Synthesis via a Pre-formed Aminopyrazole Carboxylate

This strategy is a classic, linear approach that prioritizes the reliable construction of the core aminopyrazole-carboxylate scaffold, followed by a regioselective bromination. It is often favored for its predictability and the commercial availability of the initial starting materials.

Logical Workflow: Route A

Route_A_Workflow cluster_0 Step 1: Knorr-Type Cyclization cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Saponification A Ethyl Cyanoacetate + Hydrazine Hydrate B Ethyl 3-amino-1H- pyrazole-5-carboxylate A->B Ethanol, Reflux D Ethyl 3-amino-4-bromo-1H- pyrazole-5-carboxylate B->D Solvent (e.g., DMSO) C N-Bromosuccinimide (NBS) C->D F 3-amino-4-bromo-1H- pyrazole-5-carboxylic acid D->F 1. Reflux 2. Acidification E NaOH / H₂O E->F Route_B_Workflow A Ethyl Acetoacetate + Hydrazine Hydrate + N-Bromosaccharin (NBSac) B [In-situ formation of Pyrazole Intermediate] A->B H₂SO₄/SiO₂, Solvent-free C [In-situ Bromination] B->C Regioselective Attack D 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one derivatives C->D

Caption: Conceptual workflow for a one-pot synthesis (Route B).

Expertise & Causality: The Rationale Behind Route B

The logic here is to generate the pyrazole ring in situ and have the brominating agent present to immediately functionalize it before it can be isolated or participate in side reactions. A reported one-pot method for analogous 4-bromopyrazoles utilizes a 1,3-dicarbonyl compound, a hydrazine, and a brominating agent under solvent-free conditions catalyzed by silica-supported sulfuric acid. [5] For our target molecule, a similar strategy could be envisioned starting with a precursor like diethyl malonate or ethyl cyanoacetate. N-bromosaccharin (NBSac) is highlighted as a particularly reactive and efficient brominating agent for these one-pot systems, often outperforming NBS. [5]The solid acid catalyst (H₂SO₄/SiO₂) is easily handled and removed by simple filtration, simplifying the workup. While a direct, published one-pot synthesis for our specific target is not readily available, this approach represents a cutting-edge strategy. The primary challenge lies in optimizing conditions to ensure the three desired functional groups are correctly installed with high selectivity. A plausible adaptation would involve the cyclization of ethyl cyanoacetate and hydrazine, followed by the in-situ introduction of the brominating agent before workup.

Experimental Protocol: Route B (Hypothetical Adaptation)

This protocol is an expert adaptation based on similar one-pot procedures. [5]1. Prepare the catalyst: Add concentrated H₂SO₄ (1 g) dropwise to a slurry of silica gel (20 g) in diethyl ether (50 mL). Stir for 1 hour, remove the solvent under vacuum, and activate the catalyst by heating at 120 °C for 2 hours. 2. In a mortar and pestle, grind ethyl cyanoacetate (1.0 eq), hydrazine hydrate (1.05 eq), N-bromosaccharin (1.1 eq), and the H₂SO₄/SiO₂ catalyst (0.1 g per mmol of cyanoacetate). 3. Transfer the solid mixture to a round-bottom flask and heat at 80-100 °C for 1-2 hours. The reaction progress can be monitored by taking small aliquots, dissolving in a solvent, and analyzing by TLC. 4. After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and filter to remove the silica catalyst. 5. Wash the filtrate with saturated sodium bicarbonate solution to remove saccharin and any acidic residue. 6. The organic layer now contains the ethyl ester of the target molecule. This would be followed by the same saponification procedure as described in Route A, Step 3 to yield the final carboxylic acid.

Comparative Analysis and Cost-Effectiveness

ParameterRoute A: Sequential SynthesisRoute B: One-Pot SynthesisJustification
Number of Steps 3 distinct synthetic operations1-2 operations (depending on hydrolysis)Route B combines cyclization and bromination, significantly reducing operational time and handling.
Overall Yield Moderate to Good (Est. 60-75%)Potentially High (Est. 70-85%)One-pot reactions often minimize transfer losses, potentially leading to higher overall yields if optimized.
Key Reagent Cost Low (Ethyl Cyanoacetate, Hydrazine, NBS are commodity chemicals)Low to Moderate (N-Bromosaccharin may be more expensive than NBS)Starting materials for both routes are generally inexpensive. [6]The primary cost difference may be the brominating agent.
Process Simplicity Straightforward, well-understood steps.Requires significant optimization; potentially complex reaction mixture.Route A is more predictable and easier to troubleshoot for a non-specialist. Route B is more elegant but requires expertise.
Safety & Environment Multiple solvents, multiple workups.Solvent-free or reduced solvent use.Route B offers significant "green" advantages by minimizing solvent usage and waste streams. [5]
Purification Intermediate purification required at each step.Single final purification after catalyst removal.Eliminating intermediate purifications is a major time and cost saver for Route B.
Cost-Effectiveness Good for lab-scale. Reliable and predictable, minimizing risk of batch failure.Excellent for scale-up. Reduced labor, solvent, and energy costs make it superior for larger quantities.The choice depends on the scale and the process development resources available.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route A is the more conservative and immediately implementable strategy. Its stepwise nature allows for clear characterization of intermediates and straightforward troubleshooting, making it ideal for small-scale laboratory synthesis or when process optimization time is limited.

Route B represents a more modern, efficient, and environmentally friendly approach. While it requires initial investment in reaction optimization, the potential savings in time, materials, and waste make it the superior choice for large-scale production. The reduction in manual handling and unit operations directly translates to lower manufacturing costs.

For research and development professionals, the optimal choice depends on the desired scale of production. For initial exploratory work, the reliability of Route A is recommended. For any long-term or large-scale manufacturing campaigns, investing in the development of a robust one-pot procedure like Route B will yield significant economic and environmental benefits.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from Journal of Chemistry and Technologies. [Link]

  • SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from SciELO México. [Link]

  • Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • ResearchGate. (n.d.). Reaction between ingredient 1 and ethyl cyanoacetate 7. Retrieved from ResearchGate. [Link]

  • ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid. Retrieved from ChemBK. [Link]

  • WIPO Patentscope. (2017). 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from WIPO Patentscope. [Link]

  • National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from NIH. [Link]

  • SciSpace. (n.d.). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Retrieved from SciSpace. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]

  • ResearchGate. (2013). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from ResearchGate. [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from DOI. [Link]

  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from Organic Syntheses. [Link]

  • MDPI. (2005). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from ResearchGate. [Link]

  • Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. Retrieved from Chemsrc. [Link]

  • Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from Beilstein Archives. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS No. 1092683-01-6), a compound characterized by its halogenated heterocyclic structure. The procedures outlined herein are grounded in established chemical safety principles to ensure compliance, protect personnel, and preserve environmental integrity.

Hazard Identification and Risk Assessment

Understanding the chemical nature of a compound is the first step in managing its waste stream effectively. This compound possesses three key functional groups that dictate its hazard profile and disposal requirements: a bromine atom, a carboxylic acid group, and a pyrazole ring.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this molecule as a halogenated organic compound.[1] These compounds are often subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if improperly incinerated.[2][3][4] Waste streams containing halogenated materials must be segregated from non-halogenated streams.[1][5]

  • Organic Acid : The carboxylic acid moiety renders the compound acidic. Organic acids are incompatible with bases, oxidizing agents, and many metals.[6] Mixing acidic waste with bases can cause exothermic reactions, while contact with certain metals can produce flammable hydrogen gas.

  • Pyrazole Derivative : While many pyrazole derivatives have valuable pharmacological applications, their toxicological properties are not always fully characterized.[7][8] Therefore, it is prudent to handle all novel pyrazole-based compounds as potentially hazardous. Safety data sheets for structurally similar compounds indicate risks of skin, eye, and respiratory irritation.[9][10]

A summary of the compound's properties and associated hazards is presented below.

PropertyValue / InformationRationale & Associated Hazard
Chemical Name This compound-
CAS Number 1092683-01-6[11]Unique identifier for tracking and regulatory purposes.
Molecular Formula C₄H₄BrN₃O₂[11]-
Molecular Weight 205.997 g/mol [11]-
Waste Classification Hazardous Waste [12][13]Must be disposed of through a licensed hazardous waste program.[12]
Primary Hazard Class Halogenated Organic AcidRequires segregation into a dedicated "Halogenated Organic Waste" stream.[1]
Potential Hazards Skin, eye, and respiratory irritant; Harmful if swallowed; Harmful to aquatic life.[9][10][14]Dictates the need for stringent Personal Protective Equipment (PPE) and spill control measures. Prohibits drain disposal.[1][15]
Incompatibilities Strong bases, oxidizing agents, reducing agents, metals.[6]Risk of dangerous chemical reactions. Waste must be segregated from these materials.

Core Principles of Disposal: Segregation and Compliance

The fundamental principle for disposing of this compound is strict segregation . Due to its chemical structure, this waste cannot be co-mingled with other waste streams.

  • Why Segregate? The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Mixing different classes of hazardous waste can create a new, more complex waste profile, significantly increasing disposal costs and environmental liability. Specifically, mixing halogenated waste with non-halogenated organic solvents complicates the recycling or incineration process.[16] Furthermore, mixing this acidic compound with incompatible materials like bases can lead to violent reactions within the waste container.

  • Regulatory Imperative : All chemical waste must be managed as hazardous unless it is definitively proven to be non-hazardous.[12][13] Given the known characteristics of halogenated organics and the incomplete toxicological profile of this specific molecule, it must be handled as hazardous waste from the point of generation to its final disposal by a licensed facility.[17]

Procedural Protocol for Disposal

This step-by-step protocol ensures a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Eye Protection : Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[9][18]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, use an appropriate particle respirator.[9] All waste handling should ideally occur within a chemical fume hood.

Step 2: Waste Collection at the Point of Generation

Proper collection and labeling at the source are critical to prevent errors and ensure safety.

  • Select a Compatible Container : Use a designated hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass. Do not use metal containers, as the acidic nature of the waste can cause corrosion.[5]

  • Segregate the Waste : Dedicate this container exclusively to "Halogenated Organic Acid Waste." This includes the pure compound, any reaction mixtures containing it, and contaminated materials (e.g., weighing paper, gloves). Do not add non-halogenated solvents, bases, or metals to this container.[1]

  • Label the Container : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[13][19] The label must include:

    • The words "Hazardous Waste".[13][19]

    • The full chemical name: "this compound". Avoid abbreviations.

    • List any solvents or other chemicals present in the waste mixture with their approximate percentages.

    • Clear hazard identification (e.g., "Irritant," "Corrosive," "Environmental Hazard").

  • Keep the Container Closed : The waste container must be securely capped at all times, except when you are actively adding waste.[15] This prevents the release of vapors and protects the container's contents from contamination.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated SAA at or near the point of generation.[13][19]

  • Designate the SAA : The SAA must be under the direct control of laboratory personnel.

  • Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[15]

  • Store Away from Incompatibles : Ensure the SAA is physically separate from areas where bases, oxidizers, or other incompatible materials are stored.[5]

  • Monitor Fill Level : Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by authorized personnel.

  • Date the Container : Once the container is full (or the project is complete), write the date on the hazardous waste label.[15]

  • Schedule a Pickup : Contact your institution's EHS department to schedule a waste pickup.[12] Do not attempt to transport the waste across the facility yourself.[12] EHS will use a licensed hazardous waste hauler for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • For a Small Spill (Solid or Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Acid Waste" container.

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SelectContainer Select Compatible Container (HDPE or Glass) PPE->SelectContainer LabelContainer Affix & Complete Hazardous Waste Label SelectContainer->LabelContainer WasteGen Waste Generation (Solid, Solution, Contaminated Debris) LabelContainer->WasteGen Container Ready Segregate Segregate into Halogenated Organic Acid Waste Container WasteGen->Segregate StoreSAA Store Sealed Container in SAA with Secondary Containment Segregate->StoreSAA ContainerFull Container is Full (or Project Complete) StoreSAA->ContainerFull Monitor Fill Level DateLabel Date the Label ContainerFull->DateLabel ContactEHS Contact EHS for Pickup DateLabel->ContactEHS FinalDisposal Transfer to Licensed Waste Hauler ContactEHS->FinalDisposal

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

  • 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid | Chemsrc. [Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications | RSC Publishing. [Link]

  • Laboratory Environmental Sample Disposal Information Document | U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly | GAIACA. [Link]

  • Hazardous Waste Disposal Guide | Dartmouth College. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives | International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MSDS of 3-Amino-4-bromopyrazole | Capot Chemical Co., Ltd. [Link]

  • Laboratory Waste Management: The New Regulations | MedicalLab Management. [Link]

  • Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour | PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | National Institutes of Health (NIH). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste | eCFR. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | National Institutes of Health (NIH). [Link]

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability) | National Institutes of Health (NIH). [Link]

  • Halogenated Solvents | University of Washington. [Link]

  • Hazardous Waste | Oakland University EHSO Manual. [Link]

  • Environmental Fate of Three Novel Brominated Flame Retardants in Aquatic Mesocosms | ACS Publications. [Link]

  • What fate for brominated fire retardants? | Semantic Scholar. [Link]

  • Hazard Communication - Appendix B | Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | Braun Research Group, Northwestern University. [Link]

  • Labeling Halogenated Hydrocarbon Solvent Containers | ASTM International. [Link]

  • Environmental release and behavior of brominated flame retardants | PubMed. [Link]

  • OSHA Requirements for HazCom Compliance | National Association of Safety Professionals (NASP). [Link]

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant | PubMed. [Link]

  • 3-Amino-4-bromopyrazole-5-carboxylic acid | ChemBK. [Link]

  • Which is the best way to recycle or neutralise Bromine? | ResearchGate. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method | DOI. [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method | National Institutes of Health (NIH). [Link]

  • Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants | PubMed. [Link]

Sources

Personal protective equipment for handling 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

This guide provides comprehensive safety protocols and logistical information for the handling of this compound (CAS No. 1092683-01-6).[1] Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established laboratory safety principles for hazardous chemical powders. The primary objective is to ensure a safe laboratory environment by minimizing exposure risk through proper personal protective equipment (PPE), operational planning, and disposal methods.

Hazard Assessment: A Precautionary Approach

Data from related pyrazole compounds indicate a significant potential for the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Damage: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[2][4]

  • Toxicity: May be harmful if swallowed.[2][5][6]

Given these potential risks, this compound must be handled as a hazardous substance, with strict adherence to the safety protocols outlined below. The fundamental principle is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion.[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

Body Area Required PPE Specifications and Rationale
Eyes & Face Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Provides baseline protection against dust particles.[4][5]
Chemical Safety GogglesRequired when there is a risk of splashing, particularly when preparing solutions. Offers a more complete seal around the eyes than safety glasses.[8][9]
Face ShieldTo be used in conjunction with chemical goggles during procedures with a high splash potential (e.g., handling bulk quantities, large-scale solution prep). Provides full-face protection.[8]
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for handling aromatic heterocyclic compounds.[5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated and every two hours during extended use.[10]
Double GlovingRecommended when handling the pure solid or concentrated solutions, as some related compounds are classified as toxic upon skin contact.[3][11]
Body Fastened Laboratory CoatA standard requirement for all laboratory work to protect skin and personal clothing.[11]
Chemical-Resistant Apron or SuitRecommended when handling larger quantities to prevent skin contact.[12]
Respiratory NIOSH-Approved RespiratorRequired when engineering controls (i.e., fume hood) are insufficient or when handling the powder outside of a ventilated enclosure. A respirator with a P95 or P100 particle filter is necessary to prevent inhalation of fine dust.[4][5]

Operational Plan: Safe Handling Workflow

A systematic approach to handling minimizes the generation of hazardous dust and prevents cross-contamination. All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[10][11][13]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area for handling the compound.[10] Cover the work surface with absorbent, disposable bench paper.[13] Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) and PPE before bringing the chemical into the work area.

  • Weighing (Tare Method):

    • Place a sealed, empty receiving container with its lid on the analytical balance and press the "tare" button.[11]

    • Move the tared container into the chemical fume hood.[11]

    • Carefully add the this compound powder to the container. Use an anti-static gun if the powder is prone to clinging.[10]

    • Securely close the container lid.[11]

    • Move the closed container back to the balance to record the final weight.[11]

    • Return the container to the fume hood for any further manipulations, such as preparing a solution.[10]

  • Solution Preparation: Add the solvent directly to the closed container via a syringe through a septum, if possible. If adding directly, do so slowly within the fume hood to avoid splashing or aerosolization.

  • Post-Handling:

    • Securely seal the primary chemical container.

    • Decontaminate non-disposable tools (e.g., spatulas) by wiping them with a towel wetted with a suitable solvent.[11]

    • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated halogenated waste container.[10][11]

    • Wipe down the work surface within the fume hood with a compatible solvent.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[10][14]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) weigh 3. Weigh Powder (Tare Method) don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Tools & Surfaces dissolve->decon dispose 6. Dispose of Waste (Halogenated Waste) decon->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Workflow for Safely Handling Hazardous Powders.

Disposal and Decontamination Plan

Improper disposal of halogenated compounds can cause significant environmental harm.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) must be classified and disposed of as halogenated organic waste .[15][16]

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed waste container for all solid and liquid halogenated waste.[15][17]

    • The container must be kept closed at all times except when adding waste.[15]

    • Do not mix halogenated waste with non-halogenated waste streams.[15]

    • Never dispose of this chemical or its solutions down the sink.[15]

  • Decontamination:

    • Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as halogenated liquid waste. The cleaned glassware can then be washed normally.

    • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material, place it in a sealed container, and dispose of it as halogenated solid waste.[9] Decontaminate the spill area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental compliance.

References

  • Toxic and Health Hazard Powders (and suspensions/solutions) - Chemical Safety Guidelines. (n.d.). Duke University.
  • Toxic Powder Weighing. (n.d.). Weill Cornell Medicine Environmental Health and Safety.
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. (2025, November). BenchChem.
  • Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole. (2025). BenchChem.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
  • Hazardous Chemical Used in Animals. (n.d.). University of Tennessee, Knoxville Campus Operations.
  • 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. (2025, September 12). Chemsrc.
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University Environmental Health & Safety.
  • MSDS of 3-Amino-4-bromopyrazole. (2015, December 25). Capot Chemical Co., Ltd.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign, Braun Research Group.
  • Safety Data Sheet - 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. (2023, August 24). Fisher Scientific.
  • Safety Data Sheet - 5-Amino-4-bromo-3-methylpyrazole hydrobromide. (2023, November 7). CymitQuimica.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (n.d.). BOC Sciences.
  • Halogenated Waste Classification. (n.d.). University of Wisconsin-Madison Office of Chemical Safety.
  • M*, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.